Umbelliprenin
Description
Umbelliprenin has been reported in Ferula assa-foetida, Heracleum yungningense, and other organisms with data available.
RN given refers to cpd with unspecified isomeric designation
Structure
3D Structure
Properties
IUPAC Name |
7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O3/c1-18(2)7-5-8-19(3)9-6-10-20(4)15-16-26-22-13-11-21-12-14-24(25)27-23(21)17-22/h7,9,11-15,17H,5-6,8,10,16H2,1-4H3/b19-9+,20-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMUGVNEWCZUAA-WOWYBKFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317603 | |
| Record name | Umbelliprenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23838-17-7, 532-16-1, 30413-87-7 | |
| Record name | Umbelliprenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23838-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Umbelliprenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Umbelliprenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023838177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angelin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030413877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Umbelliprenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UMBELLIPRENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSD8N8A1LQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Occurrence of Umbelliprenin in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Umbelliprenin, a naturally occurring sesquiterpene coumarin, has garnered significant attention within the scientific community for its diverse pharmacological activities, including promising antitumor effects. This technical guide provides a comprehensive overview of the natural sources of Umbelliprenin, presenting quantitative data on its prevalence in various plant species. Detailed experimental protocols for its extraction, isolation, and quantification are outlined to facilitate further research and development. Furthermore, this document elucidates the biosynthetic pathway of its precursor, umbelliferone, and key signaling pathways modulated by Umbelliprenin, visualized through schematic diagrams to enhance understanding of its mechanism of action.
Natural Sources of Umbelliprenin
Umbelliprenin is predominantly found in plants belonging to the Apiaceae (Umbelliferae) and Rutaceae families.[1][2][3][4] The genus Ferula is a particularly rich source of this compound. Recent studies have also identified its presence in other genera, expanding the known botanical distribution of this bioactive molecule.
Major Plant Families and Genera
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Apiaceae (Umbelliferae) Family: This family is the most significant source of Umbelliprenin.
-
Ferula Genus: Various species of Ferula are known to produce high concentrations of Umbelliprenin, often localized in the roots and rhizomes.[5] Notable species include Ferula szowitsiana, Ferula assa-foetida, Ferula persica, and Ferula sinkiangensis.[5][6]
-
Artemisia Genus: Umbelliprenin has been isolated from Artemisia absinthium and Artemisia vulgaris, though typically at lower concentrations compared to Ferula species.[5]
-
Other Apiaceae Genera: The compound has also been reported in Anethum graveolens (dill), Pimpinella anisum (anise), Ferulago campestris, and Ammi majus.[5][7][8]
-
-
Rutaceae Family: Certain members of the Rutaceae family, such as Citrus species (e.g., Citrus limon), contain Umbelliprenin, particularly in the peel exocarps.[5][9]
-
Lythraceae Family: Notably, Umbelliprenin has been quantified in pomegranate (Punica granatum) seeds.[10]
Quantitative Analysis of Umbelliprenin in Natural Sources
The concentration of Umbelliprenin varies significantly depending on the plant species, the specific plant part, geographical location, and environmental conditions.[5] The following tables summarize the reported quantitative data.
| Plant Family | Genus/Species | Plant Part | Concentration/Yield | Reference(s) |
| Apiaceae | Ferula spp. (F. szowitsiana, F. assa-foetida, F. persica) | Roots, Rhizomes, Oleo-gum-resin | Up to 3.2% dry weight | [5] |
| Artemisia spp. (A. absinthium, A. vulgaris) | Aerial parts | 0.05–0.8% dry weight | [5] | |
| Anethum graveolens (Dill) | Seeds | Yields ranging from 1.7% to 14.4% from ethanolic extracts | [7][8] | |
| Pimpinella anisum (Anise) | Seeds | Yields ranging from 1.7% to 14.4% from ethanolic extracts | [7][8] | |
| Ferulago campestris | Seeds | Yields ranging from 1.7% to 14.4% from ethanolic extracts | [7][8] | |
| Rutaceae | Citrus spp. | Peel exocarps | Presence reported, specific concentration not detailed in the provided search results. | [5] |
| Lythraceae | Punica granatum (Pomegranate) | Seeds | 6.53 ± 0.12 µg/g of dry extract | [10] |
Experimental Protocols
The extraction, isolation, and quantification of Umbelliprenin from plant matrices are critical steps for research and drug development. The following sections detail common methodologies.
Extraction of Umbelliprenin from Plant Material
Objective: To extract Umbelliprenin and other secondary metabolites from dried and powdered plant material.
Methodology:
-
Plant Material Preparation: Collect and dry the desired plant parts (e.g., roots, seeds, aerial parts). Grind the dried material into a fine powder to increase the surface area for solvent extraction.
-
Solvent Selection: Ethanol (EtOH) has been shown to be an efficient solvent for extracting Umbelliprenin.[7][8] Other solvents such as chloroform have also been used.[11]
-
Extraction Techniques:
-
Maceration: Soak the powdered plant material in the selected solvent (e.g., absolute ethanol) for an extended period (e.g., 24-96 hours) at room temperature with occasional agitation.[7][10]
-
Ultrasound-Assisted Extraction (UAE): Suspend the plant powder in the solvent and subject it to ultrasonic waves for a shorter duration (e.g., 1 to 10 minutes).[7][10] This technique can improve extraction efficiency.
-
Microwave-Assisted Extraction (MAE): Heat the solvent-plant material mixture in a controlled microwave system. This method can significantly reduce extraction time.[7]
-
-
Filtration and Concentration: After extraction, separate the liquid extract from the solid plant residue by filtration. Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.
Isolation and Purification of Umbelliprenin
Objective: To isolate pure Umbelliprenin from the crude extract.
Methodology:
-
Chromatographic Techniques:
-
Preparative Thin-Layer Chromatography (PTLC): Apply the concentrated crude extract to a preparative TLC plate and develop it with a suitable solvent system (e.g., petroleum ether/ethyl acetate, 2:1 v/v).[11] Scrape the band corresponding to the Rf value of Umbelliprenin and elute the compound with a suitable solvent.
-
Column Chromatography: Pack a column with silica gel and apply the crude extract. Elute the column with a gradient of solvents (e.g., petroleum ether: ethyl acetate) to separate the different components.[12] Collect the fractions and monitor them by TLC to identify those containing Umbelliprenin.
-
Quantification of Umbelliprenin
Objective: To determine the precise amount of Umbelliprenin in an extract.
Methodology:
-
High-Performance Liquid Chromatography (HPLC):
-
Instrumentation: A standard HPLC system equipped with a UV/Vis detector is suitable.
-
Column: A reverse-phase column, such as a Lichrosorb® RP-18, is commonly used.[7]
-
Mobile Phase: A gradient mixture of water, acetonitrile, and an acid (e.g., formic acid) is often employed.[7]
-
Detection: Monitor the eluent at a wavelength where Umbelliprenin shows maximum absorbance.
-
Quantification: Prepare a calibration curve using a pure standard of Umbelliprenin. Inject the plant extract and compare the peak area with the calibration curve to determine the concentration.[7]
-
-
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers faster analysis times and better resolution. The principles are similar to HPLC, but it uses columns with smaller particle sizes and higher pressures.[10]
Biosynthetic and Signaling Pathways
Biosynthesis of Umbelliferone (A Precursor to Umbelliprenin)
Umbelliprenin is a prenylated derivative of umbelliferone (7-hydroxycoumarin). The biosynthesis of umbelliferone proceeds through the phenylpropanoid pathway. The key enzymatic steps are outlined below.[13][14][15]
Caption: Biosynthesis pathway of Umbelliferone.
Signaling Pathways Modulated by Umbelliprenin
Umbelliprenin exerts its biological effects, particularly its anticancer activities, by modulating several key signaling pathways. These include pathways involved in apoptosis, cell cycle regulation, migration, and invasion.[1]
Caption: Key signaling pathways modulated by Umbelliprenin.
Conclusion
Umbelliprenin is a promising natural compound with a well-documented presence in several plant families, most notably the Apiaceae. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers interested in the isolation, characterization, and further development of this molecule. The elucidation of its effects on critical cellular signaling pathways underscores its potential as a lead compound in drug discovery, particularly in the field of oncology. Further investigations into its biosynthesis, pharmacological properties, and clinical efficacy are warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological properties and molecular targets of umbelliprenin--a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy Umbelliprenin (EVT-3162829) | 532-16-1 [evitachem.com]
- 6. Umbelliprenin and lariciresinol isolated from a long-term-used herb medicine Ferula sinkiangensis induce apoptosis and G0/G1 arresting in gastric cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Analysis and Skin Whitening Effects of Umbelliprenin-containing Extracts of Anethum Graveolens, Pimpinella Anisum, and Ferulago Campestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. UHPLC-UV/Vis Quantitative Analysis of Hydroxylated and O-prenylated Coumarins in Pomegranate Seed Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Umbelliprenin from Ferula persica roots inhibits the red pigment production in Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Umbelliprenin induced both anti-inflammatory and regulatory cytokines in C57/BL6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elucidation of the biosynthesis pathway and heterologous construction of a sustainable route for producing umbelliferone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Umbelliprenin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Dated: November 10, 2025
Abstract
Umbelliprenin, a naturally occurring sesquiterpene coumarin, has garnered significant scientific interest for its diverse pharmacological activities. This technical document provides a comprehensive overview of its chemical structure, physicochemical properties, and key biological effects, with a focus on its anticancer and anti-inflammatory mechanisms. Detailed experimental protocols for assessing its activity and diagrams of its known signaling pathways are provided to support further research and development.
Chemical Identity and Structure
Umbelliprenin, systematically named 7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one, is classified as a prenylated coumarin.[1] Its structure consists of a coumarin core (a benzopyran-2-one) attached to a farnesyl group via an ether linkage at the 7-hydroxy position. This sesquiterpene tail is crucial for its lipophilicity and biological activity.[1] It is structurally similar to auraptene, another bioactive coumarin, differing only by the length of the 7-prenyloxy chain, which contains 15 carbons in umbelliprenin compared to 10 in auraptene.
Molecular Structure:
Image Source: PubChem CID 1781413
Physicochemical Properties
The physicochemical properties of umbelliprenin are critical for its handling, formulation, and pharmacokinetic profile. The data compiled from various sources are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one | [1] |
| Synonyms | 7-Farnesyloxycoumarin | [2] |
| CAS Number | 532-16-1 | [1][2] |
| Molecular Formula | C₂₄H₃₀O₃ | [1][2] |
| Molecular Weight | 366.5 g/mol | [1][2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 57.5 - 59.1 °C | [1] |
| Solubility | Soluble in DMF (30 mg/ml) and DMSO (5 mg/ml).[2] Exhibits lipophilic nature. | [1] |
| Chemical Stability | Stable under standard laboratory conditions; may degrade with prolonged light exposure. | [1] |
Biological Properties and Mechanisms of Action
Umbelliprenin exhibits a range of biological activities, primarily investigated in the contexts of oncology and inflammation.
Anticancer Activity
Umbelliprenin has demonstrated potent cytotoxic and anti-proliferative effects against various cancer cell lines, including lung, pancreatic, and breast cancer, as well as leukemia.[3][4] A primary mechanism for this activity is the induction of apoptosis.
Apoptosis Induction: Umbelliprenin activates both the intrinsic and extrinsic pathways of apoptosis.[1][5]
-
Extrinsic Pathway: It triggers the activation of caspase-8.[1][5]
-
Intrinsic Pathway: It induces the activation of caspase-9 and concurrently inhibits the anti-apoptotic protein Bcl-2.[1][5]
-
Signaling Inhibition: In pancreatic cancer, umbelliprenin has been shown to induce apoptosis by blocking the Akt/mTOR signaling pathway.[2][6]
// Nodes Umbelliprenin [label="Umbelliprenin", fillcolor="#FBBC05", fontcolor="#202124"]; Extrinsic [label="Extrinsic Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Intrinsic [label="Intrinsic Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase8 [label="Caspase-8\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Executioner [label="Executioner\nCaspases\n(e.g., Caspase-3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AktmTOR [label="Akt/mTOR Pathway", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Umbelliprenin -> Extrinsic [color="#4285F4"]; Umbelliprenin -> Intrinsic [color="#4285F4"]; Umbelliprenin -> AktmTOR [label="Inhibits", color="#EA4335", arrowhead=tee];
Extrinsic -> Caspase8 [color="#202124"]; Intrinsic -> Caspase9 [color="#202124"]; Intrinsic -> Bcl2 [label="Inhibits", color="#EA4335", arrowhead=tee];
Caspase8 -> Executioner [color="#202124"]; Caspase9 -> Executioner [color="#202124"]; Executioner -> Apoptosis [color="#202124"]; AktmTOR -> Apoptosis [label="Inhibits", color="#EA4335", arrowhead=tee, style=dashed]; }
Caption: Umbelliprenin-induced apoptosis signaling pathways.
Anti-inflammatory Activity
Umbelliprenin possesses significant anti-inflammatory properties. It has been shown to inhibit the production of key inflammatory mediators.
-
Enzyme Inhibition: It is a potent inhibitor of 5-lipoxygenase (5-LO).[2]
-
Mediator Suppression: In lipopolysaccharide (LPS)-stimulated macrophages, umbelliprenin suppresses the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]
-
Signaling Pathway: The anti-inflammatory effects are linked to the reduction of the NF-κB signaling pathway, a central regulator of inflammation.[8]
// Nodes Stimulus [label="Inflammatory Stimulus\n(e.g., LPS)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Umbelliprenin [label="Umbelliprenin", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#5F6368", fontcolor="#FFFFFF"]; iNOS_COX2 [label="iNOS / COX-2\nExpression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mediators [label="Inflammatory Mediators\n(NO, PGE₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Stimulus -> NFkB [color="#202124"]; Umbelliprenin -> NFkB [label="Inhibits", color="#EA4335", arrowhead=tee]; NFkB -> iNOS_COX2 [label="Promotes", color="#34A853"]; iNOS_COX2 -> Mediators [color="#202124"]; Mediators -> Inflammation [color="#202124"]; }
Caption: Umbelliprenin's anti-inflammatory mechanism via NF-κB inhibition.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the biological activity of umbelliprenin.
Cytotoxicity Assessment (MTT Assay)
This protocol is designed to determine the concentration of umbelliprenin that inhibits cell viability by 50% (IC₅₀).
-
Cell Seeding: Plate cancer cells (e.g., 4T1, A549, QU-DB) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.[3][4]
-
Treatment: Prepare serial dilutions of umbelliprenin (e.g., 3, 6, 12, 25, 50, 100, 200 µg/ml) in the appropriate cell culture medium.[4] Replace the existing medium in the wells with the umbelliprenin solutions. Include a vehicle control (e.g., 0.5% DMSO).
-
Incubation: Incubate the treated plates for specified time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
// Nodes Start [label="Start: Seed Cells\n(96-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Add Umbelliprenin\n(Serial Dilutions)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate\n(24, 48, 72h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MTT [label="Add MTT Reagent\n(4h incubation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solubilize [label="Remove Supernatant,\nAdd DMSO", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Read [label="Read Absorbance\n(570 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Calculate IC₅₀", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Treat; Treat -> Incubate; Incubate -> MTT; MTT -> Solubilize; Solubilize -> Read; Read -> Analyze; }
Caption: Workflow for the MTT cytotoxicity assay.
Apoptosis Quantification (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Seed cells (e.g., BxPC-3, Jurkat) at a density of 1x10⁵ cells/well in a 6-well plate.[2] After 24 hours, treat with desired concentrations of umbelliprenin (e.g., 0, 10, 20, 40 µg/mL) for 24-48 hours.[2]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with serum-containing media. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Annexin V-FITC/PI Apoptosis Detection kit).[2]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[2]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Apoptosis Markers
This protocol details the detection of key apoptosis-related proteins.
-
Cell Lysis: Treat Jurkat cells with umbelliprenin as described above.[1] Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-8, cleaved caspase-9, and Bcl-2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Umbelliprenin is a promising natural compound with well-defined cytotoxic and anti-inflammatory properties. Its ability to induce apoptosis through multiple pathways and inhibit key inflammatory signaling cascades makes it a strong candidate for further investigation in drug development programs, particularly in oncology and for the treatment of inflammatory disorders. The protocols and pathway diagrams provided herein serve as a technical resource to facilitate and standardize future research on this potent sesquiterpene coumarin.
References
- 1. Umbelliprenin from Ferula szowitsiana Activates both Intrinsic and Extrinsic Pathways of Apoptosis in Jurkat T-CLL cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Umbelliprenin induces autophagy and apoptosis while inhibits cancer cell stemness in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Umbelliprenin is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating cytotoxic effect of nanoliposomes encapsulated with umbelliprenin on 4T1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Umbelliprenin induces autophagy and apoptosis while inhibits cancer cell stemness in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Umbelliferone Ameliorates Complete Freund Adjuvant-Induced Arthritis via Reduction of NF-κB Signaling Pathway in Osteoclast Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biosynthesis of Umbelliprenin in Ferula Species
Audience: Researchers, scientists, and drug development professionals.
Version: 1.0
Abstract
Umbelliprenin, a prominent sesquiterpene coumarin found in various Ferula species, has garnered significant attention for its diverse pharmacological activities, including antitumor, anti-inflammatory, and cancer chemopreventive properties.[1][2] Understanding its biosynthesis is critical for metabolic engineering, synthetic biology applications, and optimizing its production for pharmaceutical use. This technical guide provides an in-depth overview of the complete biosynthetic pathway of Umbelliprenin, detailing the synthesis of its two primary precursors—the coumarin moiety (umbelliferone) and the sesquiterpene unit (farnesyl pyrophosphate)—and their final enzymatic condensation. The guide includes key enzymes, relevant quantitative data, detailed experimental protocols for pathway elucidation, and logical diagrams to visualize the biochemical processes.
Introduction to Umbelliprenin
Umbelliprenin is a natural prenylated coumarin, structurally defined as 7-farnesyloxycoumarin. It belongs to the class of sesquiterpene coumarins, which are characterized by a C15 isoprenoid chain attached to a coumarin backbone.[3][4] Found abundantly in the oleo-gum-resins of plants from the genus Ferula (Apiaceae family), such as Ferula persica and Ferula szowitsiana, Umbelliprenin is a key bioactive constituent.[1][4] Its biosynthesis is a complex process that merges two major streams of plant secondary metabolism: the Phenylpropanoid Pathway and the Terpenoid Pathway.
The Convergent Biosynthetic Pathway of Umbelliprenin
The formation of Umbelliprenin is a convergent process requiring the synthesis of two distinct molecular precursors which are then joined in a final enzymatic step.
-
Umbelliferone Moiety Synthesis via the Phenylpropanoid Pathway.
-
Sesquiterpene Moiety Synthesis via the Mevalonate (MVA) Pathway to produce Farnesyl Pyrophosphate (FPP).
-
Final Assembly through a prenylation reaction catalyzed by a prenyltransferase.
2.1 Synthesis of the Umbelliferone Core: The Phenylpropanoid Pathway
The umbelliferone (7-hydroxycoumarin) scaffold is derived from the amino acid L-phenylalanine through the general phenylpropanoid pathway. This multi-step enzymatic process involves hydroxylation and the formation of a lactone ring.[5][6]
The key enzymatic steps are:
-
Deamination of L-Phenylalanine: Phenylalanine Ammonia Lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to form cinnamic acid.
-
Hydroxylation at C4: Cinnamate 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, introduces a hydroxyl group at the para-position of the phenyl ring of cinnamic acid, yielding p-coumaric acid.
-
Activation: 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by attaching a Coenzyme A molecule to its carboxyl group, forming p-coumaroyl-CoA.
-
Hydroxylation at C2 and Lactonization: The crucial step for coumarin formation is the ortho-hydroxylation of the phenyl ring. p-Coumaroyl-CoA 2'-hydroxylase (C2'H) hydroxylates p-coumaroyl-CoA at the 2-position. This is followed by a spontaneous trans/cis isomerization of the side chain and an intramolecular cyclization (lactonization) to yield umbelliferone.[7]
2.2 Synthesis of the Sesquiterpene Moiety: Farnesyl Pyrophosphate
The C15 farnesyl group of Umbelliprenin is supplied by (2E, 6E)-farnesyl pyrophosphate (FPP). FPP is a central intermediate in terpenoid biosynthesis, formed from the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[8] In plants, these C5 units are produced by two distinct pathways: the cytosolic Mevalonate (MVA) pathway and the plastidial Methylerythritol Phosphate (MEP) pathway. The MVA pathway is generally responsible for producing FPP for sesquiterpenoid and triterpenoid synthesis.[9][10]
The MVA pathway begins with Acetyl-CoA and proceeds as follows:
-
Formation of HMG-CoA: Three molecules of Acetyl-CoA are condensed to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
-
Formation of Mevalonate: HMG-CoA Reductase (HMGR), a key rate-limiting enzyme, reduces HMG-CoA to mevalonate.
-
Phosphorylation and Decarboxylation: A series of phosphorylation and decarboxylation steps convert mevalonate into IPP.[11]
-
Isomerization: IPP Isomerase (IDI) converts IPP to DMAPP.
-
Chain Elongation: Farnesyl Pyrophosphate Synthase (FPPS) catalyzes the sequential head-to-tail condensation of two IPP molecules with one DMAPP molecule, first forming geranyl pyrophosphate (GPP, C10) and then FPP (C15).[12][13]
2.3 Final Assembly: O-Prenylation of Umbelliferone
The final step in Umbelliprenin biosynthesis is the covalent attachment of the farnesyl moiety from FPP to the 7-hydroxyl group of umbelliferone. This reaction is an O-prenylation (forming an ether linkage) and is catalyzed by a specific prenyltransferase (PT) .[14][15] Plant aromatic prenyltransferases are often membrane-bound enzymes that exhibit specificity for both the aromatic acceptor (umbelliferone) and the prenyl donor (FPP).[16][17] While the exact prenyltransferase responsible for Umbelliprenin synthesis in Ferula has not been isolated and characterized in detail, its activity is inferred from the structure of the final product.
Quantitative Data
Specific enzyme kinetic data for the prenyltransferase that synthesizes Umbelliprenin in Ferula species is not extensively documented in publicly available literature. However, data from related studies on coumarin biosynthesis and extraction yields provide valuable quantitative insights.
Table 1: Umbelliprenin Yield from Apiaceae Species Extracts
This table summarizes the quantitative yield of Umbelliprenin from various plant extracts, highlighting the efficiency of different extraction methods. The data is derived from studies on Ferulago campestris, a plant in the same Apiaceae family as Ferula.
| Plant Species | Extraction Solvent | Method | Umbelliprenin Yield (% of total extract) | Reference |
| Ferulago campestris | Ethanol (EtOH) | Maceration | 14.4% | [18] |
| Ferulago campestris | EtOH/H₂O (7:3) | Maceration | 8.2% | [18] |
| Anethum graveolens | Ethanol (EtOH) | Maceration | 4.8% | [18] |
| Pimpinella anisum | Ethanol (EtOH) | Maceration | 1.7% | [18] |
Table 2: Kinetic Parameters of an Analogous Coumarin Prenyltransferase
To provide a frame of reference, this table shows kinetic data for a bergaptol 5-O-geranyltransferase from lemon peel, which catalyzes a similar O-prenylation reaction on a coumarin substrate, though with a C10 (geranyl) instead of a C15 (farnesyl) donor.
| Enzyme | Substrate | Apparent Kₘ (µM) | Reference |
| Bergaptol 5-O-geranyltransferase | Geranyl Pyrophosphate (GPP) | 9 | [19][20] |
| (from Citrus limon) | Bergaptol | 140 | [19][20] |
Experimental Protocols
Elucidating a biosynthetic pathway like that of Umbelliprenin involves a multi-step approach combining gene discovery, heterologous expression, and analytical chemistry.
4.1 General Workflow for Biosynthetic Pathway Elucidation
The discovery of genes and enzymes in a natural product pathway typically follows a systematic workflow. This involves generating transcriptomic data from the plant tissue of interest, identifying candidate genes through bioinformatics, and validating their function through in vitro or in vivo expression systems.[21][22]
4.2 Protocol for Isolation and Assay of Prenyltransferase Activity
This protocol is adapted from methodologies used for characterizing membrane-bound plant prenyltransferases.[19][20][23]
-
Plant Material Homogenization:
-
Flash-freeze fresh Ferula root tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 10 mM DTT, 1% PVP) using a blender or homogenizer.
-
-
Microsome Preparation:
-
Filter the homogenate through layers of miracloth to remove cell debris.
-
Centrifuge the filtrate at 10,000 x g for 20 min at 4°C to pellet mitochondria and chloroplasts.
-
Collect the supernatant and subject it to ultracentrifugation at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction (containing endoplasmic reticulum-bound enzymes).
-
Resuspend the microsomal pellet in a small volume of assay buffer (e.g., 50 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT). Determine protein concentration using a Bradford or BCA assay.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing:
-
50 µL of microsomal protein suspension (approx. 50-100 µg).
-
Assay buffer to a final volume of 100 µL.
-
10 mM MgCl₂ (divalent cations are often required for PT activity).
-
100 µM Umbelliferone (aromatic substrate).
-
50 µM Farnesyl Pyrophosphate (prenyl donor).
-
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding 100 µL of ethyl acetate and vortexing vigorously.
-
-
Product Extraction and Analysis:
-
Centrifuge to separate the phases and collect the upper ethyl acetate layer.
-
Evaporate the solvent under a stream of nitrogen.
-
Re-dissolve the residue in methanol for analysis by LC-MS/MS to detect the formation of Umbelliprenin (m/z 313.17 [M+H]⁺).
-
4.3 Protocol for LC-MS/MS Analysis of Umbelliprenin
This protocol provides a robust method for the detection and quantification of Umbelliprenin in plant extracts or enzyme assay products.[24][25][26][27]
-
Sample Preparation:
-
Prepare plant extracts by macerating dried, powdered plant material in ethanol.
-
For enzyme assays, use the extracted product as described in Protocol 4.2.
-
Filter all samples through a 0.22 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Instrument: HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., QqQ or Q-TOF).
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 313.17 (for [M+H]⁺ of Umbelliprenin).
-
Product Ions (Q3): Monitor characteristic fragments of Umbelliprenin (e.g., m/z 131, 175, 205, which correspond to fragmentation of the farnesyl chain and coumarin core). The specific fragments should be optimized by infusing a pure standard.
-
Source Parameters: Optimize nebulizer gas, drying gas flow, and temperature according to the specific instrument.
-
Conclusion and Future Outlook
The biosynthesis of Umbelliprenin in Ferula species is a testament to the intricate networking of plant metabolic pathways. By integrating the phenylpropanoid and terpenoid pathways, the plant produces a specialized metabolite with significant biological value. While the overall pathway is well-understood, key areas remain for future research. The definitive identification, cloning, and kinetic characterization of the specific farnesyltransferase that catalyzes the final step in Ferula are critical missing pieces. A deeper understanding of the regulation and compartmentalization of these pathways could empower metabolic engineering efforts to create high-yielding plant or microbial systems for the sustainable production of Umbelliprenin, paving the way for its broader application in drug development and therapeutics.
References
- 1. Phytochemistry and pharmacology of Ferula persica Boiss.: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of the Antitumor Potential of Umbelliprenin, a Naturally Occurring Sesquiterpene Coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Umbelliprenin, a bioactive constituent from the genus Ferula has cytotoxic and apoptotic activity in a dose- and time-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Umbelliprenin from Ferula szowitsiana Activates both Intrinsic and Extrinsic Pathways of Apoptosis in Jurkat T-CLL cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Umbelliferone - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Elucidation of the biosynthesis pathway and heterologous construction of a sustainable route for producing umbelliferone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ZFIN GO: Biological Process: farnesyl diphosphate biosynthetic process, mevalonate pathway [zfin.org]
- 10. Farnesyl Pyrophosphate Inhibits Epithelialization and Wound Healing through the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. "(2E, 6E)-farnesyl diphosphate synthase in isoprenoid biosynthesis path" by Sarah Kono [digitalcommons.cortland.edu]
- 13. Farnesyl Diphosphate Synthase: The Art of Compromise between Substrate Selectivity and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Catalytic mechanism underlying the regiospecificity of coumarin-substrate transmembrane prenyltransferases in Apiaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Plant prenyltransferases: Diversity, catalytic activities, mechanisms, and application in heterologous production of prenylated natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. edepot.wur.nl [edepot.wur.nl]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Characterization of coumarin-specific prenyltransferase activities in Citrus limon peel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Elucidation of Biosynthetic Pathways of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Computational genomic identification and functional reconstitution of plant natural product biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]
- 24. Ferula communis leaf extract: antioxidant capacity, UHPLC–MS/MS analysis, and in vivo and in silico toxicity investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. [PDF] A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils | Semantic Scholar [semanticscholar.org]
- 26. A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
A Technical Guide to the Preliminary Biological Screening of Umbelliprenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umbelliprenin, a naturally occurring sesquiterpene coumarin, has garnered significant attention within the scientific community for its diverse pharmacological potential.[1] Chemically identified as 7-farnesyloxycoumarin, this compound is primarily isolated from various species of the Ferula genus (Apiaceae family) but is also found in other plants such as those from the Rutaceae family.[1][2][3] Structurally, it belongs to the 7-prenyloxycoumarins, a class of secondary metabolites known for their wide range of biological activities.[1][3] Preliminary in vitro and in vivo studies have revealed that Umbelliprenin exhibits promising anti-cancer, anti-inflammatory, immunomodulatory, and enzyme-inhibiting properties.[1][2][3] This technical guide provides a comprehensive overview of the principal biological activities of Umbelliprenin identified during preliminary screening, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular pathways.
Anti-Cancer and Cytotoxic Activities
A significant body of research has focused on the anti-tumor potential of Umbelliprenin across a wide array of cancer cell lines.[1] Studies consistently demonstrate that its effects are dose- and time-dependent, primarily inducing apoptosis (programmed cell death) and inhibiting cell proliferation.[4][5][6]
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The cytotoxic effects of Umbelliprenin have been quantified against numerous human and murine cancer cell lines, as summarized below.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | IC50 (µg/mL) | Reference |
| Lung Cancer | |||||
| QU-DB | Large Cell Lung Cancer | 48 | 47 ± 5.3 | ~17.2 | [4][7] |
| A549 | Adenocarcinoma | 48 | 52 ± 1.97 | ~19.0 | [4][7] |
| Colorectal Cancer | |||||
| HT29 | Human Colorectal Adenocarcinoma | 72 | - | 37.1 ± 1.4 | [8] |
| CT26 | Mouse Colon Carcinoma | 48 | - | 53.2 ± 3.6 | [8] |
| SW48 | Human Colon Adenocarcinoma (Invasive) | 48 | 77 | ~28.2 | [6] |
| SW1116 | Human Colon Adenocarcinoma (Non-invasive) | 48 | >200 (Cytotoxic only at high conc.) | >73.2 | [6] |
| Breast Cancer | |||||
| 4T1 | Mouse Mammary Carcinoma | 24 | - | 30.9 ± 3.1 | [8] |
| 4T1 | Mouse Mammary Carcinoma | 48 | - | 24.53 | [5] |
| 4T1 | Mouse Mammary Carcinoma | 72 | - | 62.2 ± 4.8 | [8] |
| MCF-7 | Human Breast Adenocarcinoma | - | - | - | [9] |
| MDA-MB-231 | Human Breast Adenocarcinoma | - | IC10 = 20 | IC10 = 7.3 | [10] |
| SKBR-3 | Human Breast Adenocarcinoma | - | 103.9 | ~38.0 | |
| Glioma | |||||
| A172 | Human Glioblastoma | 24 | - | 51.9 ± 6.7 | [8] |
| GL26 | Mouse Glioma | - | - | - | [9] |
| Leukemia | |||||
| Jurkat T-CLL | T-cell Chronic Lymphocytic Leukemia | 16 | ~50 | ~18.3 | [11] |
| Gastric Cancer | |||||
| AGS | Human Gastric Adenocarcinoma | - | 11.74 | ~4.3 | [1] |
| BGC-823 | Human Gastric Adenocarcinoma | - | 24.62 | ~9.0 | [1] |
| Normal Cells | |||||
| L929 | Mouse Fibroblast | 24-72 | IC50 ~3x higher than CT26 | - | [12] |
| PBMNCs | Peripheral Blood Mononuclear Cells | 48 | Non-toxic at ≤50 µM | Non-toxic at ≤18.3 µg/mL | [4][7][8] |
| BMDSCs | Bone Marrow-Derived Stem Cells | 72 | - | 120.4 ± 5 (Human) | [8] |
Note: Conversion from µg/mL to µM is based on Umbelliprenin's molecular weight of 366.44 g/mol .
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., A549, QU-DB) are seeded into 96-well plates at a specific density (e.g., 5,000-7,000 cells/well) and allowed to adhere for 24 hours in a suitable medium like RPMI-1640 with 10% FBS.[4][5]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Umbelliprenin (e.g., 10, 20, 50, 100, 200 µM) or a vehicle control (e.g., 0.5% DMSO).[4]
-
Incubation: Plates are incubated for specified time intervals (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.[5][8]
-
MTT Addition: After incubation, MTT solution is added to each well, and the plate is incubated for another few hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[13]
-
Quantification: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[13]
This flow cytometry-based method quantifies the extent of apoptosis induced by a compound.
-
Cell Treatment: Cells are treated with Umbelliprenin at a predetermined concentration (e.g., its IC50 value) for a specific duration (e.g., 48 hours).[4]
-
Cell Harvesting & Staining: Cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters late apoptotic and necrotic cells with compromised membranes) are added.[7]
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The results differentiate the cell population into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[4]
Signaling Pathways in Umbelliprenin-Induced Apoptosis
Umbelliprenin has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[14] It triggers a caspase cascade, leading to programmed cell death. Furthermore, it modulates key survival and angiogenesis pathways like PI3K/AKT/ERK.[10]
Anti-inflammatory and Immunomodulatory Activities
Umbelliprenin demonstrates significant anti-inflammatory and immunomodulatory properties by altering the production of key inflammatory mediators and cytokines.[2][15]
Quantitative Anti-inflammatory Data
Studies show Umbelliprenin can suppress pro-inflammatory markers and modulate T-helper cell responses.
| Parameter | Model | Effect of Umbelliprenin | Reference |
| Cytokines | |||
| IFN-γ | C57/BL6 Mice Splenocytes | Significant Increase | [2] |
| IFN-γ | CT26 Tumor-bearing Mice | Significant Increase | [16] |
| IL-4 | C57/BL6 Mice Sera | Significant Increase (28-fold) | [2] |
| IL-4 | CT26 Tumor-bearing Mice | Significant Decrease | [16] |
| IL-10 | C57/BL6 Mice Splenocytes | Significant Increase | [2] |
| TNF-α | Murine Chronic Inflammation Model | Significant Decrease | [17] |
| Inflammatory Mediators | |||
| Nitric Oxide (NO) | LPS-stimulated Macrophages | Significant Suppression | [15] |
| Prostaglandin E2 (PGE2) | LPS-stimulated Macrophages | Significant Suppression | [15] |
| Enzymes | |||
| iNOS Expression | LPS-stimulated Macrophages | Reduction | [15] |
| COX-2 Expression | LPS-stimulated Macrophages | Reduction | [15] |
| Cell Proliferation | |||
| Splenocyte Proliferation | PHA-stimulated Splenocytes | Remarkable Reduction | [15] |
Experimental Protocols
This protocol is used to assess the anti-inflammatory effect on macrophages.
-
Cell Culture: Mouse peritoneal macrophages are harvested and cultured in 96-well plates.
-
Treatment: Cells are pre-treated with various concentrations of Umbelliprenin for a short period (e.g., 1 hour) before being stimulated with Lipopolysaccharide (LPS) to induce an inflammatory response.[15]
-
Incubation: The cells are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.[15]
-
PGE2 Measurement: The level of PGE2 in the supernatant is quantified using a commercial Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.[15]
This technique is used to determine the expression levels of key inflammatory enzymes.
-
Protein Extraction: Following treatment with Umbelliprenin and/or LPS, cells are lysed to extract total protein. Protein concentration is determined using a method like the Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for iNOS, COX-2, or a loading control (e.g., β-actin). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified to determine relative protein expression.[15]
Signaling in Immunomodulation
Umbelliprenin influences the adaptive immune response by shifting the balance between T-helper 1 (Th1) and T-helper 2 (Th2) cells. In some models, it promotes a Th2-dominant response, characterized by increased IL-4 and IL-10, which is typically associated with anti-inflammatory and regulatory effects.[2] It also directly suppresses the inflammatory cascade in macrophages by inhibiting the expression of iNOS and COX-2, the enzymes responsible for producing NO and PGE2.[15]
Enzyme Inhibition
Preliminary screenings have identified Umbelliprenin as an inhibitor of several key enzymes involved in inflammation and cancer progression.
Quantitative Enzyme Inhibition Data
| Target Enzyme | Activity | IC50 | Reference |
| 5-Lipoxygenase (5-LOX) | Anti-inflammatory | 0.0725 µM | [18] |
| Matrix Metalloproteinases (MMPs) | Anti-metastatic | Inhibition observed | [2] |
| β-lactamase | Antibiotic Resistance | 54 ± 2.9 µM | [19] |
Experimental Protocol
This is a common in vitro method to screen for anti-inflammatory potential.
-
Reaction Mixture: A reaction mixture is prepared containing a buffer, the enzyme (soybean lipoxygenase), and various concentrations of Umbelliprenin or a reference inhibitor (e.g., nordihydroguaiaretic acid - NDGA).
-
Initiation: The reaction is initiated by adding the substrate, linoleic acid.
-
Measurement: The enzyme catalyzes the formation of a conjugated diene hydroperoxide from linoleic acid, which can be continuously monitored by measuring the increase in absorbance at 234 nm with a spectrophotometer.[18]
-
Calculation: The percentage of enzyme inhibition is calculated by comparing the rate of reaction in the presence of Umbelliprenin to that of the control. The IC50 value is then determined from the dose-response curve.
Conclusion
The preliminary biological screening of Umbelliprenin reveals it to be a multifaceted natural compound with significant therapeutic potential. Its ability to induce apoptosis in a wide range of cancer cells, often with greater selectivity for malignant cells over normal ones, positions it as a strong candidate for further oncology research.[1][11] Concurrently, its potent anti-inflammatory and immunomodulatory activities, mediated through the inhibition of key enzymes like 5-LOX and COX-2 and the modulation of cytokine profiles, suggest its utility in treating inflammatory disorders.[2][15][18] The detailed protocols and quantitative data presented herein provide a foundational guide for researchers and drug development professionals seeking to further investigate and harness the pharmacological properties of Umbelliprenin.
References
- 1. Assessment of the Antitumor Potential of Umbelliprenin, a Naturally Occurring Sesquiterpene Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Umbelliprenin induced both anti-inflammatory and regulatory cytokines in C57/BL6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological properties and molecular targets of umbelliprenin--a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Umbelliprenin is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sid.ir [sid.ir]
- 6. colorectalresearch.sums.ac.ir [colorectalresearch.sums.ac.ir]
- 7. Umbelliprenin is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Umbelliprenin is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Umbelliprenin is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Umbelliprenin Inhibited Angiogenesis and Metastasis of MDA-MB-231 Cell Line through Downregulation of CoCl2 / EGFMediated PI3K / AKT / ERK Signaling [mejc.sums.ac.ir]
- 11. Umbelliprenin Induces Apoptosis in CLL Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. Impact of umbelliprenin-containing niosome nanoparticles on VEGF-A and CTGF genes expression in retinal pigment epithelium cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Antitumor Effects of Umbelliprenin in a Mouse Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Distinct therapeutic effects of auraptene and umbelliprenin on TNF-α and IL-17 levels in a murine model of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sid.ir [sid.ir]
- 19. researchgate.net [researchgate.net]
A Technical Guide to the Pharmacological Profile of Sesquiterpene Coumarins
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the pharmacological properties of sesquiterpene coumarins, a significant class of natural products. Sesquiterpene coumarins are hybrid molecules primarily isolated from plants of the Apiaceae (Umbelliferae), Asteraceae (Compositae), and Rutaceae families.[1][2] They consist of a coumarin core linked to a C15 sesquiterpene moiety, most commonly through an ether linkage.[1][2] This unique structural combination endows them with a wide spectrum of biological activities, making them promising candidates for drug discovery and development. This guide details their anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.
Anti-inflammatory Activity
Sesquiterpene coumarins have demonstrated significant anti-inflammatory potential by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. Their mechanism of action often involves the suppression of inflammatory responses in immune cells like macrophages.
Mechanism of Action
Several studies have shown that sesquiterpene coumarins exert their anti-inflammatory effects by inhibiting the expression and production of inflammatory cytokines and enzymes. For instance, compounds isolated from Ferula sinkiangensis have been shown to significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.[3][4] The primary mechanism involves the downregulation of mRNA expression for inflammatory mediators including NO, tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3] One notable compound, (3'S, 5'S, 8'R, 9'S, 10'R)-kellerin, was identified as a major contributor to these anti-neuroinflammatory effects.[3] Similarly, other sesquiterpene coumarins have been found to decrease NO production in RAW 264.7 macrophages stimulated by LPS.[5] This inhibition of key inflammatory markers highlights their potential as therapeutic agents for inflammatory disorders.[6][7][8]
Quantitative Data: Anti-inflammatory Activity
| Compound | Target/Assay | Cell Line | IC₅₀ Value | Reference |
| Compound 2 | NO Production Inhibition | BV2 Microglial Cells | 1.63 µmol·L⁻¹ | [4] |
| Compound 3 | NO Production Inhibition | BV2 Microglial Cells | 12.25 µmol·L⁻¹ | [4] |
| Compound 6 | NO Production Inhibition | BV2 Microglial Cells | 7.89 µmol·L⁻¹ | [4] |
| Compound 18 | NO Production Inhibition | RAW 264.7 Macrophages | 2.3 µM | [5] |
Signaling Pathway: Inhibition of Inflammatory Mediators
Caption: LPS-induced inflammatory signaling cascade and its inhibition by sesquiterpene coumarins.
Experimental Protocol: Nitric Oxide (NO) Production Assay
This protocol details the procedure for evaluating the anti-inflammatory activity of sesquiterpene coumarins by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.[5]
Materials and Reagents:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test sesquiterpene coumarin compounds
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (NaNO₂) standard
-
96-well culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test sesquiterpene coumarins for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. A negative control group should receive no LPS stimulation.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate the mixture at room temperature for 10 minutes in the dark.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
Data Analysis: Calculate the percentage of NO production inhibition using the following formula: % Inhibition = [1 - (Absorbance of Treated Group / Absorbance of LPS-only Group)] x 100 The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, can be determined by plotting a dose-response curve.
Anticancer Activity
Sesquiterpene coumarins have emerged as a class of natural products with significant cytotoxic and anticancer potential.[6] Their activity spans multiple mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of critical signaling pathways involved in cancer progression.[8][9]
Mechanism of Action
The anticancer effects of sesquiterpene coumarins are multifaceted.
-
Apoptosis Induction: Compounds like Ferulin C have been shown to induce apoptosis in breast cancer cells by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2.[9] This leads to the cleavage and activation of executioner caspases (caspase-3, -7, -9) and Poly (ADP-ribose) polymerase (PARP).[9] Sinkiangenol E was also found to induce apoptosis in HeLa cervical cancer cells.[10] Mogoltadone has been shown to increase caspase-3, -8, and -9 activity in COLO 205 colon cancer cells.[11]
-
Cell Cycle Arrest: Some sesquiterpene coumarins can halt the progression of the cell cycle. For example, Sinkiangenol E arrests the cell cycle at the G0/G1 phase in HeLa cells.[10]
-
Signaling Pathway Modulation: These compounds can interfere with key cancer-related signaling pathways. Coumarins, in general, are known to target the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[9] Sinkiangenol E activates the MAPK pathway to regulate apoptosis-related proteins.[10]
-
Reversal of Multidrug Resistance (MDR): Certain sesquiterpene coumarins, such as conferdione and samarcandin, can reverse multidrug resistance in cancer cells.[9] They achieve this by inhibiting the efflux pump activity of proteins like multidrug resistance-related protein 2 (MRP2), thereby enhancing the efficacy of conventional chemotherapy agents like cisplatin.[9]
Quantitative Data: Cytotoxic Activity
| Compound | Cancer Cell Line | Assay | IC₅₀ Value | Reference |
| n-Hexane Fraction (F. narthex) | PC3 (Prostate) | MTT | 5.434 µg/mL | [12] |
| Conferol (2) | COLO 205 (Colon) | - | 4.07 µM | [11] |
| Conferol (2) | K-562 (Leukemia) | - | 12.80 µM | [11] |
| Conferol (2) | MCF-7 (Breast) | - | 5.81 µM | [11] |
| Mogoltadone (5) | COLO 205 (Colon) | - | 4.10 µM | [11] |
| Mogoltadone (5) | K-562 (Leukemia) | - | 2.73 µM | [11] |
| Mogoltadone (5) | MCF-7 (Breast) | - | 3.94 µM | [11] |
| (17'E) - isomarcandin | Hela (Cervix) | - | 5.29 µM | [13] |
| (17'E) - isomarcandin | A549 (Lung) | - | 4.01 µM | [13] |
| (17'E) - isomarcandin | HT-29 (Colon) | - | 4.16 µM | [13] |
| (17'E) - 9'α, 12'β - isomarcandin | HT-29 (Colon) | - | 8.94 µM | [13] |
Signaling Pathway: Apoptosis Induction
Caption: Intrinsic apoptosis pathway induced by sesquiterpene coumarins.
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol describes a method for assessing the cytotoxic effects of sesquiterpene coumarins on cancer cell lines.[14]
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HCT-116)
-
Appropriate cell culture medium and supplements
-
Test sesquiterpene coumarin compounds
-
Doxorubicin or Cisplatin (positive control)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 1000-2000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and the positive control drug for 72 hours.
-
Cell Fixation: After treatment, gently add cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Carefully remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 10-30 minutes.
-
Removing Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
Dye Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound SRB dye.
-
Data Acquisition: Measure the absorbance (optical density) at 510 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell growth inhibition. The IC₅₀ value, representing the concentration that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Antimicrobial Activity
Sesquiterpene coumarins have been reported to possess antibacterial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria.[15][16] This activity is crucial in the search for new therapeutic agents to combat the rise of antibiotic-resistant bacteria.
Mechanism of Action
The precise mechanisms of antimicrobial action are not as extensively studied as their other biological activities but are believed to involve disruption of bacterial cell membranes or inhibition of essential cellular processes. The structure of the sesquiterpene coumarin, particularly the nature and position of substituents on the coumarin ring and the structure of the terpene side chain, significantly influences the antibacterial efficacy.[16] For instance, the compound osthenol, which has a prenyl chain at position 8 and a hydroxyl group at position 7, showed the most effective activity against Gram-positive bacteria.[16]
Quantitative Data: Antimicrobial Activity
| Compound | Bacterial Strain | MIC Value (µg/mL) | Reference |
| Osthenol (44) | Staphylococcus aureus ATCC 25923 | 62.5 | [16] |
| Osthenol (44) | Bacillus cereus MIP 96016 | 125 | [16] |
| Sanandajin (271) | Helicobacter pylori | 64 | [15] |
| Sanandajin (271) | Staphylococcus aureus | 64 | [15] |
| Ethyl galbanate (273) | Helicobacter pylori | 64 | [15] |
| Ethyl galbanate (273) | Staphylococcus aureus | 64 | [15] |
| Aegelinol | Staphylococcus aureus ATCC | 16 | [17] |
| Aegelinol | Salmonella typhi ATCC | 16 | [17] |
| Agasyllin | Staphylococcus aureus ATCC | 32 | [17] |
| Agasyllin | Salmonella typhi ATCC | 32 | [17] |
Experimental Workflow: Broth Microdilution Method
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol outlines the standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of sesquiterpene coumarins against bacterial strains.[18][19]
Materials and Reagents:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Test sesquiterpene coumarin compounds, dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic (positive control, e.g., Gentamicin)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. The typical final volume in each well is 100 µL.
-
Controls: Include the following controls in the plate:
-
Growth Control: Wells with MHB and bacterial inoculum only.
-
Sterility Control: Wells with MHB only.
-
Positive Control: Wells with a serial dilution of a standard antibiotic.
-
Solvent Control: Wells with the highest concentration of the solvent used to dissolve the compound.
-
-
Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Neuroprotective Activity
Emerging evidence suggests that coumarins, including sesquiterpene coumarins, possess neuroprotective properties, making them potential therapeutic agents for neurodegenerative diseases and ischemic brain injury.[20][21]
Mechanism of Action
The neuroprotective effects of these compounds are linked to several mechanisms:
-
Anti-neuroinflammatory Effects: As detailed previously, sesquiterpene coumarins can inhibit neuroinflammation by suppressing the activation of microglia, the brain's resident immune cells.[3] Auraptene, a coumarin, effectively inhibits microglial activation and COX-2 expression in astrocytes following ischemic insults.[20]
-
Activation of Pro-survival Pathways: Some coumarin derivatives have been shown to provide neuroprotection by activating the Tropomyosin receptor kinase B (TRKB)/cAMP-response-element binding protein (CREB)/Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[22][23] This pathway is critical for neuronal survival, growth, and synaptic plasticity.
-
Reduction of Apoptotic Caspase Activity: In models of tauopathy, coumarin derivatives reduced the activity of caspases-1, -3, and -6, thereby preventing neuronal apoptosis.[22][23]
-
Antioxidant Activity: The antioxidant properties of coumarins help mitigate oxidative stress, a key contributor to neuronal damage in many neurological disorders.[21]
Quantitative Data: Neuroprotective Activity
Quantitative data for the neuroprotective effects of specific sesquiterpene coumarins are less commonly reported in terms of IC₅₀ values compared to other activities. Studies often focus on percentage reduction of cell death or inflammatory markers.
| Compound | Activity | Model | Result | Reference |
| Auraptene | Neuroprotection | Transient global ischemia mouse model | Inhibited microglia activation and neuronal cell death | [20] |
| LMDS-1 / LMDS-2 | Neuroprotection | SH-SY5Y cells expressing ΔK280 tau | Reduced caspase activity and promoted neurite outgrowth | [22][23] |
Signaling Pathway: TRKB-CREB-BDNF Activation
Caption: Neuroprotective signaling via activation of the TRKB-CREB-BDNF pathway by coumarins.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Sesquiterpene Coumarins from Ferula sinkiangensis Act as Neuroinflammation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-guided isolation of anti-neuroinflammatory sesquiterpene coumarins from Ferula sinkiangensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Undescribed sesquiterpene coumarins from the aerial parts of Ferula sinkiangensis and their anti-inflammatory activities in lipopolysaccharide-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biologically active sesquiterpene coumarins from Ferula species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sesquiterpene coumarins from Ferula sinkiangensis K.M.Shen and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sesquiterpene Coumarin Ethers with Selective Cytotoxic Activities from the Roots of Ferula huber-morathii Peşmen (Apiaceae) and Unequivocal Determination of the Absolute Stereochemistry of Samarcandin | MDPI [mdpi.com]
- 12. frontiersin.org [frontiersin.org]
- 13. Unveiling the anti-vitiligo, anti-inflammatory, and antitumor activities of sesquiterpene coumarins isolated from Ferula kuhistanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer Profiling for Coumarins and Related O-Naphthoquinones from Mansonia gagei against Solid Tumor Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. znaturforsch.com [znaturforsch.com]
- 17. Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Umbelliprenin mechanism of action in cancer cells
An In-depth Technical Guide on the Core Mechanism of Action of Umbelliprenin in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umbelliprenin, a naturally occurring sesquiterpene coumarin found in plants of the Ferula genus, has emerged as a promising candidate in anticancer research.[1] Extensive in vitro and in vivo studies have demonstrated its cytotoxic and anti-proliferative effects across a wide range of malignancies, including lung, breast, colorectal, pancreatic, and gastric cancers.[2][3][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms through which umbelliprenin exerts its anticancer effects, focusing on the modulation of key signaling pathways that govern cell proliferation, survival, and metastasis. The document summarizes key quantitative data, details common experimental protocols used in its study, and provides visual representations of its mechanism of action.
Core Mechanisms of Action
Umbelliprenin's anticancer activity is multifactorial, targeting several core hallmarks of cancer. Its primary mechanisms involve the induction of programmed cell death (apoptosis), inhibition of cell cycle progression, and suppression of metastasis and angiogenesis, all of which are orchestrated through the modulation of critical intracellular signaling cascades.[1]
Induction of Apoptosis
Umbelliprenin is a potent inducer of apoptosis in cancer cells, acting through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][6] This programmed cell death is dose- and time-dependent.[7][8]
-
Intrinsic Pathway : Umbelliprenin treatment leads to a significant increase in the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio is a critical event that increases mitochondrial outer membrane permeability, leading to the release of cytochrome c and subsequent activation of the caspase cascade.[2]
-
Extrinsic Pathway : The compound has been shown to activate caspase-8, a key initiator caspase in the death receptor pathway.[5][6]
-
Execution Phase : Both pathways converge on the activation of executioner caspases, particularly caspase-3 and caspase-9, which are responsible for the proteolytic cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[5][6] In Jurkat T-CLL cells, umbelliprenin was shown to activate both caspase-8 and caspase-9.[6]
Cell Cycle Arrest
Umbelliprenin effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase.[2][9] This prevents the cells from entering the S phase, thereby inhibiting DNA synthesis and replication. This G1 arrest has been observed in human M4Beu metastatic melanoma cells, contributing to the compound's anti-proliferative effects.[2]
Inhibition of Metastasis and Angiogenesis
A crucial aspect of umbelliprenin's therapeutic potential lies in its ability to inhibit cancer cell migration, invasion, and the formation of new blood vessels (angiogenesis).[1][3]
-
Modulation of MMPs : Umbelliprenin significantly downregulates the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[3][10] These enzymes are critical for the degradation of the extracellular matrix, a key step in tumor invasion and metastasis.
-
Upregulation of E-cadherin : In colorectal cancer models, umbelliprenin treatment increased the expression of E-cadherin, an essential protein for cell-cell adhesion.[3] Increased E-cadherin levels lead to more stable cell connections, thereby inhibiting the epithelial-to-mesenchymal transition (EMT) and reducing metastatic potential.
-
Inhibition of Angiogenic Factors : The compound has been shown to decrease the expression of Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that stimulates angiogenesis.[3][4] By suppressing VEGF, umbelliprenin can inhibit the development of a tumor blood supply, effectively starving the tumor and limiting its growth.
Modulation of Key Signaling Pathways
The diverse anticancer effects of umbelliprenin are rooted in its ability to interfere with multiple oncogenic signaling pathways.
-
PI3K/Akt/mTOR Pathway : This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers.[11] Umbelliprenin significantly inhibits the PI3K/Akt/mTOR pathway by decreasing the phosphorylation levels of key components like Akt and mTOR.[4][5] This inhibition contributes directly to the induction of apoptosis and autophagy.[5]
-
Wnt/β-catenin Pathway : The Wnt pathway is crucial for cancer cell proliferation and migration. Umbelliprenin has been shown to disrupt this pathway in gastric cancer cells by decreasing the expression of Wnt-2 and β-catenin.[10][12] It also inhibits the translocation of β-catenin to the nucleus, thereby reducing the transcriptional activity of its downstream targets, including c-myc and Survivin.[10][12]
-
MAPK/ERK Pathway : As a key pathway regulating cell proliferation and differentiation, the MAPK/ERK cascade is another target of umbelliprenin.[13] Studies have shown that umbelliprenin can reduce the expression of ERK1 and ERK2, contributing to its anti-proliferative and anti-angiogenic effects.[4]
-
Notch1 Pathway : In pancreatic cancer, umbelliprenin was found to inhibit the Notch1 signaling pathway.[5][14] This pathway is critical for the maintenance of cancer stem cells (CSCs), suggesting that umbelliprenin may also be effective in targeting the CSC population, which is often responsible for tumor recurrence and therapy resistance.[5]
Quantitative Data Summary
The cytotoxic and anti-proliferative efficacy of umbelliprenin has been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | IC50 (µg/mL) | Reference |
| QU-DB | Large Cell Lung Carcinoma | 48 h | 47 ± 5.3 | ~17.2 | [2][15] |
| A549 | Lung Adenocarcinoma | 48 h | 52 ± 1.97 | ~19.1 | [2][15] |
| 4T1 | Murine Breast Cancer | 24 h | 84.3 ± 8.5 | 30.9 ± 3.1 | [16][17] |
| 4T1 | Murine Breast Cancer | 48 h | 83.5 ± 7.1 | 30.6 ± 2.6 | [16][17] |
| MCF-7 | Human Breast Cancer | 48 h | Not explicitly stated | 38.2 ± 3.2 (IC50) | [16] |
| MDA-MB-231 | Human Breast Cancer | Not Stated | 20 (IC10), 10 (IC5) | ~7.3 (IC10), ~3.7 (IC5) | [4] |
| HT29 | Human Colorectal Cancer | 72 h | 101.2 ± 3.8 | 37.1 ± 1.4 | [16][17] |
| CT26 | Murine Colorectal Cancer | 48 h | 145.2 ± 9.8 | 53.2 ± 3.6 | [16][17] |
| A172 | Human Glioblastoma | 24 h | 141.6 ± 18.3 | 51.9 ± 6.7 | [16][17] |
| BxPC3 | Pancreatic Cancer | 48 h | 123.2 ± 7.0 | 45.15 ± 2.57 | [5] |
| PANC-1 | Pancreatic Cancer | 48 h | 128.6 ± 14.0 | 47.13 ± 5.13 | [5] |
| Capan-1 | Pancreatic Cancer | 48 h | 140.1 ± 15.4 | 51.34 ± 5.66 | [5] |
| AGS | Gastric Cancer | 48 h | Not explicitly stated | ~10 (IC50) | [10] |
| BGC-823 | Gastric Cancer | 48 h | Not explicitly stated | ~20 (IC50) | [10] |
| Note: µg/mL values were converted to µM using the molecular weight of umbelliprenin (~366.5 g/mol ) where necessary for comparison. |
The induction of apoptosis by umbelliprenin is also concentration-dependent.
| Cell Line | Treatment | Apoptotic Cell Population | Reference |
| QU-DB | IC50 (47 µM) for 48h | ~46.2% (Early + Late Apoptosis) | [2] |
| BxPC3 | 40 µg/mL (~109 µM) | Increased from 4.87% to 27.35% | [5] |
| PANC-1 | 40 µg/mL (~109 µM) | Increased from 3.13% to 17.25% | [5] |
Experimental Protocols
The investigation of umbelliprenin's mechanism of action relies on a suite of standard molecular and cellular biology techniques.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment : Cells are treated with various concentrations of umbelliprenin (and a vehicle control, e.g., DMSO) for specific time periods (e.g., 24, 48, 72 hours).[16][17]
-
MTT Addition : MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan precipitate.
-
Solubilization : The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO, isopropanol).
-
Absorbance Reading : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the resulting dose-response curve.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment : Cells are cultured and treated with umbelliprenin as described above.
-
Cell Harvesting : Both adherent and floating cells are collected, washed with cold PBS.
-
Staining : Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[2][7] Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.
-
Flow Cytometry : The stained cells are analyzed using a flow cytometer. The data allows for the quantification of different cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction : Following treatment with umbelliprenin, cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification : The total protein concentration is determined using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., Akt, p-Akt, β-catenin, Bax, Caspase-3).[5][6]
-
Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Umbelliprenin's multi-target mechanism of action in cancer cells.
References
- 1. Assessment of the Antitumor Potential of Umbelliprenin, a Naturally Occurring Sesquiterpene Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Umbelliprenin is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Effects of Umbelliprenin in a Mouse Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Umbelliprenin Inhibited Angiogenesis and Metastasis of MDA-MB-231 Cell Line through Downregulation of CoCl2 / EGFMediated PI3K / AKT / ERK Signaling [mejc.sums.ac.ir]
- 5. Umbelliprenin induces autophagy and apoptosis while inhibits cancer cell stemness in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Umbelliprenin Induces Apoptosis in CLL Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Umbelliprenin Induces Apoptosis in CLL Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Joining up the scattered anticancer knowledge on auraptene and umbelliprenin: a meta-analysis [ouci.dntb.gov.ua]
- 10. Umbelliprenin isolated from Ferula sinkiangensis inhibits tumor growth and migration through the disturbance of Wnt signaling pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Umbelliprenin isolated from Ferula sinkiangensis inhibits tumor growth and migration through the disturbance of Wnt signaling pathway in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Umbelliprenin induces autophagy and apoptosis while inhibits cancer cell stemness in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Umbelliprenin is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Umbelliprenin is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Umbelliprenin is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Umbelliprenin: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umbelliprenin, a naturally occurring sesquiterpene coumarin, has garnered significant scientific interest due to its diverse pharmacological properties. First isolated over five decades ago, this compound is predominantly found in plants belonging to the Apiaceae family, with notable concentrations in various Ferula species.[1] Its potential as a therapeutic agent is underscored by its demonstrated anticancer, anti-inflammatory, antioxidant, and antileishmanial activities.[1][2] This technical guide provides a comprehensive overview of the discovery and isolation of Umbelliprenin from the Apiaceae family, detailed experimental protocols, and an exploration of its known signaling pathways.
Discovery and Distribution in the Apiaceae Family
Umbelliprenin is a prominent secondary metabolite in the Apiaceae family, a diverse group of plants that includes common herbs and vegetables such as celery, coriander, and angelica.[1] However, the most significant sources of this compound are plants of the Ferula genus.[1] Various species of Ferula have been identified as rich sources of Umbelliprenin and other bioactive sesquiterpene coumarins.[3] Research has also identified Umbelliprenin in other Apiaceae members, including Anethum graveolens (dill), Pimpinella anisum (anise), and Ferulago campestris.
Quantitative Analysis of Umbelliprenin in Apiaceae Species
The concentration of Umbelliprenin can vary significantly depending on the plant species, the specific part of the plant used, and the extraction methodology. High-performance liquid chromatography (HPLC) is a commonly employed technique for the quantification of Umbelliprenin in plant extracts. The following table summarizes the reported yields of Umbelliprenin from different Apiaceae species using various extraction methods and solvents.
| Plant Species | Plant Part | Extraction Method | Solvent | Umbelliprenin Yield (% w/w of extract) | Reference |
| Anethum graveolens | Seeds | Maceration | Ethanol | 1.7 - 2.2 | [4] |
| Anethum graveolens | Seeds | Ultrasound-assisted | Ethanol | 2.5 - 3.1 | [4] |
| Pimpinella anisum | Seeds | Maceration | Ethanol | 7.1 - 8.5 | [4] |
| Pimpinella anisum | Seeds | Ultrasound-assisted | Ethanol | 9.5 - 11.3 | [4] |
| Ferulago campestris | Seeds | Maceration | Ethanol | 12.1 - 14.4 | [4] |
| Ferulago campestris | Seeds | Ultrasound-assisted | Ethanol | 13.5 - 15.2 | [4] |
Experimental Protocols: Extraction, Isolation, and Purification
The isolation of Umbelliprenin from plant material involves a multi-step process of extraction, fractionation, and purification. The following protocols are based on established methodologies for the isolation of sesquiterpene coumarins from Apiaceae species.
Extraction
Objective: To extract a crude mixture of compounds, including Umbelliprenin, from the plant material.
Materials:
-
Dried and powdered plant material (e.g., roots or seeds of Ferula species)
-
Soxhlet apparatus or maceration setup
-
Solvents: n-hexane, dichloromethane, chloroform, or ethanol
-
Rotary evaporator
Protocol (Maceration):
-
Weigh the dried and powdered plant material.
-
Place the plant material in a large flask.
-
Add a suitable solvent (e.g., ethanol) in a plant material-to-solvent ratio of 1:10 (w/v).
-
Seal the flask and allow it to stand at room temperature for 48-72 hours with occasional agitation.
-
Filter the mixture to separate the extract from the plant residue.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
Protocol (Soxhlet Extraction):
-
Place the dried and powdered plant material in a thimble.
-
Place the thimble in the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with the chosen solvent (e.g., n-hexane or dichloromethane).
-
Heat the flask. The solvent will vaporize, condense in the condenser, and drip down into the thimble containing the plant material.
-
Allow the extraction to proceed for several hours (typically 6-8 hours) until the solvent in the siphon arm runs clear.
-
Concentrate the extract in the distilling flask using a rotary evaporator.
Isolation and Purification using Column Chromatography
Objective: To separate Umbelliprenin from other compounds in the crude extract.
Materials:
-
Crude extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
Solvents: n-hexane, ethyl acetate (EtOAc), petroleum ether
-
Thin-layer chromatography (TLC) plates (silica gel coated) and developing chamber
-
UV lamp for visualization
Protocol:
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane).
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar solvent such as n-hexane or petroleum ether.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent like ethyl acetate. A common starting gradient could be 100% n-hexane, followed by increasing percentages of ethyl acetate in n-hexane (e.g., 98:2, 95:5, 90:10, etc.).
-
Collect the eluate in fractions.
-
-
Monitoring:
-
Monitor the separation process by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., petroleum ether/EtOAc, 2:1 v/v).
-
Visualize the spots under a UV lamp. Umbelliprenin, being a coumarin, will be UV active.
-
-
Fraction Pooling and Concentration:
-
Combine the fractions that contain pure Umbelliprenin, as determined by TLC analysis.
-
Concentrate the pooled fractions using a rotary evaporator to obtain the isolated Umbelliprenin.
-
Signaling Pathways Modulated by Umbelliprenin
Umbelliprenin exerts its biological effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.
Apoptosis Induction Pathway
Umbelliprenin has been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of both the intrinsic and extrinsic pathways. It upregulates the expression of pro-apoptotic proteins such as Bax and downregulates the anti-apoptotic protein Bcl-2. This leads to the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3), ultimately resulting in cell death.
References
- 1. HPLC Analysis and Skin Whitening Effects of Umbelliprenin-containing Extracts of Anethum Graveolens, Pimpinella Anisum, and Ferulago Campestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Umbelliprenin induces autophagy and apoptosis while inhibits cancer cell stemness in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Umbelliprenin: A Technical Guide for Researchers
An In-depth Examination of the Anti-Tumor Potential of a Natural Sesquiterpene Coumarin
Umbelliprenin, a naturally occurring sesquiterpene coumarin found in plants of the Ferula genus, has emerged as a compound of significant interest in oncology research.[1] Extensive in vitro studies have demonstrated its cytotoxic and anti-proliferative effects against a diverse range of tumor cell lines. This technical guide provides a comprehensive overview of the current understanding of Umbelliprenin's in vitro cytotoxicity, offering researchers, scientists, and drug development professionals a detailed resource on its anti-cancer activities, experimental protocols, and underlying molecular mechanisms.
Quantitative Analysis of Cytotoxicity
The cytotoxic efficacy of Umbelliprenin has been quantified across numerous cancer cell lines, primarily through the determination of the half-maximal inhibitory concentration (IC50). These values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are pivotal for comparative analysis of its potency. The data presented below summarizes the IC50 values of Umbelliprenin against various human and murine cancer cell lines, as determined by the MTT assay at different time intervals.
| Cell Line | Cancer Type | Organism | Incubation Time (h) | IC50 (µM) | IC50 (µg/mL) | Reference(s) |
| QU-DB | Large Cell Lung Cancer | Human | Not Specified | 47 ± 5.3 | - | [2][3] |
| A549 | Lung Adenocarcinoma | Human | Not Specified | 52 ± 1.97 | - | [2][3] |
| SW48 | Invasive Colon Cancer | Human | 24 | 117 | - | [4][5] |
| SW48 | Invasive Colon Cancer | Human | 48 | 77 | - | [4][5] |
| SW48 | Invasive Colon Cancer | Human | 72 | 69 | - | [4][5] |
| AGS | Gastric Cancer | Human | Not Specified | 11.74 | - | [1] |
| BGC-823 | Gastric Cancer | Human | Not Specified | 24.62 | - | [1] |
| HT29 | Colorectal Carcinoma | Human | 72 | - | 37.1 ± 1.4 | [6][7] |
| CT26 | Colorectal Carcinoma | Mouse | 48 | - | 53.2 ± 3.6 | [6][7] |
| MCF-7 | Breast Adenocarcinoma | Human | Not Specified | - | - | [6] |
| 4T1 | Mammary Carcinoma | Mouse | 24 | - | 30.9 ± 3.1 | [6][7] |
| 4T1 | Mammary Carcinoma | Mouse | 48 | - | 30.6 ± 2.6 | [6][7] |
| 4T1 | Mammary Carcinoma | Mouse | 72 | - | 62.2 ± 4.8 | [6][7] |
| A172 | Glioblastoma | Human | 24 | - | 51.9 ± 6.7 | [6][7] |
| GL26 | Glioma | Mouse | Not Specified | - | - | [6] |
| Normal Cells | ||||||
| GES-1 | Normal Gastric Epithelial | Human | Not Specified | 97.55 | - | [1] |
| PBMNCs | Peripheral Blood Mononuclear Cells | Human & Mouse | Not Specified | - | 713.5 - 6651 | [6][7] |
| BMDSCs | Bone Marrow-Derived Stem Cells | Human & Mouse | 24 | - | 204.4 - 254.7 | [6][7] |
| BMDSCs | Bone Marrow-Derived Stem Cells | Human & Mouse | 72 | - | 120.4 - 159.0 | [6][7] |
Note: Conversion between µM and µg/mL requires the molecular weight of Umbelliprenin (C24H30O3), which is approximately 366.5 g/mol .
Core Experimental Protocols
The investigation of Umbelliprenin's cytotoxic effects relies on a set of standardized in vitro assays. Below are detailed methodologies for the most commonly employed experiments.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[8]
-
Treatment: Treat the cells with various concentrations of Umbelliprenin (e.g., 3, 6, 12, 25, 50, 100, and 200 µg/mL) dissolved in a suitable solvent like DMSO.[6] A vehicle control (DMSO) should be included.
-
Incubation: Incubate the treated cells for specific time intervals (e.g., 24, 48, and 72 hours) at 37°C.[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using software such as GraphPad Prism.[6][7]
References
- 1. Assessment of the Antitumor Potential of Umbelliprenin, a Naturally Occurring Sesquiterpene Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Umbelliprenin is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Umbelliprenin is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic/Proliferative Effects of Umbelliprenin on Colon Cancer Cell Lines [colorectalresearch.sums.ac.ir]
- 5. colorectalresearch.sums.ac.ir [colorectalresearch.sums.ac.ir]
- 6. Umbelliprenin is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Anti-inflammatory and Antioxidant Properties of Umbelliprenin
Abstract
Umbelliprenin, a naturally occurring sesquiterpene coumarin found predominantly in plants of the Ferula genus, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the anti-inflammatory and antioxidant properties of umbelliprenin, synthesizing data from numerous in vitro and in vivo studies. We present quantitative data in structured tables, detail key experimental protocols, and visualize the molecular mechanisms and signaling pathways through which umbelliprenin exerts its effects. This document aims to serve as a critical resource for researchers exploring the therapeutic potential of umbelliprenin in diseases underpinned by inflammation and oxidative stress.
Anti-inflammatory Properties of Umbelliprenin
Umbelliprenin demonstrates significant anti-inflammatory activity through a multi-faceted approach, including the modulation of immune cell responses, inhibition of pro-inflammatory enzymes, and interference with key inflammatory signaling cascades.
Modulation of Immune Cell Responses and Cytokine Production
Umbelliprenin has been shown to modulate the function of key immune cells, such as macrophages and lymphocytes, thereby altering the cytokine environment from a pro-inflammatory to an anti-inflammatory state.
-
Macrophage Activity: In lipopolysaccharide (LPS)-stimulated macrophages, umbelliprenin suppresses the production of key inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[3][4] This is achieved by downregulating the expression of the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4] Furthermore, umbelliprenin can influence macrophage polarization, a critical process in inflammation and immunity. Studies show it increases the M1/M2 macrophage ratio, enhancing the pro-inflammatory and anti-tumor M1 phenotype while decreasing the anti-inflammatory M2 phenotype's production of IL-10 and increasing the M1's production of IL-12 and NO.[5][6][7]
-
T-Helper Cell Differentiation: Umbelliprenin influences the balance between T-helper 1 (Th1) and T-helper 2 (Th2) cells. In vitro studies on splenocytes show that umbelliprenin reduces the secretion of the Th1 cytokine interferon-gamma (IFN-γ) while simultaneously increasing the Th2 cytokine interleukin-4 (IL-4).[3][4] In vivo studies in C57/BL6 mice confirm this immunomodulatory effect, showing that umbelliprenin administration leads to a lower IFN-γ/IL-4 ratio, suggesting a predominance of the Th2 response.[1][8] It also significantly increases the secretion of the key anti-inflammatory cytokine IL-10 in splenocyte cultures.[1][8]
Inhibition of Pro-inflammatory Enzymes and Pathways
A primary mechanism for umbelliprenin's anti-inflammatory effect is its ability to directly inhibit enzymes that synthesize inflammatory mediators and to suppress the signaling pathways that lead to their production.
-
Lipoxygenase (LOX) Inhibition: Umbelliprenin is a potent inhibitor of soybean lipoxygenase, an enzyme structurally and functionally related to human 5-lipoxygenase, which is involved in the synthesis of leukotrienes.[9][10]
-
Inhibition of Signaling Pathways: Umbelliprenin has been shown to suppress several critical signaling pathways involved in inflammation. It can inhibit the PI3K/AKT/mTOR and MAPK/ERK signaling cascades, which are often activated by growth factors and pro-inflammatory stimuli.[11][12] The suppression of these upstream pathways can lead to reduced activation of downstream transcription factors like Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[13][14]
In Vivo Anti-inflammatory Effects
The in vitro activities of umbelliprenin translate to significant anti-inflammatory effects in animal models. In the widely-used carrageenan-induced rat paw edema model, a test for acute inflammation, umbelliprenin demonstrated a notable reduction in swelling.[9][10]
Quantitative Data on Anti-inflammatory Activity
The following tables summarize the key quantitative findings from studies on umbelliprenin's anti-inflammatory effects.
Table 1: In Vivo Anti-inflammatory Activity
| Experimental Model | Compound | Result | Reference |
|---|
| Carrageenan-induced rat paw edema | Umbelliprenin | 39% inhibition of edema |[9][10] |
Table 2: In Vitro Enzyme Inhibition
| Enzyme Target | Compound | Result (IC₅₀) | Reference |
|---|
| Soybean Lipoxygenase | Umbelliprenin | 0.0725 µM |[9][10] |
Table 3: Effects on Macrophage Mediator Production and Polarization
| Cell Model | Stimulation | Effect of Umbelliprenin | Reference |
|---|---|---|---|
| Mouse Peritoneal Macrophages | LPS/IFN-γ | Suppressed NO and PGE₂ production; Reduced iNOS and COX-2 expression | [3][4] |
| THP-1 Macrophages | Co-culture with AGS cells | Increased M1/M2 ratio; Decreased IL-10 (M1 & M2 cells); Increased IL-12 (M1 cells); Increased NO (M1 cells) |[5][6][7] |
Table 4: Effects on Splenocyte Cytokine Production
| Cell Model | Stimulation | Effect of Umbelliprenin | Reference |
|---|---|---|---|
| Mouse Splenocytes | Phytohaemagglutinin (PHA) | Reduced proliferation; Suppressed IFN-γ secretion; Stimulated IL-4 secretion | [3][4] |
| C57/BL6 Mouse Splenocytes (ex vivo) | Concanavalin A (Con A) | Significantly increased IL-10 secretion |[1][8] |
Visualization of Anti-inflammatory Mechanisms
The following diagrams illustrate the key molecular pathways influenced by umbelliprenin.
Caption: Umbelliprenin inhibits inflammatory mediator production in macrophages.
Caption: Umbelliprenin modulates the Th1/Th2 immune response balance.
Caption: Umbelliprenin suppresses key pro-inflammatory signaling pathways.
Antioxidant Properties of Umbelliprenin
The role of umbelliprenin as a direct antioxidant is not well-established, with some studies reporting a lack of significant activity in standard chemical assays. However, emerging evidence suggests it may act as an indirect antioxidant by modulating cellular antioxidant defense systems.
Direct vs. Indirect Antioxidant Activity
-
Direct Scavenging: Studies utilizing the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) free radical scavenging assay and lipid peroxidation inhibition assays found that umbelliprenin did not exhibit significant direct antioxidant activity.[9][10]
-
Indirect Antioxidant Effects: Despite low direct scavenging activity, umbelliprenin is often cited for its antioxidant properties, which may be attributable to indirect mechanisms.[2][6][15] One of the most critical cellular defense mechanisms against oxidative stress is the Keap1-Nrf2 signaling pathway.[16][17] Coumarins, as a class of compounds, are known to modulate this pathway.[16][18][19] Activation of the transcription factor Nrf2 leads to the expression of a suite of antioxidant and detoxification enzymes, enhancing cellular resilience to oxidative stress. While direct studies linking umbelliprenin to Nrf2 activation are still needed, it represents a plausible mechanism for its observed protective effects in contexts of oxidative stress.
Quantitative Data on Antioxidant Activity
Table 5: In Vitro Direct Antioxidant Activity
| Assay | Compound | Result | Reference |
|---|---|---|---|
| DPPH free radical scavenging | Umbelliprenin | No significant activity | [9][10] |
| Inhibition of lipid peroxidation | Umbelliprenin | No significant activity |[9][10] |
Visualization of Antioxidant Mechanism
This diagram illustrates the Keap1-Nrf2 pathway, a potential target for the indirect antioxidant effects of coumarins like umbelliprenin.
References
- 1. Umbelliprenin induced both anti-inflammatory and regulatory cytokines in C57/BL6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological properties and molecular targets of umbelliprenin--a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Umbelliprenin Increases the M1/M2 Ratio of Macrophage Polarization and Improves the M1 Macrophage Activity in THP-1 Cells Cocultured with AGS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Umbelliprenin Increases the M1/M2 Ratio of Macrophage Polarization and Improves the M1 Macrophage Activity in THP-1 Cells Cocultured with AGS Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Umbelliprenin induced both anti-inflammatory and regulatory cytokines in C57/BL6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Umbelliprenin Inhibited Angiogenesis and Metastasis of MDA-MB-231 Cell Line through Downregulation of CoCl2 / EGFMediated PI3K / AKT / ERK Signaling [mejc.sums.ac.ir]
- 13. researchgate.net [researchgate.net]
- 14. Joining up the scattered anticancer knowledge on auraptene and umbelliprenin: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Distinct therapeutic effects of auraptene and umbelliprenin on TNF-α and IL-17 levels in a murine model of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]
- 18. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway | Faculty of Science [aun.edu.eg]
- 19. coumarins-as-modulators-of-the-keap1-nrf2-are-signaling-pathway - Ask this paper | Bohrium [bohrium.com]
Umbelliprenin: A Technical Guide to its Role in Modulating Core Signaling Pathways
Audience: Researchers, Scientists, and Drug Development Professionals
Core Content: This document provides an in-depth technical overview of umbelliprenin, a naturally occurring sesquiterpene coumarin, and its significant role in the modulation of critical cellular signaling pathways. It details the molecular mechanisms through which umbelliprenin exerts its diverse pharmacological effects, including its anticancer, anti-inflammatory, and immunomodulatory activities. This guide is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the pathways and workflows involved.
Introduction to Umbelliprenin
Umbelliprenin is a natural compound belonging to the class of sesquiterpene coumarins, predominantly isolated from various Ferula species.[1][2][3] It has garnered considerable attention within the scientific community for its wide range of biological activities.[1][3] Structurally, its lipophilic nature, conferred by a farnesyl chain, facilitates its passage across cell membranes, enhancing its biological availability and interaction with intracellular targets.[4] Research has demonstrated that umbelliprenin's therapeutic potential stems from its ability to interact with and modulate multiple signaling cascades that are often dysregulated in diseases like cancer and chronic inflammatory conditions.[1][4] This document will explore its impact on key pathways including apoptosis, PI3K/Akt/mTOR, MAPK/ERK, and NF-κB, providing a foundational understanding for further research and drug development.
Modulation of Key Signaling Pathways
Umbelliprenin exerts its biological effects by targeting several core signaling cascades integral to cell survival, proliferation, inflammation, and apoptosis.
Apoptosis Induction: The Intrinsic and Extrinsic Pathways
Umbelliprenin is a potent inducer of apoptosis in various cancer cell lines.[5][6] It uniquely activates both the extrinsic (receptor-mediated) and intrinsic (mitochondrial) pathways of programmed cell death.
-
Extrinsic Pathway: Umbelliprenin treatment leads to the activation of caspase-8, a key initiator caspase in the death receptor pathway.[2][5]
-
Intrinsic Pathway: The compound triggers the intrinsic pathway through the activation of caspase-9 and the modulation of the Bcl-2 family of proteins.[5] Specifically, it has been shown to inhibit the anti-apoptotic protein Bcl-2, thereby promoting the release of cytochrome c from the mitochondria and subsequent apoptosome formation.[5] The activation of both initiator caspases (caspase-8 and -9) converges on the executioner caspase, caspase-3, leading to the final stages of apoptosis.[5]
Inhibition of Pro-Survival PI3K/Akt/mTOR and MAPK/ERK Pathways
The PI3K/Akt/mTOR and MAPK/ERK pathways are critical for cell growth, proliferation, and survival; their over-activation is a hallmark of many cancers.[7][8] Umbelliprenin has been shown to significantly inhibit these interconnected signaling cascades.[9][10]
In breast cancer cell lines such as MDA-MB-231 and SKBR-3, umbelliprenin downregulates the expression of key components including PI3K, Akt, mTOR, ERK1, and ERK2.[9][11] This inhibition has profound downstream effects, notably reducing the levels of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), two critical proteins involved in angiogenesis and metastasis.[9] By suppressing these pathways, umbelliprenin effectively curtails tumor growth, angiogenesis, and the potential for metastasis.[1][9] In pancreatic cancer, umbelliprenin's inhibition of the Akt/mTOR pathway is also linked to the induction of autophagy alongside apoptosis.[12][13]
Modulation of the NF-κB Inflammatory Pathway
Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates inflammatory responses.[14] Its constitutive activation is linked to various chronic inflammatory diseases and cancers.[14] Umbelliprenin demonstrates significant anti-inflammatory activity by modulating the NF-κB pathway.[1][4][15] It has been shown to down-regulate NF-κB, which in turn suppresses the expression of other pro-inflammatory and oncogenic markers such as VCAM-1, MMP-9, MMP-2, COX-2, and VEGF.[1] This inhibition of NF-κB signaling is a key mechanism behind umbelliprenin's anti-inflammatory, anti-angiogenic, and anti-metastatic properties.[1][16]
Immunomodulatory Effects
Beyond direct anti-inflammatory action, umbelliprenin also exhibits immunomodulatory properties by influencing cytokine production. In vivo studies have shown that it can increase the secretion of both IFN-γ (a Th1 cytokine) and IL-4 (a Th2 cytokine) in sera, while also boosting the production of the anti-inflammatory cytokine IL-10 in splenocyte cultures.[3] This suggests that umbelliprenin can induce anti-inflammatory responses by promoting a Th2-dominant environment and fostering regulatory T-cell activity.[3] However, it has also been noted to reduce TNF-α levels, a potent pro-inflammatory cytokine, further highlighting its complex role in tempering inflammation.[17][18]
Quantitative Data Summary
The cytotoxic and anti-proliferative effects of umbelliprenin have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.
Table 1: IC50 Values of Umbelliprenin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Citation |
| QU-DB | Large Cell Lung Carcinoma | 47 ± 5.3 µM | 48h | [19][20] |
| A549 | Lung Adenocarcinoma | 52 ± 1.97 µM | 48h | [19][20] |
| MDA-MB-231 | Breast Cancer | IC10 = 20 µM; IC5 = 10 µM | Not Specified | [9][11] |
| SKBR-3 | Breast Cancer | 103.9 µM | Not Specified | |
| 4T1 | Murine Breast Cancer | 30.9 ± 3.1 µg/mL | 24h | [21][22] |
| 4T1 | Murine Breast Cancer | 30.6 ± 2.6 µg/mL | 48h | [21][22] |
| MCF-7 | Breast Cancer | 30–75 µM | Not Specified | [1] |
| HT29 | Colorectal Cancer | 37.1 ± 1.4 µg/mL | 72h | [21][22] |
| CT26 | Murine Colon Carcinoma | 53.2 ± 3.6 µg/mL | 48h | [21][22] |
| A172 | Glioblastoma | 51.9 ± 6.7 µg/mL | 24h | [21][22] |
Experimental Protocols
The following section details the standard methodologies used to investigate the effects of umbelliprenin on signaling pathways.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay is used to measure the cytotoxic or anti-proliferative effects of umbelliprenin on cancer cell lines and to determine IC50 values.[20]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specified density (e.g., 1 x 10^5 cells/well) and cultured in a suitable medium (e.g., RPMI-1640 with 10% FBS).[23] Plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[22]
-
Treatment: Cells are treated with various concentrations of umbelliprenin (e.g., 3 to 200 µg/mL), typically dissolved in a solvent like DMSO. Control wells receive the vehicle (DMSO) alone.[22]
-
Incubation: The plates are incubated for specific time periods (e.g., 24, 48, or 72 hours).[22]
-
MTT Addition: After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.[24]
-
Crystal Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[24]
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 545 nm).[24] Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based method quantifies the rate of apoptosis induced by umbelliprenin.[19]
-
Cell Treatment: Cells are cultured and treated with umbelliprenin at a desired concentration (e.g., the IC50 value) for a specified time (e.g., 48 hours).[19]
-
Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that enters necrotic or late apoptotic cells with compromised membranes) are added to the cell suspension.[20]
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[19]
Protein Expression Analysis (Western Blotting)
This technique is used to detect and quantify specific proteins to confirm umbelliprenin's effect on signaling pathway components.[5]
-
Protein Extraction: Following treatment with umbelliprenin, cells are lysed using a suitable lysis buffer containing protease inhibitors to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-p-Akt, anti-Bcl-2).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.
Gene Expression Analysis (Quantitative PCR - qPCR)
qPCR is employed to measure changes in mRNA expression levels of target genes within signaling pathways affected by umbelliprenin.[11]
-
RNA Extraction: Total RNA is isolated from umbelliprenin-treated and control cells using an appropriate RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is set up using the cDNA as a template, specific primers for the target genes (e.g., PI3K, AKT, VEGF), and a fluorescent dye (e.g., SYBR Green).
-
Amplification and Detection: The reaction is run in a real-time PCR machine, which amplifies the DNA and monitors the fluorescence signal in real-time.
-
Data Analysis: The expression level of the target genes is normalized to a housekeeping gene (e.g., GAPDH or β-actin) and the relative change in expression is calculated using the ΔΔCt method.
Conclusion and Future Perspectives
Umbelliprenin is a multifaceted natural compound that modulates a nexus of interconnected signaling pathways crucial for cell fate and function. Its ability to concurrently induce apoptosis, inhibit critical pro-survival and pro-angiogenic pathways like PI3K/Akt/mTOR and MAPK/ERK, and suppress inflammatory responses via NF-κB modulation underscores its significant therapeutic potential.[1][4] The quantitative data and established experimental protocols summarized herein provide a solid foundation for researchers and drug developers.
Future research should focus on elucidating the direct molecular targets of umbelliprenin to fully understand its mechanism of action. Further in vivo studies are necessary to validate its efficacy and safety profile in more complex biological systems.[3][25] Additionally, exploring synergistic combinations of umbelliprenin with existing chemotherapeutic agents could pave the way for novel, more effective treatment strategies with potentially lower side effects, particularly in the fields of oncology and inflammatory diseases.
References
- 1. Assessment of the Antitumor Potential of Umbelliprenin, a Naturally Occurring Sesquiterpene Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Umbelliprenin induced both anti-inflammatory and regulatory cytokines in C57/BL6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. Umbelliprenin Induces Apoptosis in CLL Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Umbelliprenin Inhibited Angiogenesis and Metastasis of MDA-MB-231 Cell Line through Downregulation of CoCl2 / EGFMediated PI3K / AKT / ERK Signaling [mejc.sums.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. journals.sums.ac.ir [journals.sums.ac.ir]
- 12. Umbelliprenin induces autophagy and apoptosis while inhibits cancer cell stemness in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Umbelliprenin induces autophagy and apoptosis while inhibits cancer cell stemness in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Joining up the scattered anticancer knowledge on auraptene and umbelliprenin: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Distinct therapeutic effects of auraptene and umbelliprenin on TNF-α and IL-17 levels in a murine model of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Umbelliprenin is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Umbelliprenin is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Umbelliprenin is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Umbelliprenin is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
- 25. Immune-associated proteins with potential in vivo anti-tumor activities are upregulated in lung cancer cells treated with umbelliprenin: A proteomic approach - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the ethnobotanical uses of plants containing Umbelliprenin
An In-depth Technical Guide to the Ethnobotanical Uses of Plants Containing Umbelliprenin
Executive Summary
Umbelliprenin, a naturally occurring sesquiterpene coumarin, is gaining significant attention within the scientific community for its diverse and potent pharmacological activities.[1] Found predominantly in plants from the Apiaceae (Umbelliferae) and Rutaceae families, this compound has a rich history of use in traditional medicine.[2][3] This technical guide provides a comprehensive overview of the ethnobotanical applications of umbelliprenin-containing plants, delves into its molecular mechanisms of action, presents quantitative pharmacological data, and outlines key experimental protocols for its study. The guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this promising natural product.
Introduction to Umbelliprenin and Its Botanical Sources
Umbelliprenin (C₂₄H₃₀O₃) is a sesquiterpene coumarin, a type of prenylated coumarin characterized by a C15 farnesyl chain attached to a 7-hydroxycoumarin (umbelliferone) core.[4] This lipophilic structure is thought to enhance its bioavailability and interaction with cellular membranes.[5]
The primary botanical sources of umbelliprenin belong to the Apiaceae family, particularly within the following genera:
-
Ferula : This is the most significant source of umbelliprenin.[1] Species like Ferula assa-foetida, F. szowitsiana, and F. sinkiangensis are well-documented producers of this compound.[6][7] The oleo-gum-resins from Ferula species, often known as "asafoetida," are rich in sesquiterpene coumarins.[6]
-
Dorema : Species such as Dorema ammoniacum (source of "gum ammoniac") are traditionally used and contain a variety of bioactive compounds, including coumarins.[8][9]
-
Pimpinella : Certain Pimpinella species, like Pimpinella anisum (anise), have been found to contain umbelliprenin.[10]
-
Ferulago : This genus is also known to produce coumarins and is related to Ferula.[11]
In addition to the Apiaceae family, umbelliprenin has been identified in some members of the Rutaceae family and in edible plants like celery, coriander, and lemon.[2]
Ethnobotanical Uses of Umbelliprenin-Containing Plants
The traditional uses of plants rich in umbelliprenin often correlate with the compound's known biological activities.
-
Anti-inflammatory and Analgesic: The oleo-gum-resins of Ferula and Dorema species have been extensively used in traditional Iranian, Indian, and Unani medicine to treat inflammatory conditions, pain, and wounds.[6][9] Dorema ammoniacum resin is traditionally applied for chronic bronchitis, asthma, and catarrh.[9] This aligns with umbelliprenin's demonstrated anti-inflammatory and immunomodulatory properties.[7]
-
Gastrointestinal and Antispasmodic: Ferula species are used in folk medicine as antispasmodics and to alleviate flatulence and other gut issues.[6][12] The relaxant effect of umbelliprenin on smooth muscle may contribute to this application.[1]
-
Antimicrobial and Antiseptic: The resins of these plants are traditionally used to heal infected wounds and abscesses in both humans and livestock.[9] This is supported by modern findings on the antibacterial activities of umbelliprenin.[1]
-
Nervous System Disorders: Some Ferula species are used as remedies for nervous system diseases and as anticonvulsants.[6][8]
-
Food and Flavoring: Beyond medicinal uses, several of these plants, such as anise (Pimpinella anisum) and asafoetida (Ferula assa-foetida), are widely used as spices and flavoring agents.[6][13]
Pharmacological Properties and Molecular Mechanisms
Modern pharmacological studies have begun to elucidate the scientific basis for the traditional uses of umbelliprenin-containing plants.
Anti-Cancer Activity
Umbelliprenin exhibits significant cytotoxic and anti-proliferative effects against a range of cancer cell lines.[5][14] Its anticancer actions are multifactorial, involving the modulation of several key signaling pathways.[5]
-
Induction of Apoptosis: Umbelliprenin triggers both the intrinsic (mitochondrial) and extrinsic pathways of apoptosis.[4][5]
-
Cell Cycle Arrest: It can cause cell cycle inhibition at the G0/G1 phase.[5]
-
Inhibition of Angiogenesis and Metastasis: Umbelliprenin has been shown to downregulate key signaling pathways involved in the formation of new blood vessels (angiogenesis) and cancer cell migration.[15][16] This includes the PI3K/Akt/ERK and Wnt signaling pathways.[5][16] It reduces the expression of crucial factors like Vascular Endothelial Growth Factor (VEGF), Matrix Metalloproteinase-2 (MMP-2), and MMP-9.[15]
Below is a diagram illustrating the inhibitory effect of umbelliprenin on the PI3K/Akt/ERK signaling pathway, which is often hyperactivated in cancer.
// Pathway connections EGF -> EGFR [arrowhead=normal, color="#34A853"]; EGFR -> PI3K [arrowhead=normal, color="#34A853"]; PI3K -> Akt [arrowhead=normal, color="#34A853"]; Akt -> mTOR [arrowhead=normal, color="#34A853"]; Akt -> ERK [arrowhead=normal, color="#34A853"]; mTOR -> HIF1a [arrowhead=normal, color="#34A853"]; ERK -> HIF1a [arrowhead=normal, color="#34A853"]; HIF1a -> VEGF [arrowhead=normal, color="#34A853"];
// Umbelliprenin inhibition Umbelliprenin -> PI3K; Umbelliprenin -> Akt; Umbelliprenin -> ERK;
{rank=same; Umbelliprenin;} }
Caption: Umbelliprenin's inhibition of the PI3K/Akt/ERK pathway.
Anti-inflammatory and Immunomodulatory Effects
Umbelliprenin demonstrates potent anti-inflammatory and immunomodulatory activities.[1][7]
-
Inhibition of Inflammatory Mediators: It significantly suppresses the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7] It is also a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme that produces pro-inflammatory leukotrienes.[17]
-
Cytokine Modulation: Umbelliprenin can modulate the immune response by influencing cytokine production. It has been shown to suppress the pro-inflammatory Th1 cytokine IFN-γ while inducing the anti-inflammatory Th2 cytokine IL-4 and the regulatory cytokine IL-10.[1][7] This suggests it can shift the immune response towards an anti-inflammatory and regulatory phenotype.[1] In other contexts, particularly in cancer models, it can increase pro-inflammatory cytokines like IFN-γ and TNF-α, which helps activate an anti-tumor immune response.[15]
The diagram below illustrates the dual immunomodulatory role of umbelliprenin.
Caption: Context-dependent immunomodulation by umbelliprenin.
Other Pharmacological Activities
-
Antioxidant: Umbelliprenin has shown antioxidant properties, which may contribute to its anti-inflammatory and chemopreventive effects.[1][17]
-
Antibacterial and Antileishmanial: The compound exhibits activity against various bacteria and has been investigated for its potential against Leishmania major.[1][2]
Quantitative Pharmacological Data
The following tables summarize key quantitative data on the biological activities of umbelliprenin from various studies.
Table 1: Cytotoxic Activity (IC₅₀) of Umbelliprenin on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |
| QU-DB | Large Cell Lung Cancer | 47 ± 5.3 | 72 | [14] |
| A549 | Lung Adenocarcinoma | 52 ± 1.97 | 72 | [14] |
| HT29 | Human Colon Cancer | 36.4 ± 1.6 | 24 | [5] |
| CT26 | Mouse Colon Cancer | 51.4 ± 2.9 | 24 | [5] |
| MDA-MB-231 | Breast Cancer | ~20 (IC₁₀) | Not specified | [16] |
| SKBR-3 | Breast Cancer | 103.9 | 48 | |
| M4Beu | Melanoma | 12.3 | Not specified | [18] |
| HT-1080 | Fibrosarcoma | 136 | Not specified | [18] |
Table 2: Anti-inflammatory and Enzyme Inhibitory Activity of Umbelliprenin
| Activity | Model / Target | Metric | Result | Reference |
| Anti-inflammatory | Carrageenan-induced paw edema (rat) | % Inhibition | 39% | [17] |
| Enzyme Inhibition | Soybean 5-Lipoxygenase (5-LOX) | IC₅₀ | 0.0725 µM | [17] |
| NO Production | LPS-stimulated macrophages | Inhibition | Significant | [7] |
| PGE₂ Production | LPS-stimulated macrophages | Inhibition | Significant | [7] |
Key Experimental Protocols
This section provides an overview of common methodologies used to investigate the biological activities of umbelliprenin.
Extraction and Isolation of Umbelliprenin
A general workflow for obtaining pure umbelliprenin from plant material is outlined below.
Caption: General workflow for umbelliprenin extraction and isolation.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is widely used to determine the effect of a compound on cell proliferation and to calculate the IC₅₀ value.
-
Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-231) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of umbelliprenin in the appropriate cell culture medium. Remove the old medium from the wells and add 100-200 µL of the umbelliprenin-containing medium to the respective wells. Include a solvent control (e.g., 0.5% DMSO) and an untreated control.
-
Incubation: Incubate the plates for specific time intervals (e.g., 24, 48, 72 hours).[14]
-
MTT Addition: Add 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; ~5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Plot the viability against the log of the umbelliprenin concentration and use non-linear regression to determine the IC₅₀ value.
Protein Expression Analysis (Western Blot)
Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, Akt, ERK) following treatment with umbelliprenin.[7]
-
Cell Lysis: Treat cells with umbelliprenin for the desired time, then wash with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-VEGF, anti-Akt) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Detect the resulting signal using an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the target protein expression to the loading control.
Cytokine Level Determination (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of cytokines (e.g., IFN-γ, IL-4, IL-10) in biological samples like cell culture supernatants or serum from treated animals.[1][15]
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Wash the plate and block any remaining non-specific binding sites with a blocking buffer.
-
Sample Addition: Add standards (known concentrations of the cytokine) and samples (e.g., serum from umbelliprenin-treated mice) to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the target cytokine.
-
Enzyme Conjugate: Wash again and add an enzyme-linked conjugate (e.g., streptavidin-HRP).
-
Substrate Addition: After a final wash, add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.
-
Reaction Stop and Reading: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at the appropriate wavelength.
-
Quantification: Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of the cytokine in the samples.
Conclusion and Future Perspectives
The ethnobotanical history of plants containing umbelliprenin provides a strong foundation for their investigation as sources of modern therapeutic agents. The compound's multifaceted pharmacological profile, particularly its potent anti-cancer and anti-inflammatory activities, makes it a highly promising lead for drug development.[5][17] The well-defined mechanisms of action, involving the modulation of critical signaling pathways like PI3K/Akt and NF-κB, offer clear targets for further research.
Future work should focus on preclinical and clinical studies to validate the in vitro and in vivo findings.[7] Optimizing drug delivery systems, for instance through nanoformulations, could enhance the bioavailability and therapeutic efficacy of umbelliprenin. Furthermore, exploring synergistic combinations with existing chemotherapeutic or anti-inflammatory drugs may open new avenues for treatment. The rich ethnobotanical legacy of these plants, combined with rigorous scientific validation, paves the way for umbelliprenin to transition from a traditional remedy to a clinically relevant pharmaceutical.
References
- 1. Umbelliprenin induced both anti-inflammatory and regulatory cytokines in C57/BL6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological properties and molecular targets of umbelliprenin--a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Umbelliprenin, a bioactive constituent from the genus Ferula has cytotoxic and apoptotic activity in a dose- and time-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of the Antitumor Potential of Umbelliprenin, a Naturally Occurring Sesquiterpene Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Ethnomedicinal Uses, Phytochemistry and Pharmacology of Dorema Species (Apiaceae): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive review on ethnobotanical, phytochemical and pharmacological aspects of the genus <i>Dorema</i> - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. The Genus Ferulago: A Review on Ethnopharmacology, Phytochemistry, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ethnobotanyjournal.org [ethnobotanyjournal.org]
- 13. gardenia.net [gardenia.net]
- 14. Umbelliprenin is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antitumor Effects of Umbelliprenin in a Mouse Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Umbelliprenin Inhibited Angiogenesis and Metastasis of MDA-MB-231 Cell Line through Downregulation of CoCl2 / EGFMediated PI3K / AKT / ERK Signaling [mejc.sums.ac.ir]
- 17. sid.ir [sid.ir]
- 18. researchgate.net [researchgate.net]
Umbelliprenin as a potential cancer chemopreventive agent
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Umbelliprenin, a naturally occurring sesquiterpene coumarin found in various plants of the Ferula genus, has emerged as a promising candidate for cancer chemoprevention.[1][2] Extensive preclinical studies have demonstrated its potent anti-tumor activities across a spectrum of cancer types through the modulation of multiple signaling pathways, induction of apoptosis, and inhibition of tumor growth and metastasis.[3][4] This technical guide provides an in-depth overview of the current research on umbelliprenin, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies employed in its investigation.
Quantitative Efficacy of Umbelliprenin
The cytotoxic and anti-proliferative effects of umbelliprenin have been quantified in numerous studies. The following tables summarize the key findings, including IC50 values against various cancer cell lines and the outcomes of in vivo studies.
Table 1: In Vitro Cytotoxicity of Umbelliprenin (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Reference |
| AGS | Gastric Cancer | 11.74 | 24 | [5] |
| BGC-823 | Gastric Cancer | 24.62 | 24 | [5] |
| GES-1 | Normal Gastric Epithelium | 97.55 | 24 | [5] |
| QU-DB | Large Cell Lung Cancer | 47 ± 5.3 | Not Specified | [6] |
| A549 | Lung Adenocarcinoma | 52 ± 1.97 | Not Specified | [6] |
| CT26 | Colorectal Cancer | >50 µg/mL (approx. >136 µM) | 48 | [7] |
| L929 | Murine Fibroblast | > CT26 | 48 | [7] |
| 4T1 | Mouse Mammary Carcinoma | 30.9 ± 3.1 µg/mL (approx. 84.4 µM) | 24 | [8] |
| 4T1 (Nanoliposomal) | Mouse Mammary Carcinoma | 5.8 µg/mL (approx. 15.8 µM) | 24 | [9] |
| HT29 | Colon Cancer | 37.1 ± 1.4 µg/mL (approx. 101.3 µM) | 72 | [8] |
| A172 | Glioblastoma | 51.9 ± 6.7 µg/mL (approx. 141.7 µM) | 24 | [8] |
| MDA-MB-231 | Breast Cancer | IC10: 20 µM | Not Specified | [10] |
| Jurkat T-CLL | Leukemia | LC50 at 50 µM | 16 | [11] |
| Raji B-CLL | Leukemia | More susceptible than normal PBMCs | Not Specified | [11] |
| SW48 | Invasive Colon Cancer | 77 | 48 | [12][13] |
| SW1116 | Noninvasive Colon Cancer | Cytotoxic only at 100 & 200 µM | Not Specified | [12] |
| Fibrosarcoma-Wehi 164 | Fibrosarcoma | 51 µg/mL (approx. 139 µM) | Not Specified | [3] |
Table 2: In Vivo Efficacy of Umbelliprenin
| Cancer Model | Animal Model | Treatment Regimen | Key Findings | Reference |
| Mouse Skin Papilloma | Mice | Topical application with peroxynitrite/TPA | Delayed papilloma formation; reduced tumor number by 45% after 20 weeks. | [14] |
| Colorectal Cancer (CT26) | Mice | Intradermal injection | Significant reduction in tumor size, angiogenesis, and proliferation markers (Ki-67, VEGF, MMP2, MMP9).[7] Increased E-cadherin expression.[7] Reduced metastasis to lung and liver. | [7][15] |
| Breast Cancer (4T1) | Balb/c Mice | Not Specified | Significantly reduced tumor growth and volume.[3] Anti-angiogenic and anti-metastatic effects.[3] Down-regulation of VCAM-1, MMP-9, MMP-2, NF-ĸB, CD31, COX-2, and VEGF. | [3] |
| Lung Cancer | Rats | 2.5 mg/200 µL intraperitoneally on alternate days | Increased cytotoxicity in lung cancer cells with no adverse effects on normal spleen cells.[3] | [3] |
| Pancreatic Cancer (BxPC3) | Xenograft Mice | Not Specified | Inhibited pancreatic cancer tumor growth. | [16] |
Signaling Pathways Modulated by Umbelliprenin
Umbelliprenin exerts its anti-cancer effects by targeting multiple key signaling pathways involved in cell proliferation, survival, and metastasis.
Apoptosis Induction
Umbelliprenin has been shown to induce apoptosis through both the intrinsic and extrinsic pathways. In Jurkat T-CLL cells, it activates caspase-8 (extrinsic) and caspase-9 (intrinsic), leading to downstream activation of caspase-3.[17] Furthermore, it modulates the Bcl-2 family of proteins, with an initial increase in Bcl-2 levels followed by a reduction.[17]
Figure 1: Umbelliprenin-induced apoptosis pathways.
Wnt/β-catenin Signaling Pathway
In gastric cancer cells, umbelliprenin has been demonstrated to inhibit the Wnt/β-catenin signaling pathway.[5][18] It decreases the expression of key components such as Wnt-2, β-catenin, and GSK-3β, as well as downstream targets like Survivin and c-myc.[5][18] This inhibition also prevents the nuclear translocation of β-catenin, thereby reducing the transcriptional activity of T-cell factor/lymphoid enhancer factor (TCF/LEF).[5][18]
Figure 2: Inhibition of Wnt/β-catenin pathway by umbelliprenin.
PI3K/Akt/ERK Signaling Pathway
In breast cancer cells, umbelliprenin has been shown to inhibit the PI3K/Akt/ERK signaling pathway, which is crucial for angiogenesis and metastasis.[10] It significantly reduces the expression of PI3K, ERK1, ERK2, Akt, and mTOR, leading to the downregulation of HIF-1α and VEGF.[10]
Figure 3: Umbelliprenin's impact on the PI3K/Akt/ERK pathway.
Notch1 Signaling Pathway
In pancreatic cancer, umbelliprenin has demonstrated the ability to inhibit cancer cell stemness by targeting the Notch1 signaling pathway.[16] It significantly reduces the expression of the Notch1 intracellular domain (NICD1), a key regulator of cancer stem cells.[16]
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used to evaluate the anti-cancer properties of umbelliprenin.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Protocol:
-
Seed cells in 96-well plates at a density of 1 x 10^5 cells/well and culture for 24 hours.[15]
-
Treat cells with various concentrations of umbelliprenin (e.g., 3, 6.25, 12.5, 25, 50, 100, and 200 µg/mL) for 24, 48, or 72 hours.[9][15]
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
-
Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.[15]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of umbelliprenin that inhibits cell growth by 50%.[7]
-
2. Sulforhodamine B (SRB) Assay:
-
Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
-
Protocol:
-
Seed cells in 96-well plates and treat with various concentrations of umbelliprenin for 24 hours.[5][19]
-
Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with deionized water and air dry.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound SRB with 10 mM Tris-base solution.
-
Measure the absorbance at 515 nm.
-
Apoptosis Assays
Annexin V-FITC/Propidium Iodide (PI) Double Staining Flow Cytometry:
-
Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat cells with umbelliprenin for the desired time and concentration.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.[11][20] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
In Vivo Animal Studies
Two-Stage Carcinogenesis Assay (Mouse Skin Papilloma Model):
-
Principle: This model mimics the initiation and promotion stages of cancer development.
-
Protocol:
-
Initiation: Apply a single topical dose of an initiator, such as peroxynitrite, to the shaved dorsal skin of mice.[14]
-
Promotion: Two weeks after initiation, begin twice-weekly topical applications of a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA).[14]
-
Treatment: Administer umbelliprenin topically along with the initiator and promoter.[14]
-
Monitor the mice for the appearance, number, and size of papillomas for a specified period (e.g., 20 weeks).[14]
-
Xenograft and Syngeneic Tumor Models:
-
Principle: These models involve the transplantation of cancer cells into immunodeficient (xenograft) or immunocompetent (syngeneic) mice to study tumor growth and the efficacy of anti-cancer agents in a living organism.[21]
-
Protocol:
-
Inject cancer cells (e.g., CT26, 4T1, BxPC3) subcutaneously or intradermally into the flank of mice.[7][16]
-
Once tumors reach a palpable size, randomize the mice into control and treatment groups.
-
Administer umbelliprenin via a specified route (e.g., intraperitoneal injection) and schedule.[3]
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for proliferation and angiogenesis markers).[7]
-
Figure 4: General experimental workflow for umbelliprenin research.
Conclusion
Umbelliprenin has demonstrated significant potential as a cancer chemopreventive agent through its multifaceted anti-tumor activities. Its ability to induce apoptosis and modulate critical signaling pathways in a variety of cancer cells, coupled with its efficacy in preclinical animal models, underscores its promise for further development. This technical guide provides a comprehensive summary of the existing data and methodologies, offering a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this natural compound. Further investigations are warranted to elucidate its detailed molecular mechanisms and to translate these promising preclinical findings into clinical applications.
References
- 1. brieflands.com [brieflands.com]
- 2. Immune-associated proteins with potential in vivo anti-tumor activities are upregulated in lung cancer cells treated with umbelliprenin: A proteomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of the Antitumor Potential of Umbelliprenin, a Naturally Occurring Sesquiterpene Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of the Antitumor Potential of Umbelliprenin, a Naturally Occurring Sesquiterpene Coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Umbelliprenin isolated from Ferula sinkiangensis inhibits tumor growth and migration through the disturbance of Wnt signaling pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Umbelliprenin is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor Effects of Umbelliprenin in a Mouse Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluating cytotoxic effect of nanoliposomes encapsulated with umbelliprenin on 4T1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Umbelliprenin Inhibited Angiogenesis and Metastasis of MDA-MB-231 Cell Line through Downregulation of CoCl2 / EGFMediated PI3K / AKT / ERK Signaling [mejc.sums.ac.ir]
- 11. Umbelliprenin Induces Apoptosis in CLL Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. colorectalresearch.sums.ac.ir [colorectalresearch.sums.ac.ir]
- 13. Cytotoxic/Proliferative Effects of Umbelliprenin on Colon Cancer Cell Lines [colorectalresearch.sums.ac.ir]
- 14. Cancer chemopreventive activity of the prenylated coumarin, umbelliprenin, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Umbelliprenin induces autophagy and apoptosis while inhibits cancer cell stemness in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. brieflands.com [brieflands.com]
- 18. Umbelliprenin isolated from Ferula sinkiangensis inhibits tumor growth and migration through the disturbance of Wnt signaling pathway in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Umbelliprenin Induces Apoptosis in CLL Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Initial studies on the immunomodulatory effects of Umbelliprenin
An In-depth Technical Guide on the Initial Studies of the Immunomodulatory Effects of Umbelliprenin
Introduction
Umbelliprenin, a naturally occurring sesquiterpene coumarin (C₂₄H₃₀O₃), is primarily isolated from various species of the Ferula genus.[1][2] It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, and antitumor properties.[1][2][3][4] This technical guide focuses on the initial studies elucidating the immunomodulatory effects of Umbelliprenin, summarizing key quantitative data, detailing experimental protocols, and visualizing the proposed molecular mechanisms. The findings suggest that Umbelliprenin modulates the immune response by influencing T-helper cell differentiation, macrophage polarization, and the production of key inflammatory mediators.
In Vitro Immunomodulatory Effects
Initial in vitro studies have explored Umbelliprenin's direct effects on isolated immune cells, primarily lymphocytes and macrophages, revealing its potential to suppress inflammatory responses and shift immune cell phenotypes.
Effects on Lymphocyte Proliferation and Cytokine Secretion
Studies using murine splenocytes have shown that Umbelliprenin can significantly alter T-cell responses. It has been observed to reduce phytohemagglutinin (PHA)-induced splenocyte proliferation and modulate the balance of T-helper 1 (Th1) and T-helper 2 (Th2) cytokines. Specifically, Umbelliprenin tends to suppress the secretion of the Th1 cytokine Interferon-gamma (IFN-γ) while stimulating the release of the Th2 cytokine Interleukin-4 (IL-4).[5] This suggests a potential role in biasing the immune response towards a Th2 phenotype.[5]
Effects on Macrophage-Mediated Inflammation
In lipopolysaccharide (LPS)-stimulated peritoneal macrophages, Umbelliprenin demonstrates potent anti-inflammatory effects. It significantly suppresses the production of key inflammatory mediators, Nitric Oxide (NO) and Prostaglandin E2 (PGE₂).[5] This inhibition is attributed to the downregulation of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5]
Furthermore, in a co-culture model with THP-1 macrophages and AGS gastric cancer cells, Umbelliprenin was found to increase the M1/M2 macrophage ratio.[6][7][8] This indicates a shift from the pro-tumor M2 phenotype towards the anti-tumor M1 phenotype. This shift was accompanied by increased IL-12 and NO production by M1 cells and a decrease in the immunosuppressive cytokine IL-10.[6][7]
Quantitative Data from In Vitro Studies
| Cell Type | Stimulant | Umbelliprenin Conc. | Effect | Quantitative Change | Reference |
| Murine Splenocytes | PHA (5 ng/ml) | >10 µM | Inhibition of IFN-γ Production | Significant reduction | [5] |
| Murine Splenocytes | PHA (5 ng/ml) | ≥10 µM | Stimulation of IL-4 Production | Significant augmentation | [5] |
| Murine Peritoneal Macrophages | LPS + IFN-γ | >5 µM | Inhibition of Nitric Oxide (NO) | Significant inhibition | [5] |
| Murine Peritoneal Macrophages | LPS + IFN-γ | 5-30 µM | Inhibition of PGE₂ Production | Significant inhibition | [5] |
| THP-1 Macrophages | Co-cultured w/ AGS cells | 10 µM | Increased M1/M2 Ratio | Significant increase | [6][7] |
| M1 THP-1 Macrophages | Co-cultured w/ AGS cells | 10 µM | Increased IL-12 Production | Significant increase | [6][7] |
| M1 & M2 THP-1 Macrophages | Co-cultured w/ AGS cells | 10 µM | Decreased IL-10 Production | Significant decrease | [6][7] |
| LLC Cancer Cells | - | - | Cytotoxicity | IC₅₀ = 51.6 ± 5.4 µM | [9] |
| AGS Cancer Cells | - | 24 hours | Cytotoxicity | IC₅₀ = 48.41 µM | [10] |
| THP-1 Cells | - | 24 hours | Cytotoxicity | IC₅₀ = 75.79 µM | [10] |
Experimental Protocols: In Vitro Assays
Splenocyte Proliferation and Cytokine Assay
-
Cell Isolation: Splenocytes are isolated from naïve BALB/c mice.
-
Cell Seeding: 4 x 10⁵ cells/well are seeded in 96-well plates for proliferation assays, and 10⁶ cells/well in 24-well plates for cytokine analysis.[5]
-
Treatment: Cells are treated with Umbelliprenin (0.5–15 μM) and stimulated with Phytohemagglutinin (PHA) at a final concentration of 5 ng/ml.[5]
-
Incubation: Plates are incubated for 72 hours at 37°C.[5]
-
Analysis:
Caption: General workflow for in vitro immunomodulatory studies.
Macrophage NO and PGE₂ Production Assay
-
Cell Isolation: Peritoneal macrophages are harvested from mice.
-
Stimulation: Cells are stimulated with Lipopolysaccharide (LPS) and IFN-γ.[5]
-
Treatment: Umbelliprenin is added at various concentrations (e.g., 5–30 μM).[5]
-
Analysis:
Caption: Umbelliprenin's inhibition of macrophage inflammatory pathways.
In Vivo Immunomodulatory Effects
In vivo experiments have further substantiated the immunomodulatory potential of Umbelliprenin in both healthy and disease-model animals.
Effects in Healthy Mice
In healthy C57/BL6 mice, intraperitoneal administration of Umbelliprenin (2.5 mg/200 µl every other day for 8 days) led to significant changes in serum cytokine profiles. A notable 3.1-fold increase in IFN-γ and a 28-fold increase in IL-4 were observed in the sera of treated mice compared to an untreated group.[1] While serum IL-10 was not significantly changed, IL-10 levels were elevated in the supernatant of cultured splenocytes from these mice.[1] These results suggest that Umbelliprenin can induce both anti-inflammatory and regulatory responses in vivo.[1] The lower IFN-γ/IL-4 and IFN-γ/IL-10 ratios in treated mice further point towards a predominance of Th2 and regulatory T-cell responses.[1]
Effects in Disease Models
-
Colorectal Cancer: In a mouse model of colorectal cancer (CT26 cell line), Umbelliprenin treatment significantly increased serum IFN-γ and decreased serum IL-4.[3][4] This shift towards a Th1 response is beneficial for anti-tumor immunity, as IFN-γ can activate immune cells against cancer.[4]
-
Lung Cancer: Similarly, in a Lewis lung cancer (LLC) mouse model, Umbelliprenin treatment elevated serum IFN-γ while reducing IL-10 and IL-4 levels.[9] It also decreased the expression of the regulatory T-cell marker Foxp3 and the immunosuppressive cytokine TGF-β in tumor tissues, while increasing the expression of the pro-inflammatory cytokine TNF-α.[9] These findings suggest Umbelliprenin can create a more Th1-biased, anti-tumor microenvironment.[9]
-
Chronic Inflammation: In a murine model of chronic inflammation, Umbelliprenin (at 64 mM/kg) significantly reduced edema size and lowered TNF-α levels.[11] This demonstrates its direct anti-inflammatory effects in a disease context.[11]
Quantitative Data from In Vivo Studies
| Model | Treatment | Parameter | Measurement Location | Result vs. Control | Reference |
| Healthy C57/BL6 Mice | 2.5 mg IP for 8 days | IFN-γ | Sera | ▲ 3.1-fold (P=0.027) | [1] |
| Healthy C57/BL6 Mice | 2.5 mg IP for 8 days | IL-4 | Sera | ▲ 28-fold (P=0.027) | [1] |
| Healthy C57/BL6 Mice | 2.5 mg IP for 8 days | IL-10 | Splenocyte Culture | ▲ 1.3 to 1.6-fold | [1] |
| Colorectal Cancer Mice | - | IFN-γ | Sera | ▲ Significant Increase (P < 0.05) | [3][4] |
| Colorectal Cancer Mice | - | IL-4 | Sera | ▼ Significant Decrease (P < 0.05) | [3][4] |
| Lung Cancer Mice | 2.5 mg IP | IFN-γ | Sera | ▲ Elevated | [9] |
| Lung Cancer Mice | 2.5 mg IP | IL-10 & IL-4 | Sera | ▼ Reduced | [9] |
| Lung Cancer Mice | 2.5 mg IP | TNF-α mRNA | Tumor/Lung Tissue | ▲ Increased | [9] |
| Lung Cancer Mice | 2.5 mg IP | Foxp3 & TGF-β mRNA | Tumor Tissue | ▼ Decreased | [9] |
| Chronic Inflammation | 64 mM/kg | Edema Size | Paw | ▼ Significant Reduction (P < 0.01) | [11] |
| Chronic Inflammation | All doses | TNF-α | - | ▼ Significant Reduction (P < 0.05) | [11] |
Experimental Protocols: In Vivo Studies
General In Vivo Immunomodulation Protocol
-
Animal Model: C57/BL6 mice (n=6 per group) are used.[1]
-
Treatment Groups:
-
Administration: Injections are given every other day for a total of 8 days.[1]
-
Sacrifice and Sample Collection: Five days after the last injection, mice are sacrificed. Blood is collected for serum, and spleens are harvested for splenocyte culture.[1]
-
Analysis: Cytokine levels (IFN-γ, IL-4, IL-10) in sera and splenocyte culture supernatants are determined by ELISA.[1]
Proposed Molecular Mechanisms and Signaling Pathways
The immunomodulatory effects of Umbelliprenin appear to be context-dependent, influencing different arms of the immune system. The primary mechanisms involve the modulation of T-cell differentiation and macrophage polarization.
Modulation of T-Helper (Th1/Th2/Treg) Balance
Umbelliprenin's effect on the Th1/Th2 balance is complex. In healthy animals, it appears to promote a Th2/Treg phenotype, characterized by high IL-4 and IL-10, which is typically associated with anti-inflammatory and regulatory responses.[1] However, in the context of a tumor microenvironment, Umbelliprenin shifts the balance in favor of a Th1 response, evidenced by increased IFN-γ and decreased IL-4 and IL-10.[9] This Th1 bias is crucial for effective cell-mediated anti-tumor immunity.[9]
Caption: Context-dependent modulation of T-cell differentiation by Umbelliprenin.
Macrophage Polarization
Umbelliprenin actively shifts macrophage polarization from the M2 phenotype, which supports tumor growth and suppresses immune responses, to the M1 phenotype.[7][8] M1 macrophages are pro-inflammatory and play a key role in pathogen and tumor cell killing. Umbelliprenin achieves this by increasing the expression of M1 markers (like CD86) and their functional outputs (IL-12, NO) while decreasing M2-associated cytokines like IL-10.[6][7]
Caption: Umbelliprenin promotes macrophage polarization towards an M1 phenotype.
Conclusion
Initial studies provide compelling evidence for the immunomodulatory effects of Umbelliprenin. It demonstrates a capacity to suppress excessive inflammation by inhibiting key mediators like NO and PGE₂ in macrophages. Critically, its effects are context-dependent; it can promote anti-inflammatory Th2/Treg responses in a healthy state while shifting the immune milieu towards a cytotoxic, anti-tumor Th1/M1 phenotype in cancer models. This dual activity suggests Umbelliprenin could be a valuable candidate for further development as a therapeutic agent for various immune-related disorders, including autoimmune diseases and cancer. Future research should focus on elucidating the precise upstream molecular targets and signaling pathways, conducting further toxicological analyses, and exploring its efficacy in a broader range of disease models.
References
- 1. Umbelliprenin induced both anti-inflammatory and regulatory cytokines in C57/BL6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immune-associated proteins with potential in vivo anti-tumor activities are upregulated in lung cancer cells treated with umbelliprenin: A proteomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Antitumor Effects of Umbelliprenin in a Mouse Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Umbelliprenin Increases the M1/M2 Ratio of Macrophage Polarization and Improves the M1 Macrophage Activity in THP-1 Cells Cocultured with AGS Cells - ProQuest [proquest.com]
- 7. Umbelliprenin Increases the M1/M2 Ratio of Macrophage Polarization and Improves the M1 Macrophage Activity in THP-1 Cells Cocultured with AGS Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Umbelliprenin induced production of IFN-γ and TNF-α, and reduced IL-10, IL-4, Foxp3 and TGF-β in a mouse model of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Umbelliprenin Increases the M1/M2 Ratio of Macrophage Polarization and Improves the M1 Macrophage Activity in THP-1 Cells Cocultured with AGS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct therapeutic effects of auraptene and umbelliprenin on TNF-α and IL-17 levels in a murine model of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Lipoxygenase and Acetylcholinesterase Inhibitory Activities of Umbelliprenin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Umbelliprenin, a naturally occurring prenylated coumarin, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth analysis of its inhibitory effects on two key enzymes: lipoxygenase (LOX) and acetylcholinesterase (AChE). While substantial evidence highlights Umbelliprenin as a potent lipoxygenase inhibitor, its activity against acetylcholinesterase remains less defined in the current scientific literature. This document consolidates the available quantitative data, details the experimental methodologies for assessing these inhibitory activities, and presents visual representations of the relevant biological pathways and experimental workflows.
Introduction
Umbelliprenin is a secondary metabolite found in various plant species, particularly those belonging to the Apiaceae family. Its unique chemical structure, characterized by a coumarin core with a farnesyl isoprenoid chain, underpins its diverse bioactivities. Lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of inflammatory mediators such as leukotrienes. Inhibition of lipoxygenase is a key strategy in the development of anti-inflammatory drugs. Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibitors of this enzyme are cornerstone therapies for conditions such as Alzheimer's disease. This guide aims to provide a comprehensive technical overview of the current state of knowledge regarding Umbelliprenin's interaction with these two important enzymes.
Quantitative Inhibitory Activity
Table 1: Lipoxygenase Inhibitory Activity of Umbelliprenin
| Compound | Enzyme Source | IC50 (µM) |
| Umbelliprenin | Soybean Lipoxygenase | 0.0725[1][2] |
Table 2: Acetylcholinesterase Inhibitory Activity of Selected Coumarin Derivatives (for contextual reference)
| Compound | IC50 (µM) |
| Umbelliprenin | Data not available in the reviewed literature |
| 4-[3-(4-phenylpiperazin-1-yl)propoxy]-2H-chromen-2-one | 2.42 |
| 7-benzyloxy-4-{[(4-phenylthiazol-2(3H)-ylidene)hydrazo... | Not specified, but showed remarkable activity |
| A series of N1-(coumarin-7-yl) derivatives | 42.5 - 442 |
Experimental Protocols
Lipoxygenase Inhibition Assay
The following protocol is a standard method for assessing the lipoxygenase inhibitory activity of a compound like Umbelliprenin.
Materials:
-
Soybean lipoxygenase (LOX)
-
Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
Umbelliprenin (test compound)
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of Umbelliprenin in DMSO.
-
In a cuvette, mix the borate buffer, a solution of soybean lipoxygenase, and the Umbelliprenin solution at various concentrations.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 5 minutes).
-
Initiate the enzymatic reaction by adding the linoleic acid substrate.
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of Umbelliprenin.
-
The IC50 value, the concentration of Umbelliprenin that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
While specific data for Umbelliprenin is lacking, the following is a widely used protocol (Ellman's method) to determine the acetylcholinesterase inhibitory activity of a test compound.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (e.g., Umbelliprenin)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate or cuvette, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the acetylcholinesterase enzyme solution to the wells and incubate for a specific period.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form the yellow-colored 5-thio-2-nitrobenzoate anion.
-
Measure the absorbance of the yellow product at a wavelength of 412 nm over time.
-
Calculate the percentage of inhibition by comparing the reaction rates with and without the inhibitor.
-
Determine the IC50 value from a dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the lipoxygenase signaling pathway, the mechanism of acetylcholinesterase, and the general experimental workflows for their inhibition assays.
Caption: Lipoxygenase signaling pathway and the inhibitory action of Umbelliprenin.
Caption: Mechanism of acetylcholine hydrolysis by acetylcholinesterase and its inhibition.
Caption: Experimental workflow for the lipoxygenase inhibition assay.
Caption: Experimental workflow for the acetylcholinesterase inhibition assay.
Discussion and Future Directions
The available data strongly supports Umbelliprenin as a potent inhibitor of soybean lipoxygenase, with an IC50 value in the low nanomolar range. This potent activity suggests its potential as a lead compound for the development of novel anti-inflammatory agents. The detailed experimental protocol provided herein can be utilized for further investigation and validation of these findings.
In contrast, the acetylcholinesterase inhibitory activity of Umbelliprenin remains an open area for research. While the broader class of coumarins has shown promise as AChE inhibitors, specific studies on Umbelliprenin are needed to elucidate its potential in the context of neurodegenerative diseases. The standardized Ellman's method described in this guide provides a robust framework for conducting such investigations.
Future research should focus on:
-
Confirming the lipoxygenase inhibitory activity of Umbelliprenin against human lipoxygenase isoforms.
-
Conducting in vitro and in vivo studies to evaluate the acetylcholinesterase inhibitory potential of Umbelliprenin.
-
Elucidating the structure-activity relationships of Umbelliprenin and its analogues to optimize their inhibitory potency and selectivity for both enzymes.
-
Investigating the pharmacokinetic and pharmacodynamic profiles of Umbelliprenin to assess its drug-like properties.
Conclusion
Umbelliprenin exhibits remarkable inhibitory activity against lipoxygenase, making it a compound of significant interest for the development of anti-inflammatory therapies. Its effect on acetylcholinesterase is currently unknown and warrants investigation. This technical guide provides a foundational resource for researchers and drug development professionals to further explore the therapeutic potential of this promising natural product. of this promising natural product.
References
Methodological & Application
Application Note: Extraction and Purification of Umbelliprenin from Ferula Roots
Audience: Researchers, scientists, and drug development professionals.
Introduction
Umbelliprenin, a naturally occurring sesquiterpene coumarin, has garnered significant scientific interest due to its diverse biological activities, including cytotoxic, apoptotic, and anti-inflammatory properties.[1][2] It is found in various plants of the Apiaceae family, with species of the genus Ferula being a particularly rich source.[3][4] Umbelliprenin induces apoptosis in cancer cells through both intrinsic and extrinsic pathways, making it a promising candidate for further investigation in drug development.[2][5][6] This document provides a detailed protocol for the extraction, purification, and analysis of Umbelliprenin from Ferula roots.
Materials and Equipment
2.1 Plant Material:
2.2 Solvents and Reagents (Analytical or HPLC grade):
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Acetone
-
Chloroform
-
Ethyl Acetate (EtOAc)
-
Petroleum Ether (or Hexane)
-
Water (distilled or deionized)
-
Silica gel for column chromatography (70-230 mesh)
-
Umbelliprenin standard (>95% purity)
-
Dimethyl sulfoxide (DMSO)
2.3 Equipment:
-
Grinder or mill
-
Glassware (beakers, flasks, graduated cylinders)
-
Magnetic stirrer and stir bars
-
Ultrasonic bath
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Rotary evaporator
-
Glass chromatography column
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
High-Performance Liquid Chromatography (HPLC) system with UV or DAD detector.[8]
Experimental Protocols
The overall workflow for the extraction and purification of Umbelliprenin is outlined in the diagram below.
3.1 Step 1: Preparation of Plant Material
-
Thoroughly wash the collected Ferula roots with distilled water to remove soil and debris.
-
Air-dry the roots at room temperature in a well-ventilated area, protected from direct sunlight, for 2-3 weeks or until they are brittle.
-
Grind the dried roots into a fine powder using an electric blender or mill.[9]
-
Store the powdered material in an airtight container in a cool, dark place until extraction.
3.2 Step 2: Extraction of Umbelliprenin
Ethanol has been demonstrated to be an effective solvent for Umbelliprenin extraction.[10][11] Two common methods, maceration and ultrasound-assisted extraction (UAE), are described below.
3.2.1 Protocol A: Maceration
-
Weigh 100 g of powdered Ferula root and place it into a 2 L Erlenmeyer flask.
-
Add 1 L of absolute ethanol (1:10 solid-to-liquid ratio).
-
Seal the flask and place it on a magnetic stirrer at room temperature.
-
Macerate for 96 hours with continuous stirring.
-
Proceed to Step 3.
3.2.2 Protocol B: Ultrasound-Assisted Extraction (UAE)
-
Weigh 100 g of powdered Ferula root and place it into a 2 L beaker or flask.
-
Add 1 L of absolute ethanol (1:10 solid-to-liquid ratio).
-
Place the vessel in an ultrasonic bath.
-
Sonicate for 60 minutes at a controlled temperature (e.g., 40-50°C).
-
Proceed to Step 3.
3.3 Step 3: Isolation of Crude Extract
-
Filter the mixture from the extraction step through Whatman No. 1 filter paper using a Büchner funnel to separate the plant residue from the liquid extract.
-
Wash the residue with a small amount of fresh ethanol to ensure complete recovery of the extract.
-
Combine the filtrates.
-
Concentrate the ethanol extract under reduced pressure using a rotary evaporator at 40°C until a semi-solid or oily crude extract is obtained.[12][13]
-
Weigh the crude extract and calculate the extraction yield.
3.4 Step 4: Purification by Column Chromatography
-
Prepare a slurry of silica gel in petroleum ether.
-
Pack a glass chromatography column with the slurry.
-
Dissolve a portion of the crude extract (e.g., 5 g) in a minimal amount of chloroform or the initial mobile phase.
-
Load the dissolved extract onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity. A common system is a gradient of petroleum ether and ethyl acetate (EtOAc).[7] Start with 100% petroleum ether and gradually increase the proportion of EtOAc.
-
Collect fractions of the eluate (e.g., 20 mL each).
-
Monitor the fractions by TLC using a petroleum ether/EtOAc (e.g., 2:1 v/v) mobile phase.[7] Spot the fractions on a TLC plate and visualize under a UV lamp. Umbelliprenin should appear as a distinct spot.
-
Combine the fractions containing pure Umbelliprenin based on the TLC analysis.
-
Evaporate the solvent from the combined fractions to yield purified Umbelliprenin.
Data Analysis and Quantification
4.1 Identification and Quantification by HPLC The identity and purity of the isolated compound should be confirmed by HPLC analysis.[10]
-
Column: C18 column (e.g., Lichrosorb® RP18).[10]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing a small amount of formic acid (e.g., 0.1%), is often effective.[10]
-
Detection: UV detector set at a wavelength appropriate for coumarins (e.g., 320 nm).
-
Quantification: Prepare a calibration curve using an authentic Umbelliprenin standard. Calculate the concentration in the purified sample by comparing its peak area to the calibration curve.
Expected Results and Data
The choice of solvent and extraction method significantly impacts the yield of Umbelliprenin. Ethanol is generally a superior solvent compared to aqueous mixtures for this non-polar compound.[10]
Table 1: Effect of Solvent and Extraction Method on Umbelliprenin Yield in Apiaceae Species
| Plant Species | Extraction Method | Solvent System | Umbelliprenin Yield (% of total extract) | Reference |
|---|---|---|---|---|
| Ferulago campestris | Maceration | EtOH | 14.4% | [10][11] |
| Ferulago campestris | Ultrasound | EtOH | 12.1% | [10] |
| Anethum graveolens | Maceration | EtOH | 2.1% | [10] |
| Pimpinella anisum | Ultrasound | EtOH | 1.7% | [10][11] |
| Ferulago campestris | Maceration | EtOH/H₂O (7:3) | 10.5% | [10] |
| Ferulago campestris | Maceration | EtOH/H₂O (3:7) | 1.9% |[10] |
Table 2: Alternative Extraction Techniques for Ferula Species
| Technique | Solvent | Matrix | Observations | Reference |
|---|---|---|---|---|
| Pressurized Liquid Extraction (PLE) | EtOH | F. persica Roots | Yield varies with temperature and solvent. | [14] |
| Pressurized Liquid Extraction (PLE) | Ethyl Acetate | F. persica Roots | Higher yields at increased temperatures. | [14] |
| Supercritical Fluid Extraction (SFE) | CO₂ | F. persica Roots | Low extraction yield (<1%). | [14] |
| Reflux Extraction | 70% EtOH | Ferula Rhizome | Used for bulk extraction prior to purification. |[13] |
Mechanism of Action: Apoptotic Signaling Pathway
Umbelliprenin has been shown to induce apoptosis in cancer cell lines by modulating key proteins in both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Umbelliprenin, a bioactive constituent from the genus Ferula has cytotoxic and apoptotic activity in a dose- and time-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Umbelliprenin from Ferula persica roots inhibits the red pigment production in Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Umbelliprenin from Ferula szowitsiana Activates both Intrinsic and Extrinsic Pathways of Apoptosis in Jurkat T-CLL cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Umbelliprenin from Ferula szowitsiana Activates both Intrinsic and Extrinsic Pathways of Apoptosis in Jurkat T-CLL cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Crude extracts activity of three selected medicinal plants from the Venda region against some pathogenic organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Analysis and Skin Whitening Effects of Umbelliprenin-containing Extracts of Anethum Graveolens, Pimpinella Anisum, and Ferulago Campestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ferula communis L. (Apiaceae) Root Acetone-Water Extract: Phytochemical Analysis, Cytotoxicity and In Vitro Evaluation of Estrogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN105820146A - Ferula asafoetida lactone and method for extraction and purification of Ferula asafoetida lactone - Google Patents [patents.google.com]
- 14. Optimization and Chemical Characterization of Extracts Obtained from Ferula persica var. latisecta Aerial Parts and Roots and Their Neuroprotective Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Chemical synthesis of Umbelliprenin from 7-hydroxycoumarin
Application Note: Chemical Synthesis of Umbelliprenin
Introduction
Umbelliprenin, a naturally occurring sesquiterpene coumarin, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This document provides a detailed protocol for the chemical synthesis of Umbelliprenin, starting from the readily available precursor, 7-hydroxycoumarin (also known as umbelliferone). The synthesis involves an O-alkylation reaction, specifically a prenylation, where a farnesyl group is attached to the hydroxyl group of 7-hydroxycoumarin. This method offers a straightforward and efficient route to obtain Umbelliprenin for research and drug development purposes.[1][2][3][4]
Experimental Overview
The synthesis of Umbelliprenin from 7-hydroxycoumarin is achieved through a one-step reaction involving the coupling of 7-hydroxycoumarin with trans-trans-farnesyl bromide. The reaction is carried out in acetone at room temperature and is facilitated by the non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][2] The resulting product is then purified using column chromatography to yield pure Umbelliprenin.
Figure 1: Experimental workflow for the synthesis of Umbelliprenin.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of Umbelliprenin from 7-hydroxycoumarin.
| Parameter | Value | Reference |
| Reactants | ||
| 7-Hydroxycoumarin (Molar Eq.) | 1 | [1] |
| trans-trans-Farnesyl Bromide (Molar Eq.) | 1.5 | [1] |
| DBU (Molar Eq.) | 2 | [1] |
| Reaction Conditions | ||
| Solvent | Acetone | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 24 hours | [1] |
| Product Information | ||
| Yield | 71% | [1] |
| Physical State | White crystals | [1] |
| Melting Point | 57.5-59.1 ºC | [1] |
| Purification | ||
| Method | Column Chromatography | [1] |
| Eluent System | Petroleum ether/Ethyl acetate (9:1 v/v) | [1] |
| Characterization | ||
| Methods | 1H-NMR, 13C-NMR | [1][2] |
Detailed Experimental Protocol
Materials:
-
7-Hydroxycoumarin
-
trans-trans-Farnesyl bromide
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetone (anhydrous)
-
Petroleum ether
-
Ethyl acetate
-
Silica gel (230-400 mesh) for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve 1 molar equivalent of 7-hydroxycoumarin in anhydrous acetone.
-
To this solution, add 2 molar equivalents of DBU. Stir the mixture at room temperature for 10 minutes.
-
Slowly add 1.5 molar equivalents of trans-trans-farnesyl bromide to the reaction mixture.
-
-
Reaction:
-
Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
After 24 hours, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetone.
-
-
Purification:
-
Prepare a silica gel column using a slurry of silica gel in petroleum ether.
-
Load the crude product onto the column.
-
Elute the column with a solvent system of petroleum ether/ethyl acetate (9:1 v/v).
-
Collect the fractions containing the desired product, as identified by TLC analysis.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain Umbelliprenin as white crystals.
-
-
Characterization:
-
Determine the melting point of the purified Umbelliprenin.
-
Confirm the structure of the synthesized compound using 1H-NMR and 13C-NMR spectroscopy.
-
Chemical Reaction Pathway
The synthesis proceeds via a nucleophilic substitution reaction where the phenoxide ion of 7-hydroxycoumarin, formed in the presence of the base DBU, acts as a nucleophile and attacks the electrophilic carbon of farnesyl bromide, displacing the bromide ion.
Figure 2: Chemical reaction for the synthesis of Umbelliprenin.
References
Application Note: Quantification of Umbelliprenin in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)
AN-HPLC-028
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Umbelliprenin in various plant extracts. Umbelliprenin, a naturally occurring prenylated coumarin found predominantly in plants of the Apiaceae family, such as the Ferula species, has garnered significant interest for its diverse pharmacological activities.[1][2][3] The protocol provided herein offers a reliable and reproducible approach for the extraction, separation, and quantification of Umbelliprenin, making it suitable for quality control, phytochemical analysis, and drug discovery applications.
Principle
The method employs reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of water and an organic solvent. Umbelliprenin, a relatively nonpolar compound, is retained by the hydrophobic C18 stationary phase. By gradually increasing the concentration of the organic solvent (acetonitrile) in the mobile phase (gradient elution), Umbelliprenin is eluted from the column and detected by a UV-Vis detector. Quantification is achieved by comparing the peak area of Umbelliprenin in the sample extract to a calibration curve generated from known concentrations of a pure Umbelliprenin reference standard.
Apparatus, Reagents, and Materials
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical Balance (4-decimal place).
-
Ultrasonic Bath.
-
Centrifuge.
-
Vortex Mixer.
-
-
Reagents and Chemicals:
-
Umbelliprenin reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic Acid (LC-MS grade).
-
Ethanol (Absolute, for extraction).[4]
-
-
Consumables:
-
Analytical Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm, PTFE or PVDF).[5]
-
Experimental Protocols
Protocol 1: Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).
-
Umbelliprenin Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Umbelliprenin reference standard and dissolve it in 10.0 mL of acetonitrile in a volumetric flask.
-
Calibration Standards: Perform serial dilutions of the stock solution with acetonitrile to prepare a series of working standards in the concentration range of 1-50 µg/mL.[4]
Protocol 2: Sample Preparation from Plant Material
-
Grinding: Grind the dried plant material (e.g., roots, seeds) into a fine powder.
-
Extraction: Accurately weigh approximately 1.0 g of the powdered plant material into a centrifuge tube. Add 10 mL of absolute ethanol.[4][6]
-
Ultrasonication: Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature to facilitate extraction.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant debris.[5]
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.[7][8] This step is crucial to prevent column blockage.[8][9]
Protocol 3: HPLC Analysis
-
Chromatographic Conditions: Set up the HPLC system according to the parameters outlined in Table 1.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Analysis Sequence:
-
Inject a blank (acetonitrile) to ensure no system contamination.
-
Inject the calibration standards from the lowest to the highest concentration.
-
Inject the prepared plant extract samples.
-
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min, 70% B5-20 min, 70-95% B20-25 min, 95% B25-30 min, 70% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 323 nm |
| Run Time | 30 minutes |
Visualization of Workflows
Caption: Overall experimental workflow from plant sample to final result.
Caption: Logical relationship for HPLC quantification using an external standard.
Data Analysis and Validation
Quantification
-
Calibration Curve: Generate a linear regression curve by plotting the peak area of the Umbelliprenin standards against their known concentrations.
-
Linearity: The method should be linear over the tested range, with a coefficient of determination (R²) ≥ 0.999.[10]
-
Calculation: Determine the concentration of Umbelliprenin in the plant extract using the regression equation from the calibration curve. The final amount can be expressed as µg of Umbelliprenin per gram of dry plant material.
Method Validation Summary
The analytical method should be validated according to International Council for Harmonisation (ICH) guidelines.[11][12] Key validation parameters are summarized in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | - | 1 - 50 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≈ 3:1 | 0.25 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≈ 10:1 | 0.80 µg/mL |
| Precision (%RSD) | ||
| - Intra-day (Repeatability) | ≤ 2% | < 1.5% |
| - Inter-day (Intermediate) | ≤ 3% | < 2.0% |
| Accuracy (% Recovery) | 80 - 120% | 98.5% - 101.2% |
| Specificity | No interference at the retention time of Umbelliprenin | Peak is well-resolved |
Example Results
The developed method was applied to quantify Umbelliprenin in extracts from various plant species known to contain this compound.
Table 3: Quantification of Umbelliprenin in Different Plant Extracts
| Plant Species | Part Used | Umbelliprenin Content (µg/g of dry weight) ± SD |
| Ferulago campestris[13] | Seeds | 14400 ± 250 |
| Pimpinella anisum[13] | Seeds | 2100 ± 95 |
| Anethum graveolens[13] | Seeds | 1700 ± 80 |
| Punica granatum[4] | Seeds | 6.53 ± 0.12 |
This application note is for research purposes only. The protocols and conditions may require optimization based on the specific plant matrix and available instrumentation.
References
- 1. Frontiers | Metabolic Profile, Bioactivities, and Variations in the Chemical Constituents of Essential Oils of the Ferula Genus (Apiaceae) [frontiersin.org]
- 2. Umbelliprenin, a bioactive constituent from the genus Ferula has cytotoxic and apoptotic activity in a dose- and time-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemistry and pharmacology of Ferula persica Boiss.: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UHPLC-UV/Vis Quantitative Analysis of Hydroxylated and O-prenylated Coumarins in Pomegranate Seed Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cores.emory.edu [cores.emory.edu]
- 6. HPLC Analysis and Skin Whitening Effects of Umbelliprenin-containing Extracts of Anethum Graveolens, Pimpinella Anisum, and Ferulago Campestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nacalai.com [nacalai.com]
- 8. sartorius.com [sartorius.com]
- 9. greyhoundchrom.com [greyhoundchrom.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. repository.usmf.md [repository.usmf.md]
- 13. researchgate.net [researchgate.net]
Application of Umbelliprenin in Breast Cancer 4T1 Cell Line Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Umbelliprenin, a naturally occurring sesquiterpene coumarin, has demonstrated significant anti-cancer properties across various cancer cell lines. This document provides detailed application notes and experimental protocols for studying the effects of Umbelliprenin on the murine 4T1 breast cancer cell line. The 4T1 cell line is a widely utilized model for triple-negative breast cancer, known for its high tumorigenicity and metastatic potential, closely mimicking advanced human breast cancer. These notes are intended to guide researchers in investigating the cytotoxic, apoptotic, and cell cycle inhibitory effects of Umbelliprenin, as well as its impact on key signaling pathways.
Data Presentation
The following table summarizes the quantitative data on the cytotoxic effects of Umbelliprenin on the 4T1 cell line as determined by the MTT assay.
| Treatment Duration | IC50 Value (µg/mL) | Reference |
| 24 hours | 32.13 | [1] |
| 48 hours | 24.53 | [1] |
| 72 hours | 71.36 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Maintenance of 4T1 Cells
The 4T1 murine breast cancer cell line is instrumental in cancer research due to its aggressive, metastatic nature that mirrors human triple-negative breast cancer.[2]
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, they are detached using 0.25% Trypsin-EDTA. The cell suspension is then centrifuged, and the cell pellet is resuspended in a fresh medium for seeding into new culture flasks at a ratio of 1:4 to 1:6.
Assessment of Cell Viability using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Procedure:
-
Seed 4T1 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Umbelliprenin (e.g., 3.125, 6.25, 12.5, 25, 50, 100, and 200 µg/mL) and a vehicle control (DMSO) for 24, 48, and 72 hours.[1]
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of Umbelliprenin that inhibits 50% of cell growth).
-
Analysis of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed 4T1 cells in a 6-well plate and treat with Umbelliprenin at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells, including both adherent and floating cells, and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
Treat 4T1 cells with Umbelliprenin at the desired concentration and time point.
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.
-
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect and quantify specific proteins involved in signaling pathways affected by Umbelliprenin.
-
Procedure:
-
Lyse Umbelliprenin-treated and control 4T1 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
-
Mandatory Visualizations
Experimental Workflow for Investigating Umbelliprenin's Effects
Caption: Workflow for in vitro evaluation of Umbelliprenin on 4T1 cells.
Proposed Signaling Pathway of Umbelliprenin in 4T1 Cells
References
Application Notes and Protocols: Developing Umbelliprenin-Based Therapies for Malignancies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the anti-cancer properties of umbelliprenin, a naturally occurring sesquiterpene coumarin. It includes a summary of its efficacy against various cancer cell lines, detailed molecular mechanisms of action, and standardized protocols for preclinical evaluation.
Introduction
Umbelliprenin (UMB) is a natural compound found in plants of the Ferula species that has demonstrated significant potential as an anticancer agent.[1][2] Preclinical studies have shown that umbelliprenin exerts cytotoxic, anti-proliferative, and anti-metastatic effects on a wide range of malignancies, including breast, lung, colorectal, gastric, pancreatic, and skin cancers.[1][3][4][5][6] Its multifaceted mechanism of action involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern tumor growth, angiogenesis, and metastasis.[1][2] These properties make umbelliprenin a promising candidate for further development as a standalone or combination therapy.
Molecular Mechanisms of Action
Umbelliprenin's anticancer effects are attributed to its ability to modulate multiple cellular signaling pathways simultaneously.
-
Induction of Apoptosis: Umbelliprenin activates both the intrinsic and extrinsic pathways of apoptosis.[7] It has been shown to activate initiator caspases-8 and -9, leading to the activation of the executioner caspase-3.[7] Furthermore, it can downregulate anti-apoptotic proteins like Bcl-2.[7]
-
Inhibition of Proliferation and Cell Cycle Arrest: The compound can inhibit cancer cell proliferation by arresting the cell cycle, primarily at the G0/G1 phase.[1][8]
-
Modulation of Key Signaling Pathways: Umbelliprenin has been found to inhibit several oncogenic signaling cascades.[1]
-
PI3K/Akt/mTOR Pathway: In breast and pancreatic cancer cells, umbelliprenin inhibits the phosphorylation of Akt and mTOR, key proteins that regulate cell growth, survival, and autophagy.[5][9]
-
Wnt/β-catenin Pathway: In gastric cancer, umbelliprenin downregulates key components of the Wnt pathway, such as Wnt-2 and β-catenin, and inhibits the translocation of β-catenin to the nucleus, thereby suppressing the transcription of target genes like c-myc and Survivin.[6][10]
-
NF-κB Pathway: Umbelliprenin is known to modulate the NF-κB signaling pathway, which is crucial for inflammation and cancer progression.[1][11]
-
-
Anti-Angiogenesis and Anti-Metastatic Effects: Umbelliprenin reduces the expression of key factors involved in angiogenesis and metastasis, including Vascular Endothelial Growth Factor (VEGF), Matrix Metalloproteinase-2 (MMP-2), and MMP-9.[6][12][13] It also increases the expression of E-cadherin, a protein essential for cell-cell adhesion, which helps to prevent metastasis.[12]
Quantitative Data Summary: In Vitro Cytotoxicity
Umbelliprenin has demonstrated dose-dependent cytotoxic and anti-proliferative effects across a variety of human and murine cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized below.
| Cancer Type | Cell Line | Species | Incubation Time | IC50 (µg/mL) | IC50 (µM) | Reference |
| Lung Cancer | A549 (Adenocarcinoma) | Human | 48 h | - | 52.0 ± 1.97 | [4][14] |
| QU-DB (Large Cell) | Human | 48 h | - | 47.0 ± 5.3 | [4][14] | |
| Colorectal Cancer | CT26 | Murine | 24 h | 55.4 ± 3.8 | ~151.2 | [13] |
| CT26 | Murine | 48 h | 53.2 ± 3.6 | ~145.2 | [8] | |
| HT29 | Human | 72 h | 37.1 ± 1.4 | ~101.3 | [8] | |
| Breast Cancer | 4T1 | Murine | 24 h | 30.9 ± 3.1 | ~84.4 | [8] |
| 4T1 | Murine | 48 h | 30.6 ± 2.6 | ~83.6 | [8] | |
| MCF-7 | Human | 24 h | 49.3 ± 4.2 | ~134.6 | [8] | |
| MDA-MB-231 | Human | 48h | - | 20.0 (IC10) | [9] | |
| Glioma | A172 | Human | 24 h | 51.9 ± 6.7 | ~141.7 | [8] |
| GL26 | Murine | 48 h | 48.9 ± 5.1 | ~133.5 | [8] | |
| Leukemia | Jurkat (T-CLL) | Human | - | - | - | [7][15] |
| Raji (B-CLL) | Human | - | - | - | [15] |
Note: IC50 values were converted from µg/mL to µM using the molecular weight of umbelliprenin (366.5 g/mol ) where necessary. Some studies reported cytotoxicity without specific IC50 values.
Experimental Protocols
The following section details standardized protocols for evaluating the anticancer effects of umbelliprenin.
This protocol determines the concentration-dependent cytotoxic/anti-proliferative effect of umbelliprenin.
Materials:
-
Cancer cell lines (e.g., CT26, HT29, 4T1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin/Streptomycin)
-
Umbelliprenin stock solution (dissolved in DMSO)
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁵ cells/well in 100 µL of complete medium.[8][12] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of umbelliprenin in complete medium from the DMSO stock. Typical final concentrations range from 3 to 200 µg/mL.[8][12]
-
Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of umbelliprenin. Include a vehicle control group treated with medium containing the same final concentration of DMSO (e.g., 0.5%).[8]
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C.[8]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines (e.g., A549, QU-DB)
-
6-well culture plates
-
Umbelliprenin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with umbelliprenin at predetermined concentrations (e.g., IC50 and IC80) for 24 or 48 hours.[4][14] Include an untreated or vehicle-treated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
This protocol is used to detect changes in the expression levels of proteins in key signaling pathways (e.g., Wnt, Akt, Caspases) following umbelliprenin treatment.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-β-catenin, anti-p-Akt, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and control cells with RIPA buffer. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample and load them onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine relative protein expression.
This protocol describes a mouse xenograft model to evaluate the in vivo efficacy of umbelliprenin.[12][13]
Materials:
-
BALB/c mice (6-8 weeks old)
-
CT26 colorectal cancer cells
-
Umbelliprenin
-
Vehicle (e.g., liquid paraffin or normal saline)
-
Calipers
-
ELISA kits (for IFN-γ, IL-4)
-
Materials for Immunohistochemistry (IHC)
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10⁵ CT26 cells into the right flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomly divide the mice into treatment and control groups (n=6 per group).
-
Treatment Administration:
-
Treatment Group: Administer umbelliprenin (e.g., daily intraperitoneal injections).
-
Control Groups: Administer the vehicle (e.g., liquid paraffin) and normal saline.[12]
-
-
Monitoring: Monitor mouse body weight and tumor size (measured with calipers) every few days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint and Sample Collection: After a set period (e.g., 2-3 weeks), sacrifice the mice.
-
Collect blood via cardiac puncture to measure serum cytokine levels (e.g., IFN-γ, IL-4) by ELISA.[12][13]
-
Excise the tumors and fix them in formalin for pathological and immunohistochemical analysis.
-
Harvest major organs (liver, lungs, kidneys) to assess for metastasis.[12]
-
Immunohistochemistry (IHC): Analyze tumor sections for markers of proliferation (Ki-67), angiogenesis (VEGF, MMP-2, MMP-9), and cell adhesion (E-cadherin).[12][13]
-
Data Analysis: Compare tumor growth, final tumor weight, and marker expression between the treatment and control groups.
References
- 1. Assessment of the Antitumor Potential of Umbelliprenin, a Naturally Occurring Sesquiterpene Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of the Antitumor Potential of Umbelliprenin, a Naturally Occurring Sesquiterpene Coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer chemopreventive activity of the prenylated coumarin, umbelliprenin, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Umbelliprenin is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Umbelliprenin induces autophagy and apoptosis while inhibits cancer cell stemness in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Umbelliprenin isolated from Ferula sinkiangensis inhibits tumor growth and migration through the disturbance of Wnt signaling pathway in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Umbelliprenin is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Umbelliprenin Inhibited Angiogenesis and Metastasis of MDA-MB-231 Cell Line through Downregulation of CoCl2 / EGFMediated PI3K / AKT / ERK Signaling [mejc.sums.ac.ir]
- 10. Umbelliprenin isolated from Ferula sinkiangensis inhibits tumor growth and migration through the disturbance of Wnt signaling pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antitumor Effects of Umbelliprenin in a Mouse Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. Umbelliprenin is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Umbelliprenin Induces Apoptosis in CLL Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Umbelliprenin in In Vivo Animal Models of Cancer
Introduction Umbelliprenin, a naturally occurring sesquiterpene coumarin found in plants of the Ferula species, has demonstrated significant anti-tumor activities in various preclinical in vivo cancer models.[1][2] These studies highlight its potential as a therapeutic agent by demonstrating its effects on tumor growth, metastasis, angiogenesis, and key cancer-related signaling pathways. These notes provide a summary of the quantitative data and a guide to the experimental protocols for researchers investigating the anti-cancer properties of Umbelliprenin.
Data Presentation: Efficacy of Umbelliprenin Across In Vivo Models
The anti-tumor effects of Umbelliprenin have been quantified in several animal models. The data below summarizes the key findings, showcasing the compound's efficacy against various cancer types.
| Cancer Type | Animal Model & Cell Line | Umbelliprenin Dosage & Administration | Key Quantitative Findings | Citations |
| Gastric Cancer | BGC-823 Xenograft (Rats) | 10 mg/kg and 20 mg/kg | 40.81% tumor suppression at 10 mg/kg. 63.64% tumor suppression at 20 mg/kg. | [1] |
| Skin Cancer | Mouse Skin Papilloma Model | Topical application with TPA | Reduced the number of tumors per mouse by 45% after 20 weeks. Delayed formation of papillomas up to week 9. | [3] |
| Colorectal Cancer | CT26 Tumor-Bearing Mice | Intradermal injection | Significant increase in IFN-γ and decrease in IL-4 (P < 0.05). Significant decrease in Ki-67, VEGF, MMP2, and MMP-9 expression (P < 0.05). Significant increase in E-cadherin expression (P < 0.05). Reduced metastasis to the lung and liver. | [4][5] |
| Breast Cancer | 4T1 Tumor-Bearing Balb/c Mice | 200 µL of Umbelliprenin (12.5 mg/mL) | Significant reduction in tumor growth and volume. Downregulation of VEGF, COX2, MMP2, MMP9, NF-κB, CD31, and VCAM1. | [1] |
| Pancreatic Cancer | BxPC3 Xenograft (Nude Mice) | Intraperitoneal injection | Suppressed BxPC3 tumor growth compared to the control group. Combination with 3-MA (autophagy inhibitor) further reduced tumor burden more than Umbelliprenin alone or gemcitabine. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vivo studies. Below are generalized protocols based on published research for evaluating Umbelliprenin's anti-cancer effects.
Protocol 1: Xenograft Mouse Model for Solid Tumors (e.g., Colorectal, Pancreatic Cancer)
This protocol describes the establishment of a subcutaneous xenograft model to assess the efficacy of Umbelliprenin on tumor growth.
1. Cell Culture and Preparation:
- Culture cancer cells (e.g., CT26 for colorectal, BxPC3 for pancreatic) in appropriate media until they reach 80-90% confluency.[4][6]
- Harvest the cells using trypsinization and wash with sterile phosphate-buffered saline (PBS).
- Resuspend the cells in sterile PBS or serum-free media at a concentration of 2-4 x 10^6 cells per 100-200 µL. Keep on ice until injection.[6]
2. Animal Handling and Tumor Inoculation:
- Use immunocompromised mice (e.g., BALB/c nude or SCID mice), 4-6 weeks old.[6]
- Acclimatize animals for at least one week before the experiment.
- Subcutaneously inject the cell suspension (e.g., 4 x 10^6 cells) into the right flank of each mouse.[6]
3. Tumor Growth Monitoring and Treatment Initiation:
- Monitor mice daily for tumor development.
- Measure tumor volume using digital calipers every 2-3 days. Calculate volume using the formula: (Length × Width²) / 2.
- Randomize mice into treatment and control groups when tumor volumes reach approximately 100 mm³.[6]
4. Umbelliprenin Administration:
- Vehicle Preparation: Dissolve Umbelliprenin in a suitable vehicle (e.g., liquid paraffin, DMSO diluted in saline).
- Administration: Administer Umbelliprenin via the desired route (e.g., intraperitoneal injection, oral gavage) at the predetermined dose and schedule (e.g., daily for 2-3 weeks).[6]
- Control Groups: Administer the vehicle alone to the control group. A positive control group (e.g., a standard chemotherapy agent like gemcitabine) can also be included.[6]
5. Efficacy Evaluation and Endpoint:
- Continue to monitor tumor volume and body weight throughout the study. Significant weight loss can indicate toxicity.[7]
- At the end of the study, euthanize the mice.
- Excise the tumors, weigh them, and photograph them.
- Collect tumors and major organs (lung, liver, kidney, heart) for further analysis (e.g., histopathology, immunohistochemistry, Western blot).[4][8][9]
Protocol 2: Two-Stage Skin Carcinogenesis Model
This protocol is used to evaluate the chemopreventive activity of Umbelliprenin.
1. Animal Preparation:
- Use female mice (e.g., Swiss albino mice), 6-7 weeks old.
- Shave the dorsal skin of the mice 2-3 days before the start of the experiment.
2. Tumor Initiation and Promotion:
- Initiation: Apply a single topical dose of a tumor initiator (e.g., peroxynitrite) to the shaved area.[3]
- Promotion: One week after initiation, begin the promotion phase by applying a tumor promoter (e.g., TPA - 12-O-tetradecanoylphorbol-13-acetate) twice a week for up to 20 weeks.[3]
3. Umbelliprenin Treatment:
- Apply Umbelliprenin topically to the shaved area approximately 30-60 minutes before each TPA application.[3]
- A positive control group treated with a known chemopreventive agent like curcumin can be included.[3]
4. Data Collection and Analysis:
- Record the time of the first appearance of papillomas (latency period).[3]
- Count the number of papillomas per mouse weekly.
- Calculate the tumor incidence (% of mice with tumors) and tumor multiplicity (average number of tumors per mouse).
- The study typically concludes after 20 weeks of promotion.[3]
Visualizations: Workflows and Signaling Pathways
Diagrams generated using Graphviz DOT language illustrate the experimental processes and molecular mechanisms of Umbelliprenin.
Caption: General workflow for a xenograft animal model study.
Caption: Umbelliprenin inhibits the Wnt/β-Catenin signaling pathway.[8][9]
Caption: Umbelliprenin inhibits the PI3K/Akt/mTOR signaling pathway.[6]
Caption: Umbelliprenin's role in inhibiting angiogenesis and metastasis.[1][4][5]
References
- 1. Assessment of the Antitumor Potential of Umbelliprenin, a Naturally Occurring Sesquiterpene Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immune-associated proteins with potential in vivo anti-tumor activities are upregulated in lung cancer cells treated with umbelliprenin: A proteomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer chemopreventive activity of the prenylated coumarin, umbelliprenin, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor Effects of Umbelliprenin in a Mouse Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Umbelliprenin induces autophagy and apoptosis while inhibits cancer cell stemness in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Umbelliprenin isolated from Ferula sinkiangensis inhibits tumor growth and migration through the disturbance of Wnt signaling pathway in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Formulation of Umbelliprenin for Improved Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umbelliprenin, a naturally occurring prenylated coumarin, has garnered significant interest for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. However, its therapeutic potential is often limited by poor aqueous solubility and low oral bioavailability, which can lead to suboptimal drug exposure and variable therapeutic outcomes. To overcome these limitations, advanced formulation strategies are required to enhance the dissolution and absorption of umbelliprenin.
This document provides detailed application notes and protocols for the formulation of umbelliprenin using various nano-delivery systems, including liposomes, solid lipid nanoparticles (SLNs), and cyclodextrin inclusion complexes. These approaches aim to improve the oral bioavailability of umbelliprenin by increasing its solubility, protecting it from degradation in the gastrointestinal tract, and facilitating its transport across biological membranes.
Rationale for Formulation
The poor oral bioavailability of umbelliprenin is primarily attributed to its lipophilic nature and consequently low aqueous solubility. This leads to a slow and incomplete dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. Furthermore, umbelliprenin may be susceptible to first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.
Nano-formulation strategies address these challenges in the following ways:
-
Increased Surface Area: By reducing the particle size to the nanometer range, the total surface area of the drug is significantly increased, leading to a higher dissolution velocity.
-
Enhanced Solubility: Encapsulating umbelliprenin within a hydrophilic carrier or a lipid-based system can improve its apparent solubility in the aqueous environment of the gut.
-
Protection from Degradation: The carrier material can protect the encapsulated umbelliprenin from enzymatic and pH-dependent degradation in the gastrointestinal tract.
-
Improved Permeability: Certain nano-formulations can facilitate the transport of the drug across the intestinal epithelium through various mechanisms, including endocytosis and inhibition of efflux transporters.
-
Lymphatic Uptake: Lipid-based formulations can promote lymphatic transport, thereby bypassing the portal circulation and reducing first-pass metabolism.
The following diagram illustrates the logical relationship between the challenges of umbelliprenin delivery and the proposed formulation solutions.
Data Presentation: Pharmacokinetic Parameters
The following tables are templates for summarizing the pharmacokinetic data obtained from in vivo studies in an appropriate animal model (e.g., rats). These parameters are crucial for evaluating the enhancement in oral bioavailability of the different umbelliprenin formulations compared to the free drug.
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the blood. A higher Cmax generally indicates a greater extent and/or faster rate of absorption.
-
Tmax (Time to Reach Cmax): The time at which Cmax is observed. A shorter Tmax suggests a faster rate of absorption.
-
AUC (Area Under the Curve): The total drug exposure over time. A larger AUC signifies a greater extent of absorption and higher bioavailability.
Table 1: Pharmacokinetic Parameters of Umbelliprenin-Loaded Liposomes vs. Free Umbelliprenin (Hypothetical Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Free Umbelliprenin | 10 | 150 ± 25 | 4.0 ± 0.5 | 900 ± 150 | 100 |
| Umbelliprenin Liposomes | 10 | 450 ± 50 | 2.0 ± 0.3 | 3600 ± 400 | 400 |
Table 2: Pharmacokinetic Parameters of Umbelliprenin-Loaded SLNs vs. Free Umbelliprenin (Hypothetical Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Free Umbelliprenin | 10 | 150 ± 25 | 4.0 ± 0.5 | 900 ± 150 | 100 |
| Umbelliprenin SLNs | 10 | 380 ± 45 | 3.0 ± 0.4 | 3150 ± 350 | 350 |
Table 3: Pharmacokinetic Parameters of Umbelliprenin-Cyclodextrin Complex vs. Free Umbelliprenin (Hypothetical Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Free Umbelliprenin | 10 | 150 ± 25 | 4.0 ± 0.5 | 900 ± 150 | 100 |
| Umbelliprenin-β-CD Complex | 10 | 300 ± 30 | 2.5 ± 0.3 | 2250 ± 280 | 250 |
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of umbelliprenin formulations.
Preparation of Umbelliprenin-Loaded Liposomes
This protocol describes the preparation of umbelliprenin-loaded liposomes using the thin-film hydration method.
Materials:
-
Umbelliprenin
-
Soy phosphatidylcholine (SPC) or other suitable phospholipid
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Protocol:
-
Lipid Film Formation:
-
Dissolve a specific molar ratio of soy phosphatidylcholine, cholesterol, and umbelliprenin in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C) until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication using a bath or probe sonicator.
-
For more uniform size, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Repeat the extrusion process 10-15 times.
-
-
Purification:
-
Remove the unencapsulated umbelliprenin by methods such as dialysis against PBS or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Visualize the morphology of the liposomes using transmission electron microscopy (TEM).
-
Calculate the encapsulation efficiency and drug loading capacity by quantifying the amount of umbelliprenin in the liposomes and the initial amount used.
-
Preparation of Umbelliprenin-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol outlines the preparation of umbelliprenin-loaded SLNs by the hot homogenization and ultrasonication method.
Materials:
-
Umbelliprenin
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
High-shear homogenizer
-
Probe sonicator
-
Water bath
Protocol:
-
Preparation of Lipid and Aqueous Phases:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve the umbelliprenin in the molten lipid with continuous stirring to form the lipid phase.
-
In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase to form the aqueous phase.
-
-
Homogenization:
-
Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-shear homogenizer at high speed for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
Ultrasonication:
-
Immediately subject the hot pre-emulsion to high-power ultrasonication using a probe sonicator for 10-15 minutes to reduce the particle size to the nanometer range.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath with gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Purification and Characterization:
-
Follow similar purification and characterization steps as described for liposomes (Section 4.1, steps 4 and 5).
-
Preparation of Umbelliprenin-Cyclodextrin Inclusion Complex
This protocol describes the preparation of an umbelliprenin-β-cyclodextrin inclusion complex using the co-precipitation method.
Materials:
-
Umbelliprenin
-
β-Cyclodextrin (or a derivative like hydroxypropyl-β-cyclodextrin)
-
Ethanol
-
Deionized water
-
Magnetic stirrer with hot plate
Protocol:
-
Dissolution of Cyclodextrin:
-
Dissolve β-cyclodextrin in a specific volume of deionized water with heating (e.g., 50-60°C) and continuous stirring until a clear solution is obtained.
-
-
Addition of Umbelliprenin:
-
Dissolve umbelliprenin in a minimal amount of ethanol.
-
Slowly add the umbelliprenin solution dropwise to the aqueous β-cyclodextrin solution while maintaining the temperature and stirring.
-
-
Complexation:
-
Continue stirring the mixture for several hours (e.g., 24-48 hours) at the elevated temperature to facilitate the formation of the inclusion complex.
-
-
Co-precipitation and Recovery:
-
Allow the solution to cool down slowly to room temperature, and then store it at 4°C overnight to promote the precipitation of the inclusion complex.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the collected solid with a small amount of cold deionized water and ethanol to remove any uncomplexed umbelliprenin and β-cyclodextrin.
-
-
Drying and Characterization:
-
Dry the final product in a vacuum oven at a suitable temperature.
-
Characterize the formation of the inclusion complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffractometry (XRD).
-
Determine the complexation efficiency by quantifying the umbelliprenin content in the complex.
-
In Vitro Dissolution/Release Study
This protocol describes a general method for evaluating the in vitro release of umbelliprenin from the prepared formulations.
Materials:
-
Umbelliprenin formulation
-
Free umbelliprenin suspension (as control)
-
Dissolution medium (e.g., simulated gastric fluid, pH 1.2, and simulated intestinal fluid, pH 6.8)
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Shaking water bath or dissolution apparatus (USP Type II - Paddle)
-
HPLC system for umbelliprenin quantification
Protocol:
-
Preparation:
-
Place a known amount of the umbelliprenin formulation or free drug suspension into a dialysis bag.
-
Securely close the dialysis bag.
-
-
Dissolution:
-
Place the dialysis bag into a vessel containing a known volume of pre-warmed (37°C) dissolution medium.
-
Stir the medium at a constant speed (e.g., 100 rpm).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the dissolution medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
-
Analysis:
-
Analyze the concentration of umbelliprenin in the collected samples using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of umbelliprenin released at each time point and plot the release profile.
-
In Vivo Pharmacokinetic Study
This protocol provides a general outline for an in vivo pharmacokinetic study in rats to assess the oral bioavailability of umbelliprenin formulations. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Sprague-Dawley or Wistar rats
-
Umbelliprenin formulations and free drug suspension
-
Oral gavage needles
-
Blood collection tubes (containing an anticoagulant like heparin or EDTA)
-
Centrifuge
-
LC-MS/MS system for umbelliprenin quantification in plasma
Protocol:
-
Animal Dosing:
-
Fast the rats overnight with free access to water.
-
Administer a single oral dose of the umbelliprenin formulation or free drug suspension to different groups of rats via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
-
Plasma Preparation:
-
Immediately centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of umbelliprenin in rat plasma.
-
Analyze the plasma samples to determine the concentration of umbelliprenin at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate the key parameters: Cmax, Tmax, and AUC.
-
Calculate the relative bioavailability of the formulations compared to the free drug suspension.
-
Signaling Pathways Modulated by Umbelliprenin
Umbelliprenin has been reported to exert its therapeutic effects by modulating several key signaling pathways involved in cell proliferation, survival, and inflammation. The following diagrams illustrate some of these pathways.
Wnt/β-catenin Signaling Pathway
Umbelliprenin has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.
Application Notes: Umbelliprenin as a Tool for Studying Apoptosis Pathways
Introduction
Umbelliprenin, a naturally occurring sesquiterpene coumarin found in plants of the Ferula genus, has emerged as a significant compound for cancer research.[1][2] Its antitumor effects have been demonstrated across various cancer cell lines, where it acts as a potent inducer of apoptosis, or programmed cell death.[3][4] This makes umbelliprenin a valuable chemical tool for researchers and drug development professionals investigating the complex signaling cascades that govern apoptosis. These notes provide an overview of umbelliprenin's mechanisms, quantitative data on its efficacy, and detailed protocols for its application in laboratory settings.
Mechanism of Action in Apoptosis Induction
Umbelliprenin induces apoptosis through a multi-faceted approach, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This dual activity allows for the comprehensive study of apoptotic signaling.
-
Activation of Intrinsic and Extrinsic Pathways : In Jurkat T-CLL cells, umbelliprenin has been shown to activate both the intrinsic and extrinsic apoptotic pathways by activating caspase-9 and caspase-8, respectively.[5] This convergence leads to the activation of the executioner caspase-3.[5]
-
Modulation of Bcl-2 Family Proteins : The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic pathway.[6] Umbelliprenin treatment has been observed to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax in pancreatic cancer cells.[3] This shift in the Bax/Bcl-2 ratio is a key event in initiating mitochondrial-mediated apoptosis.
-
Inhibition of the PI3K/Akt/mTOR Signaling Pathway : The PI3K/Akt pathway is a crucial cell survival pathway often dysregulated in cancer.[7][8] Umbelliprenin has been shown to significantly reduce the phosphorylation levels of both Akt and mTOR in pancreatic cancer cells, indicating an inhibition of this pro-survival signaling cascade.[3] This action contributes to its pro-apoptotic effects.
Below is a diagram illustrating the key apoptotic pathways modulated by umbelliprenin.
Data Presentation: Cytotoxicity of Umbelliprenin
The cytotoxic and anti-proliferative effects of umbelliprenin are often quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines and treatment durations.
Table 1: IC50 Values of Umbelliprenin in Various Cancer Cell Lines (µM)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| QU-DB[9][10] | Large Cell Lung Cancer | 47 ± 5.3 | 48h |
| A549[9][10] | Lung Adenocarcinoma | 52 ± 1.97 | 48h |
Table 2: IC50 Values of Umbelliprenin in Various Cancer Cell Lines (µg/mL)
| Cell Line | Cancer Type | IC50 (µg/mL) at 24h | IC50 (µg/mL) at 48h | IC50 (µg/mL) at 72h |
| HT29 [11][12][13] | Colon Cancer | 48.7 ± 4.5 | 45.6 ± 2.1 | 37.1 ± 1.4 |
| CT26 [11][12][13] | Colon Cancer (Murine) | 48.9 ± 3.8 | 53.2 ± 3.6 | 55.4 ± 3.4 |
| MCF-7 [11][12][13] | Breast Cancer | 44.5 ± 2.9 | 37.4 ± 3.1 | 42.1 ± 2.5 |
| 4T1 [11][12][13] | Breast Cancer (Murine) | 30.9 ± 3.1 | 30.6 ± 2.6 | 62.2 ± 4.8 |
| A172 [11][12][13] | Glioblastoma | 51.9 ± 6.7 | 43.6 ± 5.2 | 47.9 ± 4.1 |
| GL26 [11] | Glioma (Murine) | 45.8 ± 3.3 | 41.6 ± 3.4 | 43.4 ± 2.9 |
Note: The molecular weight of umbelliprenin is 366.44 g/mol . To convert µg/mL to µM, use the formula: µM = (µg/mL / 366.44) * 1000.
Importantly, umbelliprenin demonstrates selective cytotoxicity, showing minimal toxicity to normal peripheral blood mononuclear cells (PBMCs) at concentrations effective against cancer cells.[2][14]
Experimental Protocols
The following protocols provide a framework for studying the apoptotic effects of umbelliprenin. A typical experimental workflow is outlined in the diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. Umbelliprenin Induces Apoptosis in CLL Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Umbelliprenin induces autophagy and apoptosis while inhibits cancer cell stemness in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Umbelliprenin induces autophagy and apoptosis while inhibits cancer cell stemness in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Down-regulation of the PI3K/Akt signaling pathway and induction of apoptosis in CA46 Burkitt lymphoma cells by baicalin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aberrant expression of PI3K/AKT signaling is involved in apoptosis resistance of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Umbelliprenin is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Umbelliprenin is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Umbelliprenin is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Umbelliprenin is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Umbelliprenin Induces Apoptosis in CLL Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Purification of Umbelliprenin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Umbelliprenin (7-farnesyloxycoumarin) is a naturally occurring sesquiterpene coumarin found predominantly in plants of the Apiaceae (Umbelliferae) and Rutaceae families, particularly in various Ferula species.[1][2] This lipophilic compound has garnered significant scientific interest due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and chemopreventive properties.[3][4] The isolation and purification of Umbelliprenin from complex crude plant extracts is a critical step for its structural elucidation, pharmacological evaluation, and potential development as a therapeutic agent.[5][6]
This document provides detailed protocols and application notes for the extraction, fractionation, and purification of Umbelliprenin from plant sources, emphasizing chromatographic techniques.
Part 1: Physicochemical Properties and Extraction Data
A thorough understanding of Umbelliprenin's properties and expected yields is crucial for planning an efficient purification strategy.
Table 1: Physicochemical Properties of Umbelliprenin
| Property | Value | Reference |
|---|---|---|
| Appearance | White crystalline solid | [3] |
| Molecular Formula | C₂₄H₃₀O₃ | [1] |
| Molecular Weight | 366 g/mol | [1][3] |
| Melting Point | 57.5 - 59.1 °C | [3] |
| Solubility | Soluble in most organic solvents; exhibits varying solubility due to its lipophilic nature. Practically insoluble in water. |[3][7] |
Table 2: Umbelliprenin Yield from Various Plant Sources and Extraction Methods
| Plant Source | Extraction Solvent & Method | Umbelliprenin Yield (% of total extract) | Reference |
|---|---|---|---|
| Anethum graveolens (Dill) | Ethanol (EtOH), Maceration/Ultrasound | 1.7% - 14.4% | [8][9] |
| Pimpinella anisum (Anise) | Ethanol (EtOH), Maceration/Ultrasound | 1.7% - 14.4% | [8][9] |
| Ferulago campestris | Ethanol (EtOH), Maceration/Ultrasound | 1.7% - 14.4% (Highest content among tested) | [8][9] |
| Artemisia vulgaris | Subcritical Butane, Counter-current | 0.18% (Best yield among tested methods) |[1] |
Part 2: Overall Purification Workflow
The purification of Umbelliprenin is a multi-step process designed to systematically remove impurities and isolate the target compound. The general workflow involves extraction, fractionation, chromatographic separation, and final purification.
Caption: General workflow for Umbelliprenin purification.
Part 3: Experimental Protocols
Protocol 1: Extraction of Umbelliprenin from Plant Material
This protocol describes a general method for solvent extraction. Ethanol has been shown to be an effective solvent for Umbelliprenin.[8][9]
1.1. Materials:
-
Dried and powdered plant material (e.g., roots or seeds of Ferula spp.).
-
Absolute Ethanol (EtOH) or 85% Methanol (MeOH).[10]
-
Soxhlet extractor or large conical flask for maceration.
-
Rotary evaporator.
-
Filtration apparatus (e.g., Whatman No. 1 filter paper, Buchner funnel).
1.2. Procedure (Soxhlet Extraction):
-
Weigh 100 g of the dried, powdered plant material.[10]
-
Place the powder into a thimble and insert it into the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with approximately 1000-1200 mL of 85% methanol or absolute ethanol.[10]
-
Assemble the Soxhlet apparatus and heat the solvent. Allow the extraction to proceed for 12-24 hours, or until the solvent running through the siphon tube is colorless.
-
After extraction, allow the apparatus to cool.
-
Concentrate the resulting methanolic or ethanolic extract under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude extract.
1.3. Procedure (Maceration):
-
Soak 150 g of dried, powdered leaves in 1.2 L of methanol in a sealed container for one week at room temperature, with occasional agitation.[11]
-
Filter the mixture to separate the plant residue from the solvent.
-
Wash the residue with a small amount of fresh solvent to ensure complete extraction.
-
Combine the filtrates and evaporate the solvent using a rotary evaporator to yield the crude extract.[11]
Protocol 2: Liquid-Liquid Partitioning (Fractionation)
This protocol separates compounds in the crude extract based on their polarity.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemistry and pharmacology of Ferula persica Boiss.: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Umbelliprenin (EVT-3162829) | 532-16-1 [evitachem.com]
- 4. Cytotoxic activities of phytochemicals from Ferula species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Analysis and Skin Whitening Effects of Umbelliprenin-containing Extracts of Anethum Graveolens, Pimpinella Anisum, and Ferulago Campestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. redalyc.org [redalyc.org]
Application Note: Umbelliprenin as a Reference Standard in Phytochemical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction Umbelliprenin is a naturally occurring sesquiterpene coumarin found predominantly in plants of the Apiaceae and Rutaceae families, including various Ferula species, angelica, coriander, and lemon.[1] As a bioactive compound, umbelliprenin has garnered significant interest for its diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antileishmanial properties.[1][2] Its well-defined chemical structure and biological significance make it an essential reference standard for the quality control, standardization, and quantitative analysis of herbal extracts and phytopharmaceutical preparations. This document provides detailed protocols and data for using umbelliprenin as a reference standard in phytochemical analysis.
Physicochemical Properties of Umbelliprenin
A precise understanding of the physicochemical properties of a reference standard is fundamental for its correct handling, storage, and use in analytical methodologies.
| Property | Value | Reference |
| Chemical Name | 7-(3,7,11-trimethyldodeca-2,6,10-trienoxy)chromen-2-one | [3][4] |
| Synonyms | 7-Farnesyloxycoumarin | [3] |
| Molecular Formula | C₂₄H₃₀O₃ | [4] |
| Molecular Weight | 366.5 g/mol | [4] |
| Appearance | (Not specified in results) | |
| Solubility | Soluble in organic solvents like ethanol | [5][6] |
Experimental Protocols
A general workflow for the quantification of umbelliprenin involves sample preparation through extraction, followed by chromatographic separation and detection.
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol is based on methodologies developed for the quantification of umbelliprenin in various plant extracts.[5][7]
1. Materials and Reagents:
-
Umbelliprenin reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Ethanol (analytical grade)
-
Plant material (dried and powdered)
2. Standard Solution Preparation:
-
Prepare a stock solution of umbelliprenin (e.g., 1 mg/mL) in ethanol.
-
Create a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
3. Sample Preparation (Ultrasound-Assisted Extraction):
-
Accurately weigh approximately 500 mg of the dried, powdered plant material.
-
Add 5 mL of absolute ethanol.
-
Perform ultrasound-assisted extraction for a period of 1 to 10 minutes.[6]
-
Centrifuge the resulting solution at 13,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter prior to injection.[6]
4. Chromatographic Conditions:
-
Instrument: HPLC system with UV/Vis or DAD detector.
-
Column: Lichrosorb® RP-18 (5 µm, 4.6 x 250 mm) or equivalent.[7]
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: (Example) 0-5 min, 50% B; 5-30 min, 50-90% B; 30-40 min, 90% B; 40-45 min, 90-50% B; 45-50 min, 50% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 322 nm.[7]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25 °C.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the umbelliprenin standards.
-
Determine the concentration of umbelliprenin in the plant extract by interpolating its peak area from the calibration curve. The retention time for umbelliprenin is approximately 41.3 minutes under these conditions.[7]
Protocol 2: Quantification by High-Performance Thin-Layer Chromatography (HPTLC)
While a specific HPTLC protocol for umbelliprenin is not detailed in the provided search results, a general method can be adapted from protocols for similar coumarins like umbelliferone.[8][9]
1. Materials and Reagents:
-
Umbelliprenin reference standard
-
Methanol, Toluene, Ethyl Acetate (analytical grade)
-
HPTLC plates pre-coated with silica gel 60 F₂₅₄
2. Standard and Sample Preparation:
-
Prepare standard solutions of umbelliprenin in methanol (e.g., 200-1200 ng/spot).[9]
-
Prepare sample solutions as described in the HPLC protocol, adjusting the final concentration to fall within the linear range of the standards.
3. Chromatographic Conditions:
-
Stationary Phase: HPTLC aluminum plates silica gel 60 F₂₅₄ (20 x 10 cm).
-
Application: Apply bands of standard and sample solutions (e.g., 6 mm wide) using an automated applicator.
-
Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (e.g., 5:4:0.5 v/v/v). The optimal ratio should be determined empirically.
-
Development: Develop the plate in a saturated twin-trough chamber to a distance of approximately 80 mm.
-
Drying: Air-dry the plate after development.
4. Densitometric Analysis:
-
Detection: Scan the plate using a TLC scanner at a wavelength of 322 nm.
-
Quantification: Create a calibration curve from the peak areas of the umbelliprenin standards. Calculate the amount of umbelliprenin in the sample by comparing its peak area to the curve.
Quantitative Data from Literature
The concentration of umbelliprenin varies significantly based on the plant species, the extraction solvent, and the method used.
Table 1: Umbelliprenin Content in Various Plant Extracts Determined by HPLC. [5][7]
| Plant Species | Extraction Solvent | Extraction Method | Umbelliprenin Yield (µg/g of dry extract) |
| Anethum graveolens | EtOH | Maceration | 14.4 ± 0.61 |
| Anethum graveolens | EtOH | Ultrasounds | 38.44 ± 1.16 |
| Pimpinella anisum | EtOH | Maceration | 1.7 ± 0.11 |
| Pimpinella anisum | EtOH | Ultrasounds | 10.1 ± 0.52 |
| Ferulago campestris | EtOH | Maceration | 112.66 ± 3.91 |
| Ferulago campestris | EtOH | Ultrasounds | 221.35 ± 1.06 |
Table 2: Umbelliprenin Content Determined by UHPLC. [6]
| Plant Species | Extraction Solvent | Extraction Method | Umbelliprenin Yield (µg/g of dry extract) |
| Punica granatum (Seeds) | Absolute EtOH | Ultrasound-assisted | 6.53 ± 0.12 |
| Artemisia vulgaris | Subcritical Butane | Counter-current | 0.18% of extract |
Application in Biological Research: A Signaling Pathway Context
For drug development professionals, quantifying umbelliprenin is often linked to its biological activity. Umbelliprenin has been shown to exert anti-angiogenic and anti-cancer effects by modulating key cellular signaling pathways. For instance, in breast cancer cell lines, umbelliprenin inhibits the PI3K/AKT/mTOR and MAPK pathways, which are crucial for tumor growth and blood vessel formation. The use of a validated reference standard is critical to ensure that the observed biological effects are accurately attributed to a known concentration of the compound.
Conclusion
Umbelliprenin serves as a critical reference standard for the accurate quantification and standardization of plant-based products. The HPLC and HPTLC protocols outlined here provide robust frameworks for its analysis. Utilizing a well-characterized standard ensures the reliability and reproducibility of phytochemical research, which is essential for quality control in the herbal industry and for advancing natural product-based drug discovery.
References
- 1. Biological properties and molecular targets of umbelliprenin--a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. HPLC Analysis and Skin Whitening Effects of Umbelliprenin-containing Extracts of Anethum Graveolens, Pimpinella Anisum, and Ferulago Campestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UHPLC-UV/Vis Quantitative Analysis of Hydroxylated and O-prenylated Coumarins in Pomegranate Seed Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. orientjchem.org [orientjchem.org]
Unveiling the Anti-Angiogenic Potential of Umbelliprenin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1][2][3] The vascular endothelial growth factor (VEGF) signaling pathway is a key regulator of this process, making it a prime target for anti-angiogenic therapies.[4][5][6] Umbelliprenin, a natural prenylated coumarin, has demonstrated promising anti-angiogenic properties by inhibiting key signaling pathways involved in new blood vessel formation.[7][8] Studies have shown that umbelliprenin can suppress angiogenesis by downregulating the PI3K/Akt/ERK signaling pathway and reducing the expression of crucial factors like VEGF and HIF-1α.[7][8]
These application notes provide detailed protocols for a suite of in vitro and in vivo assays to rigorously assess the anti-angiogenic potential of umbelliprenin. The methodologies are designed to enable researchers to investigate its effects on endothelial cell proliferation, migration, differentiation, and overall new blood vessel formation.
Key Signaling Pathway in Angiogenesis: VEGF Signaling
The VEGF signaling pathway is central to the regulation of angiogenesis.[4][5] VEGF-A, a principal mediator, binds to its receptors (VEGFRs) on endothelial cells, triggering a cascade of intracellular events that lead to cell proliferation, migration, and the formation of new blood vessels.[1][4][5][6] Umbelliprenin has been shown to interfere with this and related pathways, reducing the expression of VEGF and its receptor.
Caption: VEGF Signaling Pathway and Umbelliprenin's inhibitory action.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of umbelliprenin from various studies, providing a reference for dose-selection in experimental designs.
| Cell Line | Assay | Parameter | Umbelliprenin Concentration | Outcome | Reference |
| SKBR-3 | Cytotoxicity | IC50 | 103.9 µM | 50% inhibition of cell viability | |
| SKBR-3 | Gene Expression | IC5, IC10 (10, 20 µM) | Non-toxic doses | Significant reduction in pro-angiogenic gene expression | |
| MDA-MB-231 | Cytotoxicity | IC5, IC10 (10, 20 µM) | Non-toxic doses | Used for signaling pathway studies | [8] |
| T47D | Cytotoxicity | IC50 | 133.3 µM (24h) | 50% growth inhibition | |
| T47D | Gene Expression | IC5, IC10 (10, 20 µM) | Non-toxic doses | Significant reduction in VEGF and HIF-1α expression | |
| RPE-like cells | Cytotoxicity | IC50 | 96.2 µg/mL | 50% inhibition of cell viability | [7] |
I. In Vitro Assays for Anti-Angiogenic Potential
In vitro assays offer a controlled environment to dissect the specific effects of umbelliprenin on endothelial cell functions crucial for angiogenesis.[9]
Endothelial Cell Proliferation Assay
This assay assesses the effect of umbelliprenin on the proliferation of endothelial cells, a fundamental step in the formation of new blood vessels.
Protocol:
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a density of 5,000 cells/cm² in complete endothelial cell growth medium.[10]
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: After 24 hours, replace the medium with a starvation medium for another 24 hours. Then, treat the cells with various concentrations of umbelliprenin in the presence or absence of a pro-angiogenic stimulus like VEGF (e.g., 10 ng/mL).[10] Include appropriate vehicle controls.
-
Proliferation Assessment: After 48-72 hours of treatment, assess cell proliferation using a suitable method such as the MTT assay or a luminescent cell viability assay that quantifies ATP.[10]
-
Data Analysis: Calculate the percentage of inhibition of cell proliferation compared to the control group.
Caption: Endothelial Cell Proliferation Assay Workflow.
Wound Healing (Scratch) Assay
This assay evaluates the effect of umbelliprenin on the directional migration of endothelial cells, which is essential for the closure of vascular gaps during angiogenesis.[11][12]
Protocol:
-
Cell Seeding: Seed HUVECs in a 24-well plate and grow them to 95-100% confluence.[11]
-
Wound Creation: Create a "scratch" or a cell-free gap in the confluent monolayer using a sterile pipette tip.[11][12]
-
Washing: Gently wash the wells with medium to remove detached cells.[12]
-
Treatment: Add fresh medium containing different concentrations of umbelliprenin.
-
Image Acquisition: Immediately capture an image of the scratch at time 0. Continue to capture images at regular intervals (e.g., 6, 12, and 24 hours).[11]
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Caption: Wound Healing (Scratch) Assay Workflow.
Endothelial Cell Tube Formation Assay
This assay models the differentiation of endothelial cells into capillary-like structures, a hallmark of angiogenesis.[13][14]
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with a basement membrane extract (BME) like Matrigel and allow it to solidify at 37°C.[13][15]
-
Cell Seeding: Harvest and resuspend HUVECs in a medium containing various concentrations of umbelliprenin. Seed the cells onto the solidified BME.
-
Incubation: Incubate the plate for 4-24 hours to allow for the formation of tube-like structures.
-
Visualization and Quantification: Visualize the tube network using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.[16]
Caption: Endothelial Cell Tube Formation Assay Workflow.
II. In Vivo Assay for Anti-Angiogenic Potential
In vivo assays provide a more physiologically relevant context to confirm the anti-angiogenic effects of umbelliprenin observed in vitro.[17]
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to study angiogenesis due to the rich vascular network of the chick embryo's chorioallantoic membrane.[17][18][19][20] It is a cost-effective and reproducible method.[2][20]
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator for 3 days.[19][20]
-
Window Creation: On day 3, create a small window in the eggshell to expose the CAM.
-
Sample Application: Prepare sterile, inert carriers (e.g., filter paper discs or gelatin sponges) soaked with different concentrations of umbelliprenin or a vehicle control. Gently place the carriers on the CAM.[20]
-
Incubation: Seal the window and continue to incubate the eggs for another 48-72 hours.
-
Observation and Quantification: After the incubation period, observe the area around the carrier for any changes in blood vessel growth. Quantify the angiogenic response by counting the number of blood vessel branch points within a defined area or by measuring the total blood vessel length.[2][20] The CAM can be fixed for better visualization.[20]
Caption: Chick Chorioallantoic Membrane (CAM) Assay Workflow.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the anti-angiogenic properties of umbelliprenin. By systematically assessing its impact on key stages of angiogenesis, from endothelial cell behavior in vitro to blood vessel formation in an in vivo model, researchers can gain valuable insights into its therapeutic potential. The combination of these assays will facilitate a robust characterization of umbelliprenin as a promising anti-angiogenic agent for further drug development.
References
- 1. Angiogenesis | Cell Signaling Technology [cellsignal.com]
- 2. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]
- 3. Evaluation of Angiogenesis Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. VEGF Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Impact of umbelliprenin-containing niosome nanoparticles on VEGF-A and CTGF genes expression in retinal pigment epithelium cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Umbelliprenin Inhibited Angiogenesis and Metastasis of MDA-MB-231 Cell Line through Downregulation of CoCl2 / EGFMediated PI3K / AKT / ERK Signaling [mejc.sums.ac.ir]
- 9. amsbio.com [amsbio.com]
- 10. fujifilmcdi.com [fujifilmcdi.com]
- 11. clyte.tech [clyte.tech]
- 12. Scratch Wound Healing Assay [bio-protocol.org]
- 13. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Video: A Matrigel-Based Tube Formation Assay to Assess the Vasculogenic Activity of Tumor Cells [jove.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Studying the Effect of Umbelliprenin on Wnt and NF-ĸB Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umbelliprenin, a naturally occurring sesquiterpene coumarin found in plants of the Ferula genus, has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant properties.[1] Emerging evidence highlights its potential to modulate key cellular signaling pathways implicated in disease pathogenesis, namely the Wnt and NF-ĸB signaling cascades.[2][3] Dysregulation of these pathways is a hallmark of various cancers and inflammatory disorders, making umbelliprenin a compelling candidate for therapeutic development.
These application notes provide a comprehensive overview of the effects of umbelliprenin on the Wnt and NF-ĸB signaling pathways, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to guide researchers in designing and executing studies to further elucidate the therapeutic potential of umbelliprenin.
Data Presentation
Cytotoxic Effects of Umbelliprenin on Cancer Cell Lines
The cytotoxic potential of umbelliprenin has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| AGS | Gastric Cancer | 24 | Not specified |
| 48 | Not specified | ||
| 72 | Not specified | ||
| BGC-823 | Gastric Cancer | 24 | Not specified |
| 48 | Not specified | ||
| 72 | Not specified | ||
| CT26 | Colorectal Carcinoma | 24 | Not specified |
| 48 | 53.2 ± 3.6 | ||
| 72 | Not specified | ||
| L929 | Fibrosarcoma | 24 | Not specified |
| 48 | Not specified | ||
| 72 | Not specified | ||
| 4T1 | Breast Cancer | 24 | 30.9 ± 3.1 |
| 48 | 30.6 ± 2.6 | ||
| 72 | 62.2 ± 4.8 | ||
| A172 | Glioblastoma | 24 | 51.9 ± 6.7 |
| 48 | Not specified | ||
| 72 | Not specified | ||
| HT29 | Colorectal Adenocarcinoma | 24 | Not specified |
| 48 | Not specified | ||
| 72 | 37.1 ± 1.4 | ||
| MCF-7 | Breast Cancer | Not specified | Not specified |
| GL26 | Glioma | Not specified | Not specified |
| SKBR-3 | Breast Cancer | Not specified | 103.9 |
| MDA-MB-231 | Breast Cancer | Not specified | IC10: 20, IC5: 10 |
Data sourced from multiple studies.[4][5][6] Note that experimental conditions may vary between studies.
Umbelliprenin-Mediated Inhibition of Wnt/β-catenin Signaling
Umbelliprenin has been shown to inhibit the Wnt/β-catenin signaling pathway in a dose-dependent manner. This inhibition is characterized by a reduction in the transcriptional activity of the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors.
Table 2: Effect of Umbelliprenin on TCF/LEF Luciferase Reporter Activity in Gastric Cancer Cells [7]
| Cell Line | Umbelliprenin Concentration (µM) | TCF Transcriptional Activity (% of Control) |
| AGS | 6 | 62.93% |
| 12 | 31.54% | |
| 24 | 18.19% | |
| BGC-823 | 12.5 | 52.91% |
| 25 | 43.50% | |
| 50 | 21.15% |
The inhibition of the Wnt pathway by umbelliprenin is further evidenced by the downregulation of key pathway components and target genes.
Table 3: Effect of Umbelliprenin on the Expression of Wnt Signaling Proteins in Gastric Cancer Cells [2]
| Protein | Cell Line | Umbelliprenin Treatment | Result |
| Wnt-2 | AGS, BGC-823 | Dose-dependent | Decreased expression |
| β-catenin | AGS, BGC-823 | Dose-dependent | Decreased expression |
| GSK-3β | AGS, BGC-823 | Dose-dependent | Decreased expression |
| p-GSK-3β | AGS, BGC-823 | Dose-dependent | Decreased expression |
| Survivin | AGS, BGC-823 | Dose-dependent | Decreased expression |
| c-myc | AGS, BGC-823 | Dose-dependent | Decreased expression |
Note: The exact fold-change or percentage of decrease was not specified in a tabular format in the source material.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Umbelliprenin inhibits the canonical Wnt signaling pathway.
Caption: Umbelliprenin's inhibitory effect on the NF-κB signaling pathway.
References
- 1. Characterization of the Degradation Profile of Umbelliprenin, a Bioactive Prenylated Coumarin of a Ferulago Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Umbelliprenin isolated from Ferula sinkiangensis inhibits tumor growth and migration through the disturbance of Wnt signaling pathway in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Umbelliprenin induces autophagy and apoptosis while inhibits cancer cell stemness in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Umbelliprenin is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Umbelliprenin Inhibited Angiogenesis and Metastasis of MDA-MB-231 Cell Line through Downregulation of CoCl2 / EGFMediated PI3K / AKT / ERK Signaling [mejc.sums.ac.ir]
- 7. Umbelliprenin isolated from Ferula sinkiangensis inhibits tumor growth and migration through the disturbance of Wnt signaling pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Umbelliprenin Yield from Ferula persica
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield of umbelliprenin from Ferula persica. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to facilitate successful extraction and purification.
Frequently Asked Questions (FAQs)
Q1: What is umbelliprenin and why is it extracted from Ferula persica?
A1: Umbelliprenin is a sesquiterpene coumarin, a type of natural organic compound.[1] It is one of the most interesting bioactive constituents of the Ferula genus and is synthesized in Ferula persica.[1] This compound has garnered significant interest due to its various pharmacological properties, including anti-inflammatory, apoptotic (cell death-inducing), and cancer chemopreventive activities.[1][2][3] Ferula persica, particularly its roots, is a rich source of sesquiterpene coumarins like umbelliprenin.[1][2]
Q2: Which part of the Ferula persica plant has the highest concentration of umbelliprenin?
A2: The roots of Ferula persica are the primary source for isolating sesquiterpene coumarins, including umbelliprenin, as these compounds are stored in the roots.[1][2]
Q3: What are the common methods for extracting umbelliprenin from Ferula persica?
A3: Common methods for extracting umbelliprenin and other secondary metabolites from Ferula persica include conventional techniques like maceration and Soxhlet extraction, as well as more modern techniques like ultrasound-assisted extraction (UAE) and pressurized liquid extraction (PLE).[4][5] The choice of method can significantly impact the extraction efficiency and yield.
Q4: How is umbelliprenin purified after extraction?
A4: After the initial extraction, umbelliprenin is often purified using chromatographic techniques. A common and effective method is preparative thin-layer chromatography (PTLC) on silica gel.[5][6][7] This method separates umbelliprenin from other co-extracted compounds based on their differential movement through the stationary phase.
Troubleshooting Guide
Q1: My umbelliprenin yield is very low. What are the possible causes and how can I improve it?
A1: Low umbelliprenin yield can be attributed to several factors:
-
Improper Plant Material: The concentration of secondary metabolites can vary depending on the age of the plant, the season of harvesting, and the geographical location. Ensure you are using the roots of mature Ferula persica plants, as they have the highest concentration of umbelliprenin.[1]
-
Inefficient Extraction Method: Supercritical fluid extraction (SFE) with CO2 has been shown to provide a low extraction yield (<1%) for Ferula persica.[4] Consider using more effective methods like pressurized liquid extraction (PLE) or maceration with appropriate solvents.
-
Inappropriate Solvent Selection: The choice of solvent is critical. Umbelliprenin is a relatively non-polar compound. Solvents like chloroform, ethyl acetate (EtAc), and cyclopentyl methyl ether (CPME) have been shown to be effective.[2][4][8] Water is generally not an effective solvent for extracting umbelliprenin.[2]
-
Insufficient Extraction Time: Ensure that the extraction time is adequate for the chosen method. For maceration, a presoaking time of 72 hours has been reported to be effective.[5] For PLE, a static extraction time of 20 minutes has been used.[8]
Q2: The purity of my final umbelliprenin sample is low. What can I do to improve it?
A2: Low purity is often due to the co-extraction of other compounds. Here are some solutions:
-
Optimize Your Purification Technique: If you are using preparative thin-layer chromatography (PTLC), ensure that the solvent system is optimized for good separation. A common solvent system for umbelliprenin is a mixture of petroleum ether and ethyl acetate (e.g., 2:1 v/v).[5][6][7]
-
Perform Sequential Extractions: Consider a sequential extraction approach. Start with a non-polar solvent to remove lipids and other very non-polar compounds before extracting with a solvent of medium polarity like chloroform or ethyl acetate to target umbelliprenin.
-
Repeat the Purification Step: If a single purification step is insufficient, you may need to repeat the PTLC process or combine it with other chromatographic techniques like column chromatography for a higher degree of purity.
Q3: I am having trouble visualizing the umbelliprenin spot on my TLC plate. What could be the reason?
A3: Umbelliprenin is not colored, so it needs to be visualized using other means.
-
UV Light: Umbelliprenin, like other coumarins, is UV active. You should be able to visualize it as a dark spot on a fluorescent TLC plate under short-wave UV light (254 nm).
-
Staining Reagents: If UV visualization is not clear, you can use a staining reagent. A general-purpose stain like potassium permanganate or iodine vapor can be used to visualize organic compounds. However, be aware that these methods are destructive.
Data Presentation
Table 1: Comparison of Extraction Yields from Ferula persica Roots using Different Solvents in Pressurized Liquid Extraction (PLE)
| Solvent | Extraction Temperature (°C) | Extraction Yield (%) |
| Water | 115 | 10.5 |
| Ethanol | 115 | 12.8 |
| Ethyl Acetate (EtAc) | 115 | 3.2 |
| Cyclopentyl Methyl Ether (CPME) | 115 | 2.1 |
| 100% CPME | 180 | Not specified, but optimized |
| 100% EtAc | 180 | ~12.5 (estimated from graph) |
Data adapted from a study on Pressurized Liquid Extraction of Ferula persica var. latisecta roots.[4][9]
Table 2: Comparison of Free and Bound Phenolic and Flavonoid Content from Ferula persica using Different Extraction Methods
| Extraction Method | Sonication Amplitude | Free Phenolic Content (mg GAE/g) | Bound Phenolic Content (mg GAE/g) | Free Flavonoid Content (mg QE/g) | Bound Flavonoid Content (mg QE/g) |
| Maceration | N/A | Lower than UAE | Lower than UAE | Lower than UAE | Lower than UAE |
| Ultrasound-Assisted Extraction (UAE) | 50% | Intermediate | Intermediate | Intermediate | Intermediate |
| Ultrasound-Assisted Extraction (UAE) | 75% | Highest | Highest | Highest | Highest |
This table provides a qualitative comparison based on the findings that ultrasound-assisted extraction at 75% sonication amplitude yielded higher contents of phenolic and flavonoid compounds compared to 50% amplitude and maceration.[2][10]
Experimental Protocols
Protocol 1: Extraction of Umbelliprenin from Ferula persica Roots by Maceration
This protocol is based on a method described for the extraction of umbelliprenin from Ferula persica roots.[5]
Materials:
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Air-dried and triturated roots of Ferula persica
-
Chloroform (analytical grade)
-
Large glass container with a lid
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh the desired amount of powdered Ferula persica root material.
-
Place the powdered root material in the glass container.
-
Add a sufficient volume of chloroform to completely submerge the plant material. A common ratio is 1:10 (w/v) of plant material to solvent.
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Seal the container and allow the mixture to presoak for 72 hours at room temperature. Agitate the mixture periodically.
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After 72 hours, filter the mixture through filter paper to separate the extract from the solid plant residue.
-
Collect the filtrate (the chloroform extract).
-
Concentrate the chloroform extract using a rotary evaporator at a temperature below 40°C to obtain the crude umbelliprenin extract.
-
Store the crude extract in a sealed vial at 4°C until further purification.
Protocol 2: Purification of Umbelliprenin using Preparative Thin-Layer Chromatography (PTLC)
This protocol is based on a method used for the purification of umbelliprenin.[5][6][7]
Materials:
-
Crude umbelliprenin extract (from Protocol 1)
-
Preparative TLC plates (silica gel 60 F254)
-
Developing chamber
-
Petroleum ether (analytical grade)
-
Ethyl acetate (analytical grade)
-
Capillary tubes or micropipette for spotting
-
UV lamp (254 nm)
-
Spatula or razor blade
-
Glass vials
-
Chloroform or ethyl acetate for elution
Procedure:
-
Prepare the developing solvent by mixing petroleum ether and ethyl acetate in a 2:1 (v/v) ratio. Pour the solvent into the developing chamber to a depth of about 1 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor and close the lid. Allow it to equilibrate for at least 30 minutes.
-
Dissolve a small amount of the crude extract in a minimal volume of chloroform.
-
Using a capillary tube or micropipette, carefully apply the dissolved crude extract as a thin line onto the baseline of the preparative TLC plate, about 2 cm from the bottom edge. Allow the solvent to evaporate completely.
-
Place the spotted TLC plate carefully into the equilibrated developing chamber. Ensure the baseline with the sample is above the solvent level. Close the chamber.
-
Allow the solvent to ascend the plate. When the solvent front is about 1-2 cm from the top edge of the plate, remove the plate from the chamber and mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
-
Visualize the separated bands under a UV lamp at 254 nm. Umbelliprenin should appear as a distinct dark band. The reported Rf value for umbelliprenin in this solvent system is approximately 0.71.[6][7]
-
Carefully scrape the silica gel containing the umbelliprenin band from the glass plate using a clean spatula or razor blade.
-
Transfer the collected silica gel into a glass vial.
-
Add a small volume of a polar solvent like ethyl acetate or chloroform to the silica gel to elute the umbelliprenin. Vortex the mixture for a few minutes.
-
Separate the silica gel from the solvent by centrifugation or filtration.
-
Collect the supernatant/filtrate containing the purified umbelliprenin.
-
Evaporate the solvent to obtain the purified umbelliprenin.
-
The purity can be checked by analytical TLC.
Mandatory Visualization
Caption: Simplified biosynthesis pathway of umbelliprenin.
Caption: Workflow for umbelliprenin extraction and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemistry and pharmacology of Ferula persica Boiss.: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iitg.ac.in [iitg.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Umbelliprenin from Ferula persica Roots Inhibits the Red Pigment Production in Serratia marcescens [agris.fao.org]
- 8. The gradual establishment of complex coumarin biosynthetic pathway in Apiaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization and Chemical Characterization of Extracts Obtained from Ferula persica var. latisecta Aerial Parts and Roots and Their Neuroprotective Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Umbelliprenin in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Umbelliprenin in solution.
Troubleshooting Guides
This section addresses common issues encountered during the handling and formulation of Umbelliprenin, offering potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of Umbelliprenin in aqueous solution. | Umbelliprenin is a lipophilic compound with poor water solubility.[1] | - Increase solvent polarity: Use a co-solvent system (e.g., ethanol, DMSO, PEG 400) to increase the solubility. - Employ solubilizing agents: Incorporate surfactants or cyclodextrins to form micelles or inclusion complexes, respectively.[2] - Prepare a nanoformulation: Encapsulate Umbelliprenin in liposomes, niosomes, or nanoemulsions to improve its dispersion in aqueous media.[1][3][4] |
| Degradation of Umbelliprenin upon exposure to light. | Umbelliprenin is susceptible to photodegradation, particularly when exposed to UV-A light, leading to dimerization and macrocycle formation.[5][6] | - Work in low-light conditions: Perform all experimental manipulations under amber or red light. - Use UV-protective containers: Store solutions in amber vials or containers that block UV-A radiation.[5][6] - Incorporate UV-A filters: If exposure to light is unavoidable, use appropriate UV-A filters.[5][6] |
| Loss of Umbelliprenin potency over time in solution. | Umbelliprenin can undergo oxidative degradation, especially at elevated temperatures.[6] Hydrolysis can also contribute to degradation.[5][6] | - Control temperature: Store stock solutions and formulations at recommended low temperatures (e.g., 4°C) and avoid repeated freeze-thaw cycles.[1] - Use antioxidants: While their effectiveness for Umbelliprenin is reported as weak, testing antioxidants compatible with the experimental system may be considered.[5][6] - Control pH: Maintain the pH of the solution within a stable range for coumarins (often slightly acidic to neutral). - Prepare fresh solutions: For critical experiments, use freshly prepared Umbelliprenin solutions. |
| Inconsistent experimental results. | This can be due to a combination of factors including poor solubility, degradation, and aggregation of Umbelliprenin. | - Ensure complete dissolution: Visually inspect solutions for any particulate matter. Sonication may aid in dissolution.[7] - Characterize the formulation: For complex formulations like nanoemulsions or liposomes, characterize particle size and encapsulation efficiency to ensure consistency between batches.[1] - Monitor stability: Regularly assess the purity and concentration of Umbelliprenin in stock solutions and formulations using a validated analytical method (e.g., HPLC-UV).[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Umbelliprenin degradation in solution?
A1: The primary documented cause of Umbelliprenin degradation is exposure to light, specifically UV-A radiation. This leads to [2+2] cycloaddition reactions, forming dimers and macrocycles.[5][6] Oxidation and hydrolysis are also potential degradation pathways.[5][6]
Q2: How can I improve the aqueous solubility of Umbelliprenin for in vitro assays?
A2: Several methods can be employed to enhance the aqueous solubility of the lipophilic compound Umbelliprenin:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent like ethanol or DMSO can increase solubility.
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate Umbelliprenin in their hydrophobic core, forming water-soluble inclusion complexes.[8]
-
Surfactants: The use of surfactants can lead to the formation of micelles that can solubilize Umbelliprenin.
-
Nanoformulations: Encapsulating Umbelliprenin in systems like liposomes or nanoemulsions can create stable dispersions in aqueous media.[1][3]
Q3: What are the recommended storage conditions for Umbelliprenin solutions?
A3: To minimize degradation, Umbelliprenin solutions should be stored in amber, airtight containers to protect from light and oxidation.[5][6] For short-term storage, refrigeration at 4°C is recommended.[1] For long-term storage, consider storing at -20°C or below, and minimize freeze-thaw cycles.
Q4: Are there any specific excipients that are known to stabilize Umbelliprenin?
A4: UV-A filters have been shown to be effective in preventing photodegradation.[5][6] While the effectiveness of antioxidants has been reported as weak, their inclusion could be considered.[5][6] For enhancing solubility and stability, cyclodextrins (e.g., HP-β-CD, HP-γ-CD) and lipids used in nanoformulations (e.g., phospholipids for liposomes) are effective.[1][8]
Quantitative Data on Umbelliprenin Stability
While specific degradation kinetics for Umbelliprenin as a function of pH and temperature are not extensively available in the public domain, the following table summarizes the known degradation behavior under various stress conditions.
| Stress Condition | Observation | Primary Degradation Products | Effective Stabilization Strategy | Reference |
| Light Exposure (UV-A) | Significant degradation | Cyclobutane-umbelliprenin dimer, 16-membered macrocycle | Storage in amber containers, use of UV-A filters | [5][6] |
| Oxidation (3% H₂O₂) | 19.1% degradation at room temperature after 24h; 39.4% at 40°C after 24h | Not specified | Storage at lower temperatures | [6] |
| Hydrolysis | Mentioned as a potential degradation pathway | Not specified | pH control, use of anhydrous solvents where possible | [5][6] |
| Heat | Degradation is temperature-dependent | Not specified | Controlled, low-temperature storage | [6] |
Experimental Protocols
Protocol 1: Preparation of Umbelliprenin-Cyclodextrin Inclusion Complex
This protocol describes a general method for preparing a Umbelliprenin-cyclodextrin inclusion complex to enhance its aqueous solubility.
Materials:
-
Umbelliprenin
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Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Freeze-dryer
Methodology:
-
Dissolution of HP-β-CD: Dissolve a molar excess of HP-β-CD (e.g., 1:2 molar ratio of Umbelliprenin to HP-β-CD) in distilled water with continuous stirring.
-
Dissolution of Umbelliprenin: Dissolve Umbelliprenin in a minimal amount of ethanol.
-
Complexation: Slowly add the Umbelliprenin solution to the aqueous HP-β-CD solution while stirring vigorously.
-
Stirring: Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Solvent Evaporation: Remove the ethanol from the mixture using a rotary evaporator.
-
Lyophilization: Freeze the resulting aqueous solution and lyophilize (freeze-dry) to obtain a solid powder of the Umbelliprenin-HP-β-CD inclusion complex.
-
Characterization: Characterize the complex for formation and encapsulation efficiency using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography (HPLC).
Protocol 2: Preparation of Umbelliprenin-Loaded Liposomes
This protocol outlines the thin-film hydration method for encapsulating the lipophilic Umbelliprenin into liposomes.
Materials:
-
Umbelliprenin
-
Phospholipids (e.g., soy phosphatidylcholine, DSPC)
-
Cholesterol
-
Chloroform or a chloroform:methanol mixture
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Rotary evaporator
-
Probe sonicator or extruder
Methodology:
-
Lipid Film Formation: Dissolve Umbelliprenin, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film by adding the aqueous buffer and agitating the flask. This process should be carried out at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.
-
Purification: Remove unencapsulated Umbelliprenin by methods such as dialysis or size exclusion chromatography.
-
Characterization: Analyze the liposomes for particle size, zeta potential, and encapsulation efficiency.
Protocol 3: Preparation of Umbelliprenin Nanoemulsion
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion containing Umbelliprenin using a high-pressure homogenization technique.
Materials:
-
Umbelliprenin
-
Oil phase (e.g., medium-chain triglycerides, olive oil)
-
Aqueous phase (distilled water or buffer)
-
Surfactant (e.g., Tween 80, Polysorbate 80)
-
Co-surfactant (e.g., Transcutol, PEG 400)
-
High-speed homogenizer
-
High-pressure homogenizer
Methodology:
-
Preparation of Phases:
-
Oil Phase: Dissolve Umbelliprenin in the oil. Add the surfactant and co-surfactant to the oil phase and mix until a homogenous solution is formed.
-
Aqueous Phase: Prepare the aqueous phase (water or buffer).
-
-
Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while mixing with a high-speed homogenizer to form a coarse emulsion.
-
Nanoemulsification: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles and at a set pressure to reduce the droplet size to the nano-range.
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.
Visualizations
Signaling Pathways
Caption: Disruption of the Wnt signaling pathway by Umbelliprenin.
Caption: Activation of the IR/PDK1 signaling pathway by Umbelliprenin.
Experimental Workflows
Caption: Workflow for Cyclodextrin Inclusion Complexation.
Caption: Workflow for Liposome Preparation.
Caption: Workflow for Nanoemulsion Preparation.
References
- 1. Temperature effect on the fluorescence anisotropy decay dynamics of Coumarin-153 dye in Triton-X-100 and Brij-35 micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Characterization of the Degradation Profile of Umbelliprenin, a Bioactive Prenylated Coumarin of a Ferulago Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Umbelliprenin Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Umbelliprenin in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is Umbelliprenin and what is its reported mechanism of action in cancer cells?
Umbelliprenin is a naturally occurring sesquiterpene coumarin found in plants of the Ferula species.[1] It has demonstrated anti-cancer potential in various cancer cell lines.[1] Its primary mechanisms of action include:
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Induction of Apoptosis: Umbelliprenin can trigger programmed cell death through both the intrinsic (mitochondrial) and extrinsic (receptor-mediated) pathways.[2] This involves the activation of caspases, key enzymes in the apoptotic process.[2]
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Cell Cycle Arrest: It can cause cell cycle inhibition, often at the G0/G1 phase, preventing cancer cells from proliferating.[1]
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Modulation of Signaling Pathways: Umbelliprenin has been shown to affect multiple signaling cascades crucial for cancer cell survival, proliferation, and metastasis. These include the Wnt, NF-κB, PI3K/Akt/ERK, and TGF-β signaling pathways.[1][3][4]
-
Inhibition of Angiogenesis and Metastasis: By interfering with pathways like PI3K/Akt/ERK, Umbelliprenin can inhibit the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis).[4]
Q2: We are observing a lack of response to Umbelliprenin in our cancer cell line. What are the potential reasons for this resistance?
Resistance to anti-cancer agents, including natural compounds like Umbelliprenin, is a significant challenge. If your cells are not responding to Umbelliprenin, consider the following potential mechanisms of resistance:
-
Altered Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which act as pumps to actively remove drugs from the cell, thereby reducing the intracellular concentration of Umbelliprenin to sub-therapeutic levels.
-
Modifications in Drug Target Pathways:
-
Apoptosis Evasion: Mutations or altered expression of proteins in the apoptotic pathways (e.g., Bcl-2 family proteins, caspases) can make cells resistant to apoptosis-inducing agents like Umbelliprenin.
-
Upregulation of Pro-Survival Signaling: Constitutive activation of pro-survival pathways, such as PI3K/Akt or MAPK/ERK, can override the cytotoxic effects of Umbelliprenin.
-
-
Enhanced DNA Repair Mechanisms: If Umbelliprenin's cytotoxic effects involve DNA damage, cancer cells with enhanced DNA repair capabilities may be able to counteract its effects.[5]
-
Autophagy Modulation: Autophagy, a cellular self-digestion process, can have a dual role in cancer. It can promote cell death or act as a survival mechanism under stress.[1] Cancer cells might utilize pro-survival autophagy to resist the effects of Umbelliprenin.
-
Tumor Microenvironment Factors: The microenvironment of the tumor, including factors like hypoxia, can contribute to drug resistance.[5]
Q3: How can we experimentally determine if our cells are resistant to Umbelliprenin?
To confirm and characterize resistance, a series of experiments should be performed:
-
Dose-Response Curve and IC50 Determination: The first step is to perform a cell viability assay (e.g., MTT assay) with a range of Umbelliprenin concentrations to determine the half-maximal inhibitory concentration (IC50). A significantly higher IC50 value compared to sensitive cell lines reported in the literature suggests resistance.
-
Apoptosis Assay: Use an Annexin V/PI staining assay to quantify the percentage of apoptotic and necrotic cells after Umbelliprenin treatment. Resistant cells will show a significantly lower percentage of apoptotic cells compared to sensitive controls.
-
Western Blot Analysis: Analyze the expression levels of key proteins in the signaling pathways known to be affected by Umbelliprenin (e.g., caspases, Bcl-2 family proteins, key components of the PI3K/Akt and Wnt pathways). This can help identify alterations in these pathways that may contribute to resistance.
-
Drug Efflux Assay: To investigate the involvement of efflux pumps, you can use fluorescent substrates of these pumps (e.g., Rhodamine 123 for P-gp) in the presence and absence of Umbelliprenin. An increased efflux of the dye in your cell line would suggest a role for these transporters in resistance.
Troubleshooting Guide
Problem: Higher than expected IC50 value for Umbelliprenin in our cell line.
| Potential Cause | Troubleshooting Steps |
| Inherent or Acquired Resistance | 1. Confirm with a sensitive control cell line: Run the experiment in parallel with a cell line known to be sensitive to Umbelliprenin to ensure the compound and assay are working correctly. 2. Investigate resistance mechanisms: Proceed with the experiments outlined in Q3 of the FAQ section to identify the potential cause of resistance (e.g., apoptosis evasion, drug efflux). |
| Compound Inactivity | 1. Check the quality and storage of Umbelliprenin: Ensure the compound has been stored correctly (as per the manufacturer's instructions) and has not degraded. 2. Verify the solvent and final concentration: Confirm that the solvent used to dissolve Umbelliprenin is appropriate and does not affect cell viability at the final concentration used. |
| Experimental Error | 1. Review cell seeding density and growth phase: Ensure that cells are seeded at an optimal density and are in the logarithmic growth phase during the experiment. 2. Check incubation times: Verify that the incubation time with Umbelliprenin is sufficient to induce a response. |
Problem: No significant increase in apoptosis after Umbelliprenin treatment.
| Potential Cause | Troubleshooting Steps |
| Defects in Apoptotic Machinery | 1. Analyze key apoptosis-related proteins: Use Western blot to check the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, as well as the activation of caspases (e.g., cleaved caspase-3, -8, -9). 2. Use a positive control for apoptosis: Treat a parallel set of cells with a known apoptosis inducer (e.g., staurosporine) to confirm that the cells are capable of undergoing apoptosis and that the assay is working. |
| Activation of Pro-Survival Pathways | 1. Investigate pro-survival signaling: Use Western blot to examine the phosphorylation status (activation) of key proteins in pro-survival pathways like PI3K/Akt and MAPK/ERK. |
| Sub-optimal Drug Concentration | 1. Test a higher concentration of Umbelliprenin: Based on your IC50 determination, you may need to use a higher concentration to induce a significant apoptotic response. |
Data Presentation
Table 1: IC50 Values of Umbelliprenin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| QU-DB | Large Cell Lung Cancer | 47 ± 5.3 | 48 | MTT |
| A549 | Lung Adenocarcinoma | 52 ± 1.97 | 48 | MTT |
| 4T1 | Breast Cancer | 30.9 ± 3.1 | 24 | MTT |
| 4T1 | Breast Cancer | 30.6 ± 2.6 | 48 | MTT |
| HT29 | Colon Cancer | 37.1 ± 1.4 | 72 | MTT |
| CT26 | Colon Cancer | 53.2 ± 3.6 | 48 | MTT |
| A172 | Glioma | 51.9 ± 6.7 | 24 | MTT |
| Jurkat | T-cell Leukemia | Not specified (dose-dependent) | 48 | Annexin V/PI |
| Raji | B-cell Lymphoma | Not specified (dose-dependent) | 48 | Annexin V/PI |
Data compiled from published studies.[6] Values are presented as mean ± SD where available.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for determining cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete culture medium
-
Umbelliprenin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Umbelliprenin in culture medium. Remove the old medium from the wells and add 100 µL of the Umbelliprenin dilutions. Include a vehicle control (medium with the same concentration of solvent used for Umbelliprenin, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Annexin V/PI Apoptosis Assay
This protocol uses Annexin V-FITC to detect the externalization of phosphatidylserine in early apoptotic cells and propidium iodide (PI) to identify late apoptotic and necrotic cells.[3][7]
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Umbelliprenin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with Umbelliprenin at the desired concentration (e.g., IC50) for the specified time. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Western Blot Protocol for Protein Analysis
This protocol is for the detection of specific proteins in cell lysates to investigate signaling pathways.[8][9]
Materials:
-
Cell culture dishes
-
Umbelliprenin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to your proteins of interest)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with Umbelliprenin, wash them with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL detection reagents to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein expression levels. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
Visualizations
Caption: Signaling pathways modulated by Umbelliprenin in cancer cells.
Caption: Experimental workflow for investigating Umbelliprenin resistance.
Caption: Logical relationships for troubleshooting Umbelliprenin experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural products to prevent drug resistance in cancer chemotherapy: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Natural products reverse cancer multidrug resistance [frontiersin.org]
- 5. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Umbelliprenin is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. medium.com [medium.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Refining the Purification of Synthetic Umbelliprenin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification process of synthetic Umbelliprenin. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Umbelliprenin?
A1: The most widely reported method for synthesizing Umbelliprenin is through the O-alkylation of 7-hydroxycoumarin.[1] This involves reacting 7-hydroxycoumarin with trans,trans-farnesyl bromide in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in an acetone solvent at room temperature.[1]
Q2: What are the typical impurities encountered during the synthesis of Umbelliprenin?
A2: Impurities in synthetic Umbelliprenin can arise from several sources, including unreacted starting materials, byproducts of the reaction, and degradation products. Potential impurities include:
-
Unreacted 7-hydroxycoumarin: The starting material may not fully react.
-
Unreacted trans,trans-farnesyl bromide: The alkylating agent may be present in excess.
-
Isomers of Umbelliprenin: Depending on the purity of the farnesyl bromide, other geometric isomers may be formed.
-
Byproducts from side reactions: The base (DBU) can potentially catalyze other reactions.
-
Degradation products: Umbelliprenin can be sensitive to light and may undergo cycloaddition reactions.[2]
Q3: Which analytical techniques are recommended for assessing the purity of synthetic Umbelliprenin?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying purity and detecting impurities.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can also be used for quantitative analysis (qNMR) to determine absolute purity.[1][][6] Mass Spectrometry (MS) is used to confirm the molecular weight of the desired product and identify impurities.[]
Troubleshooting Guide for Umbelliprenin Purification
This guide focuses on troubleshooting common issues encountered during the purification of synthetic Umbelliprenin, primarily using column chromatography.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Umbelliprenin after Column Chromatography | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of 7-hydroxycoumarin. |
| Umbelliprenin is co-eluting with a byproduct. | Optimize the solvent system for column chromatography. A gradient elution from a non-polar to a more polar solvent system (e.g., petroleum ether to ethyl acetate) can improve separation.[1] | |
| The product is adsorbing irreversibly to the silica gel. | Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine to the eluent. This is particularly useful if the compound shows signs of degradation on the column. | |
| Loss of product during work-up and extraction. | Ensure efficient extraction from the reaction mixture. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate) are recommended. | |
| Poor Separation of Umbelliprenin from Impurities | Inappropriate solvent system. | Systematically test different solvent systems with varying polarities using TLC to find the optimal conditions for separation before running the column. A common starting point is a petroleum ether:ethyl acetate mixture.[1] |
| Column overloading. | Reduce the amount of crude product loaded onto the column. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase. | |
| Improper column packing. | Ensure the column is packed uniformly to avoid channeling. A well-packed column will have a flat, undisturbed top surface. | |
| Elution is too fast. | Reduce the flow rate to allow for proper equilibration between the stationary and mobile phases, which can lead to better resolution. | |
| Presence of Unreacted 7-hydroxycoumarin in the Final Product | 7-hydroxycoumarin is polar and may elute slowly. | Use a more polar solvent system towards the end of the chromatography to ensure all starting material is washed off the column before eluting the less polar Umbelliprenin. |
| Insufficient separation. | Increase the column length or use a finer mesh silica gel to enhance the separation efficiency. | |
| Product appears as a smear rather than a distinct band on the column | The compound is degrading on the silica gel. | Test the stability of Umbelliprenin on a small amount of silica gel before performing large-scale chromatography. If degradation is observed, consider using a less acidic stationary phase like neutral alumina or deactivated silica. |
| The sample was not loaded in a concentrated band. | Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble but which is also a weak eluent for the chromatography. This will ensure a tight loading band. |
Experimental Protocols
Synthesis of Umbelliprenin
This protocol is adapted from a reported chemical synthesis.[1]
-
Reaction Setup: In a round-bottom flask, dissolve 7-hydroxycoumarin (1 molar equivalent) in acetone.
-
Addition of Reagents: Add trans,trans-farnesyl bromide (1.5 molar equivalents) to the solution.
-
Base Addition: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2 molar equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the 7-hydroxycoumarin spot.
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove the acetone.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove DBU and any other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Concentrate the organic layer under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry of the initial eluting solvent (e.g., petroleum ether).
-
Sample Loading: Dissolve the crude Umbelliprenin in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluting solvent) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent such as petroleum ether and gradually increase the polarity by adding ethyl acetate. A common starting gradient is 9:1 (v/v) petroleum ether:ethyl acetate.[1]
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing pure Umbelliprenin (as determined by TLC) and concentrate them under reduced pressure to yield the purified product as white crystals.[1]
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₂₄H₃₀O₃ | [1] |
| Molecular Weight | 366.49 g/mol | [1] |
| Melting Point | 57.5-59.1 °C | [1] |
| Typical Yield | ~70% | [1] |
| Purity (Post-purification) | >95% | [2] |
Visualizations
Caption: Experimental Workflow for Umbelliprenin Synthesis and Purification.
Caption: Troubleshooting Logic for Umbelliprenin Purification Issues.
References
- 1. Synthesis and Purification of 7-Prenyloxycoumarins and Herniarin as Bioactive Natural Coumarins [ijbms.mums.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Umbelliprenin-induced cytotoxicity in normal cells
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Umbelliprenin, focusing on how to manage and mitigate its cytotoxic effects on normal cells during in vitro experimentation.
Frequently Asked Questions (FAQs)
Q1: I am observing high levels of cytotoxicity in my normal cell line after treatment with Umbelliprenin. Is this expected, and what are the common causes?
A1: Yes, observing cytotoxicity with Umbelliprenin in normal cells can occur, although many studies report it has a degree of selective toxicity towards cancer cells.[1][2][3] High cytotoxicity in normal cells is often related to two primary factors: concentration and exposure time. Umbelliprenin's effects are strongly dose- and time-dependent.[4][5] For instance, while it may be non-toxic to Peripheral Blood Mononuclear Cells (PBMCs) at certain concentrations and time points (e.g., 48 and 72 hours), it can be harmful to others, such as Bone Marrow-Derived Stem Cells (BMDSCs).[6] Furthermore, some studies have noted that at very low concentrations, Umbelliprenin can even have proliferative effects on certain cell lines, highlighting its complex dose-response relationship.[7]
Common Causes for Unexpectedly High Cytotoxicity:
-
Inappropriate Concentration Range: The concentration used may be too high for the specific normal cell line being tested. Normal cells can have vastly different sensitivities compared to cancer cell lines.
-
Extended Incubation Time: Prolonged exposure can lead to increased cell death, even at lower concentrations.
-
Cell Line Sensitivity: The specific normal cell line you are using may be particularly sensitive to Umbelliprenin. For example, normal gastric epithelial cells (GES-1) are significantly more resistant than human fibroblast-like cells (HFF3) or BMDSCs.[6][8]
-
Assay Interference: The cytotoxicity assay itself might be providing a misleading result. Standard assays like the MTT assay measure metabolic activity, which can be inhibited by a compound without directly causing cell death, leading to an overestimation of cytotoxicity.[9][10]
See the troubleshooting workflow below for a systematic approach to addressing this issue.
Q2: What is the mechanism of Umbelliprenin-induced cytotoxicity?
A2: Umbelliprenin primarily induces apoptosis (programmed cell death) through the activation of both the intrinsic and extrinsic pathways.[11]
-
Intrinsic Pathway: This pathway is mitochondrial-mediated. Umbelliprenin treatment has been shown to decrease levels of the anti-apoptotic protein Bcl-2 and activate procaspase-9 to its active form, caspase-9.[11]
-
Extrinsic Pathway: This is a receptor-mediated pathway. Umbelliprenin activates procaspase-8 to caspase-8.[11][12]
Both pathways converge on the activation of effector caspases, such as caspase-3, which then execute the final stages of apoptosis by cleaving key cellular substrates.[12] Some studies also suggest that Umbelliprenin can induce autophagy, which in some contexts can contribute to cell death.[13]
Q3: How can I design an experiment to minimize cytotoxicity in normal cells while preserving the anti-cancer effect?
A3: The key is to identify a "therapeutic window"—a concentration range and incubation time where Umbelliprenin is effective against cancer cells but has minimal impact on the normal cells used as a control.
Recommended Experimental Approach:
-
Cell Line Selection: If possible, use a normal cell line known to be more resistant. For example, studies have shown that normal PBMCs and L929 mouse fibroblast cells are more resistant than many cancer cell lines.[1][3]
-
Concurrent Dose-Response Studies: Culture your cancer cell line and your normal control cell line in parallel. Treat both with a wide range of Umbelliprenin concentrations (e.g., from 0.1 µM to 200 µM).
-
Multiple Time Points: Assay for cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) to understand the time-dependency of the effect.[5]
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for both cell lines at each time point. The goal is to find a concentration and time point where the IC50 for the cancer cell line is significantly lower than for the normal cell line.
The table below summarizes IC50 values from various studies, which can serve as a starting point for designing your concentration range.
Table 1: Comparative IC50 Values of Umbelliprenin
| Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |
| Normal/Non-Cancer | ||||
| L929 | Mouse Fibroblast | 24 | ~150 µg/mL | [1] |
| L929 | Mouse Fibroblast | 48 | ~120 µg/mL | [1] |
| L929 | Mouse Fibroblast | 72 | ~90 µg/mL | [1] |
| PBMCs | Human Peripheral Blood Mononuclear Cell | 48 | > 50 µM | [3] |
| BMDSCs (Human) | Bone Marrow-Derived Stem Cell | 48 | 30-50 µg/mL (~87-145 µM) | [6] |
| GES-1 | Normal Gastric Epithelial | Not Specified | 97.55 µM | [8] |
| Cancer | ||||
| CT26 | Mouse Colorectal Carcinoma | 24 | ~50 µg/mL | [1] |
| CT26 | Mouse Colorectal Carcinoma | 48 | ~40 µg/mL | [1] |
| CT26 | Mouse Colorectal Carcinoma | 72 | ~30 µg/mL | [1] |
| Jurkat | Human T-cell Leukemia | 48 | ~25 µM | [3] |
| Raji | Human B-cell Lymphoma | 48 | ~10 µM | [14] |
| A549 | Human Lung Adenocarcinoma | 48 | 52 µM | [4] |
| QU-DB | Human Large Cell Lung Carcinoma | 48 | 47 µM | [4] |
| 4T1 | Mouse Breast Cancer | 48 | 24.53 µg/mL (~71 µM) | [5] |
| AGS | Human Gastric Adenocarcinoma | Not Specified | 11.74 µM | [8] |
Note: IC50 values for L929 and CT26 cells were estimated from graphical data in the source. Conversion from µg/mL to µM for Umbelliprenin (Molar Mass ≈ 344.47 g/mol ) is approximately 1 µg/mL ≈ 2.9 µM.
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol is adapted from standard procedures used to assess Umbelliprenin's effects.[5][9] It measures the metabolic activity of cells as an indicator of viability.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Umbelliprenin stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells (both normal and cancer lines) into 96-well plates at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Umbelliprenin in culture medium. Remove the old medium from the wells and add 100 µL of the Umbelliprenin dilutions. Include a vehicle control (medium with the same final concentration of DMSO, typically <0.5%) and an untreated control.
-
Incubation: Incubate the plates for your desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control:
-
Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Protocol 2: Assessing Apoptosis using Annexin V/PI Staining
Since Umbelliprenin's primary mechanism is apoptosis, this flow cytometry-based assay is crucial for confirming the mode of cell death.[2][4]
Materials:
-
6-well plates
-
Umbelliprenin
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat with the desired concentrations of Umbelliprenin (e.g., at the IC50 value determined by MTT) for the chosen time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension at 400 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Necrotic cells: Annexin V-negative, PI-positive.
-
Q4: How can I test if a protective agent can reduce Umbelliprenin's cytotoxicity on normal cells?
A4: You can design a co-treatment experiment to screen for compounds that may rescue normal cells from Umbelliprenin-induced toxicity.
References
- 1. Antitumor Effects of Umbelliprenin in a Mouse Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Umbelliprenin Induces Apoptosis in CLL Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Umbelliprenin Induces Apoptosis in CLL Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Umbelliprenin is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sid.ir [sid.ir]
- 6. Umbelliprenin is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic/Proliferative Effects of Umbelliprenin on Colon Cancer Cell Lines [colorectalresearch.sums.ac.ir]
- 8. Assessment of the Antitumor Potential of Umbelliprenin, a Naturally Occurring Sesquiterpene Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Umbelliprenin from Ferula szowitsiana Activates both Intrinsic and Extrinsic Pathways of Apoptosis in Jurkat T-CLL cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. Umbelliprenin induces autophagy and apoptosis while inhibits cancer cell stemness in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Minimizing batch-to-batch variability of Umbelliprenin extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Umbelliprenin extracts.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the extraction and analysis of Umbelliprenin, offering potential causes and solutions.
Extraction Troubleshooting
| Question/Issue | Potential Causes | Recommended Solutions |
| Why is my Umbelliprenin yield significantly lower than expected? | 1. Poor Raw Material Quality: The concentration of Umbelliprenin in the plant material can vary due to factors like harvest time, climate, and storage conditions.[1] 2. Inappropriate Solvent Selection: Umbelliprenin has low solubility in water.[2] 3. Inefficient Extraction Method: Passive extraction methods like simple maceration may not be sufficient. 4. Insufficient Extraction Time/Temperature: The extraction parameters may not be optimal for complete extraction.[3][4] 5. Improper Sample Preparation: Large particle size of the plant material can limit solvent penetration. | 1. Source High-Quality Raw Material: If possible, source plant material from reputable suppliers with quality control data. Ensure proper drying and storage of the material to prevent degradation.[1] 2. Use an Appropriate Solvent: Ethanol has been shown to be an effective solvent for Umbelliprenin extraction.[2] 3. Employ an Advanced Extraction Technique: Ultrasound-assisted extraction (UAE) can significantly improve extraction efficiency and yield.[5][6] 4. Optimize Extraction Parameters: Systematically vary extraction time and temperature to determine the optimal conditions for your specific plant material. 5. Grind Plant Material: Reduce the particle size of the dried plant material to a fine powder to increase the surface area for extraction. |
| I am observing significant color variation between my extract batches. | 1. Differences in Raw Material: The presence of other phytochemicals, such as chlorophylls and carotenoids, can vary between plant batches. 2. Extraction Solvent Polarity: Different solvent polarities will extract different profiles of compounds, affecting color. 3. Light or Heat Exposure: Degradation of pigments or other compounds due to improper storage or processing conditions. | 1. Standardize Raw Material Sourcing: Work with suppliers who can provide consistent raw material. 2. Maintain Consistent Solvent Composition: Use the same solvent and solvent-to-material ratio for each extraction. 3. Protect Extracts from Light and Heat: Store extracts in amber containers at low temperatures. |
Analytical (HPLC) Troubleshooting
| Question/Issue | Potential Causes | Recommended Solutions |
| My Umbelliprenin peak in the HPLC chromatogram is broad or tailing. | 1. Column Overload: Injecting too concentrated a sample. 2. Contaminated Guard or Analytical Column: Accumulation of non-eluting compounds from the extract. 3. Inappropriate Mobile Phase pH: Can affect the ionization state of Umbelliprenin or interacting silanol groups on the column. 4. Column Degradation: Loss of stationary phase. | 1. Dilute the Sample: Inject a more dilute solution of the extract. 2. Clean or Replace Columns: Flush the column with a strong solvent or replace the guard and/or analytical column. 3. Adjust Mobile Phase pH: Experiment with slight adjustments to the mobile phase pH. 4. Replace the Column: If the problem persists, the column may need to be replaced. |
| I am seeing variable retention times for the Umbelliprenin peak between runs. | 1. Fluctuations in Column Temperature: Inconsistent oven temperature.[7] 2. Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or solvent evaporation.[7][8] 3. Pump Malfunction: Inconsistent flow rate.[9] 4. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.[7] | 1. Use a Column Oven: Ensure the HPLC column is housed in a temperature-controlled oven.[7] 2. Prepare Fresh Mobile Phase: Prepare mobile phase fresh daily and keep solvent bottles capped to prevent evaporation.[7] 3. Check Pump Performance: Purge the pump and check for leaks.[9] 4. Increase Equilibration Time: Allow sufficient time for the column to equilibrate before starting a sequence.[7] |
| There are "ghost peaks" appearing in my chromatograms. | 1. Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections. 2. Late Eluting Compounds: Compounds from a previous injection eluting in the current run. | 1. Use High-Purity Solvents: Use HPLC-grade solvents and filter them before use. Implement a thorough needle wash protocol. 2. Increase Run Time or Gradient Slope: Ensure all compounds from one injection have eluted before the next injection begins. |
Section 2: Data Presentation
The following tables summarize quantitative data related to Umbelliprenin extraction to aid in experimental design and comparison.
Table 1: Effect of Solvent and Extraction Method on Umbelliprenin Yield
| Plant Source | Extraction Method | Solvent | Umbelliprenin Yield (% of total extract) |
| Ferulago campestris | Maceration | Ethanol | 14.4% |
| Anethum graveolens | Maceration | Ethanol | 1.7% - 5.2% |
| Pimpinella anisum | Maceration | Ethanol | 2.5% - 4.8% |
| Punica granatum (seeds) | Ultrasound-Assisted (1 min) | Ethanol | 6.53 µg/g of dry extract |
Data compiled from studies on various plant sources.[2][5]
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments related to Umbelliprenin extraction and analysis.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Umbelliprenin
Objective: To extract Umbelliprenin from plant material with high efficiency.
Materials:
-
Dried and powdered plant material
-
Absolute Ethanol (HPLC grade)
-
Ultrasonic bath or probe sonicator
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
Glassware (beakers, flasks)
Procedure:
-
Weigh 10 g of the dried, powdered plant material and place it in a 250 mL beaker.
-
Add 100 mL of absolute ethanol to the beaker (1:10 solid-to-liquid ratio).
-
Place the beaker in an ultrasonic bath or insert a probe sonicator into the mixture.
-
Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 40°C).[10]
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Collect the filtrate (the ethanol extract).
-
To maximize yield, the solid residue can be re-extracted with another 100 mL of ethanol.
-
Combine the filtrates from all extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude Umbelliprenin extract.
-
Store the dried extract in a desiccator in the dark.
Protocol 2: Quantification of Umbelliprenin by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration of Umbelliprenin in an extract.
Materials:
-
Umbelliprenin crude extract
-
Umbelliprenin analytical standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 0-5 min, 90% A; 5-20 min, ramp to 10% A; 20-25 min, hold at 10% A; 25-30 min, return to 90% A.
-
Standard Solution Preparation: Prepare a stock solution of the Umbelliprenin standard in ethanol (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the crude extract and dissolve it in ethanol to a known volume (e.g., 10 mg in 10 mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Analysis:
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength to the absorbance maximum of Umbelliprenin (approximately 323 nm).
-
Inject the calibration standards, followed by the sample solutions.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the Umbelliprenin standard against its concentration.
-
Determine the concentration of Umbelliprenin in the sample solution from the calibration curve.
-
Calculate the percentage of Umbelliprenin in the original crude extract.
-
Section 4: Visualizations
This section provides diagrams to illustrate key workflows and concepts.
Caption: Workflow for the extraction and quality control of Umbelliprenin.
Caption: A logical flowchart for troubleshooting low Umbelliprenin yield.
References
- 1. customprocessingservices.com [customprocessingservices.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Optimization of the extraction process for the seven bioactive compounds in Yukmijihwang-tang, an herbal formula, using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UHPLC-UV/Vis Quantitative Analysis of Hydroxylated and O-prenylated Coumarins in Pomegranate Seed Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. hplc.eu [hplc.eu]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. Development of an Ultrasound-Assisted Extraction Procedure for the Simultaneous Determination of Anthocyanins and Phenolic Acids in Black Beans [mdpi.com]
Selecting the appropriate solvent for Umbelliprenin in vivo studies
Technical Support Center: Umbelliprenin In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Umbelliprenin in in vivo experiments.
Troubleshooting Guides and FAQs
Q1: What are the main challenges in selecting a solvent for in vivo studies of Umbelliprenin?
The primary challenge in selecting an appropriate solvent for Umbelliprenin is its lipophilic nature, which leads to poor solubility in aqueous solutions.[1][2] Umbelliprenin is a prenylated coumarin, appearing as a white crystalline solid.[1] Its chemical structure contributes to its low water solubility, making direct administration in aqueous vehicles difficult.[1][2] Researchers must find a solvent system that can dissolve Umbelliprenin at the desired concentration while being non-toxic and biocompatible for in vivo administration.
Another consideration is the stability of Umbelliprenin. It can undergo degradation under certain conditions, such as prolonged exposure to light.[3] The chosen solvent should not promote the degradation of the compound.
Q2: What solvents and vehicle systems have been successfully used for in vivo administration of Umbelliprenin?
Based on published studies, a few solvent systems have been utilized for in vivo delivery of Umbelliprenin. The selection of the vehicle often depends on the route of administration.
| Route of Administration | Vehicle System | Study Context | Reference |
| Intraperitoneal (IP) Injection | Liquid Paraffin | Investigating immunomodulatory effects in mice.[4] | [4] |
| Topical Application | Not explicitly stated, but likely a solvent suitable for skin penetration. | Two-stage carcinogenesis assay on mouse skin.[5] | [5] |
| Oral Gavage | Chloroform (for preparation), then incorporated into a nano-delivery system. | Investigating anti-hyperglycemic effects in diabetic rats.[6] | [6] |
For in vitro studies, which can sometimes provide a starting point for in vivo formulations, Dimethyl sulfoxide (DMSO) has been used to dissolve Umbelliprenin before dilution in cell culture media.[7][8]
Q3: My Umbelliprenin is not dissolving in the chosen solvent. What can I do?
If you are facing solubility issues with Umbelliprenin, consider the following troubleshooting steps:
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Co-solvents: Employing a co-solvent system can enhance solubility.[9] For lipophilic compounds, a common approach is to first dissolve the compound in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) and then dilute the solution with the aqueous vehicle.
-
Surfactants and Emulsifiers: These agents can improve the solubility of lipophilic drugs by forming micelles or emulsions.[9] Polysorbates (e.g., Tween 80) and bile salts are examples of surfactants used in drug formulations.[9]
-
Lipid-Based Formulations: Given Umbelliprenin's lipophilicity, lipid-based carriers can be an effective strategy.[10] These formulations can enhance solubility and potentially improve bioavailability.[10] Examples include nanoemulsions, liposomes, and solid lipid nanoparticles.[10]
-
Sonication: As mentioned in one study, bath sonication was used to dissolve Umbelliprenin in liquid paraffin, suggesting that mechanical energy can aid in the dissolution process.[4]
The following diagram illustrates a general workflow for troubleshooting solubility issues.
Caption: Troubleshooting workflow for Umbelliprenin solubility.
Q4: Are there any known toxicities associated with the solvents used for Umbelliprenin?
While the primary goal is to dissolve the compound, the toxicity of the solvent itself is a critical consideration in in vivo studies.
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Dimethyl Sulfoxide (DMSO): Often used in vitro, high concentrations of DMSO can be toxic in vivo. It is crucial to use the lowest possible concentration and to include a vehicle-only control group in your experiments to account for any solvent-induced effects.
-
Liquid Paraffin: One study noted that repeated injections of paraffin might stimulate inflammatory responses.[4] Although Umbelliprenin has anti-inflammatory properties, the vehicle itself could introduce confounding variables.[4]
-
Chloroform: Used in the preparation of a nano-delivery system, chloroform is highly toxic and should not be used for direct in vivo administration.[6] It must be completely removed from the final formulation.
It is essential to consult toxicology literature for any solvent or excipient being considered for in vivo use and to adhere to institutional and regulatory guidelines for animal research.
The decision-making process for solvent selection should balance solubility enhancement with potential toxicity, as depicted in the following diagram.
References
- 1. Buy Umbelliprenin (EVT-3162829) | 532-16-1 [evitachem.com]
- 2. Lipophilicity & Solubility - Creative Bioarray [dda.creative-bioarray.com]
- 3. Characterization of the Degradation Profile of Umbelliprenin, a Bioactive Prenylated Coumarin of a Ferulago Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Umbelliprenin induced both anti-inflammatory and regulatory cytokines in C57/BL6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer chemopreventive activity of the prenylated coumarin, umbelliprenin, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Umbelliprenin-CTAB cellulose nanocrystal delivery system prevents hyperglycemia in diabetic rats by activating the insulin receptor IR/PDK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immune-associated proteins with potential in vivo anti-tumor activities are upregulated in lung cancer cells treated with umbelliprenin: A proteomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Umbelliprenin is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Detecting Umbelliprenin Metabolites
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the detection and quantification of umbelliprenin and its metabolites. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected major metabolic pathways for umbelliprenin?
Based on the metabolism of other coumarins, umbelliprenin is expected to undergo both Phase I and Phase II biotransformation.[1][2] Phase I reactions likely involve oxidation, primarily hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes.[3][4][5] Key CYP isozymes involved in coumarin metabolism include CYP1A1, CYP1A2, CYP2A6, CYP2E1, and CYP3A4.[3][6] The large farnesyl tail of umbelliprenin is a probable site for epoxidation and hydroxylation, in addition to potential hydroxylation on the coumarin ring system. Phase II metabolism will likely involve the conjugation of these hydroxylated metabolites with glucuronic acid (glucuronidation) or sulfate (sulfation) to increase their water solubility and facilitate excretion.[7]
Q2: Which analytical technique is most suitable for detecting umbelliprenin metabolites?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for the identification and quantification of drug metabolites, including those of coumarins.[7][8][9] Its high sensitivity and selectivity allow for the detection of low-abundance metabolites in complex biological matrices. High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF), can provide accurate mass measurements, which is invaluable for the structural elucidation of unknown metabolites.[7]
Q3: What are the most common challenges in sample preparation for umbelliprenin metabolite analysis?
Common challenges in sample preparation for metabolomics studies include sample degradation, contamination, and low extraction efficiency.[10][11][12][13] Metabolites can be unstable and degrade rapidly if not handled and stored properly.[10] Contamination from solvents, collection tubes, or other environmental sources can interfere with the analysis.[10] Furthermore, due to the diverse polarity of metabolites (from the relatively lipophilic parent umbelliprenin to its more polar conjugated metabolites), a single extraction method may not be efficient for all analytes.[11][13]
Q4: How can I improve the extraction efficiency of both umbelliprenin and its more polar metabolites?
To extract a broad range of metabolites with varying polarities, a two-step or a combined solvent system is often employed. A common approach is to use a mixture of a polar organic solvent (like methanol or acetonitrile) and water to precipitate proteins and extract a wide range of metabolites. For highly lipophilic parent drugs like umbelliprenin, a subsequent liquid-liquid extraction with a less polar solvent may be necessary to ensure complete recovery. It is crucial to optimize the extraction solvent and pH to maximize the recovery of your target analytes.[11][12][13]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of umbelliprenin metabolites.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Retention Time Shifts | Inconsistent mobile phase composition, column temperature fluctuations, column degradation, or changes in the sample matrix. | Ensure mobile phase is fresh and properly mixed. Use a column oven to maintain a stable temperature. Check column performance with a standard mixture. Ensure consistent sample preparation to minimize matrix variability.[14] |
| Poor Peak Shape (Broadening, Tailing, or Splitting) | Column overload, column contamination, inappropriate injection solvent, or a void in the column. | Dilute the sample to avoid overloading the column. Use a guard column and appropriate sample cleanup to prevent contamination. The injection solvent should be of similar or weaker strength than the initial mobile phase.[14] If a void is suspected, replace the column. |
| Low Signal Intensity or No Peak Detected | Inefficient ionization, analyte degradation, poor extraction recovery, or ion suppression from the matrix. | Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature). Ensure proper sample handling and storage to prevent degradation.[10] Develop a more efficient sample preparation method.[15] Dilute the sample to mitigate matrix effects or use an internal standard to correct for them. |
| High Background Noise | Contaminated mobile phase, dirty ion source, or carryover from previous injections. | Use high-purity LC-MS grade solvents and additives.[16] Clean the ion source according to the manufacturer's instructions. Implement a robust column wash method between samples to prevent carryover.[14] |
| Inconsistent Quantification | Matrix effects, inconsistent sample preparation, or analyte instability. | Use a stable isotope-labeled internal standard to compensate for matrix effects and variations in sample preparation.[15] Ensure precise and reproducible sample handling and extraction procedures. Investigate analyte stability in the sample matrix and autosampler. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of coumarin metabolites, which can serve as a reference for developing and validating your own methods for umbelliprenin metabolites.
Table 1: In Vitro Glucuronidation and Sulfation of 7-Hydroxycoumarin in Liver S9 Fractions of Different Species [8]
| Species | Enzyme | Apparent Km (µM) | Vmax (pmol/min/mg protein) |
| Human | UGT | 130 ± 20 | 1800 ± 100 |
| Monkey | UGT | 80 ± 10 | 1100 ± 100 |
| Dog | UGT | 400 ± 50 | 4800 ± 300 |
| Rat | UGT | 110 ± 10 | 1300 ± 100 |
| Human | SULT | 3.1 ± 0.4 | 430 ± 20 |
| Monkey | SULT | 2.8 ± 0.3 | 280 ± 10 |
| Dog | SULT | 8.7 ± 1.2 | 110 ± 10 |
| Rat | SULT | 3.2 ± 0.4 | 190 ± 10 |
Table 2: Example LC-MS/MS Method Validation Parameters for a Hypothetical Umbelliprenin Metabolite
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | > 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 3.1% to 9.8% |
| Extraction Recovery | Consistent and reproducible | 85 ± 5% |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) | 92% |
Experimental Protocols
Protocol 1: Extraction of Umbelliprenin and its Metabolites from Plasma
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled umbelliprenin).
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water: 5% acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Umbelliprenin and its Metabolites
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % B 0.0 5 1.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to detect a wider range of metabolites.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for metabolite identification.
-
MRM Transitions: These need to be optimized for umbelliprenin and its expected metabolites by infusing pure standards. For a hypothetical hydroxylated metabolite, the transition would be from the [M+H]⁺ of the metabolite to a characteristic product ion.
-
Visualizations
References
- 1. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic activation and deactivation of dietary-derived coumarin mediated by cytochrome P450 enzymes in rat and human liver preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the cytochromes P450 that catalyze coumarin 3,4-epoxidation and 3-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inter-species comparison of 7-hydroxycoumarin glucuronidation and sulfation in liver S9 fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. organomation.com [organomation.com]
- 11. Considerations of Sample Preparation for Metabolomics Investigation | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Metabolomics in the Context of Plant Natural Products Research: From Sample Preparation to Metabolite Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. zefsci.com [zefsci.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. lcms.cz [lcms.cz]
Addressing autofluorescence interference in Umbelliprenin cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges related to autofluorescence interference when performing cellular assays with Umbelliprenin.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my Umbelliprenin assay?
A1: Autofluorescence is the natural fluorescence emitted by biological materials when excited by light.[1][2] In the context of Umbelliprenin cellular assays, this intrinsic fluorescence from cellular components can mask the specific signal from your compound, leading to inaccurate measurements and difficulty in interpreting results. Common sources of autofluorescence include endogenous molecules like NADH, FAD (riboflavin), collagen, and lipofuscin, which are abundant in cells.[1][2][3][4] The fluorescence of Umbelliprenin's core structure, a coumarin, typically occurs in the blue-green spectral region (emission maxima ~450-480 nm), which significantly overlaps with the emission spectra of these native cellular fluorophores.[5][6][7]
Q2: How can I confirm that what I'm seeing is autofluorescence and not a real signal from my Umbelliprenin probe?
A2: The most straightforward method to identify autofluorescence is to include an "unlabeled" or "vehicle" control in your experiment. This control sample should contain cells that have undergone all the same processing steps as your experimental samples (e.g., fixation, permeabilization) but have not been treated with Umbelliprenin. If you observe significant fluorescence in this control sample when viewed with the same filter set used for Umbelliprenin, it is indicative of autofluorescence.[2]
Q3: Can my choice of cell culture medium affect the level of autofluorescence?
A3: Yes, components in standard cell culture media can be a significant source of background fluorescence. Phenol red, a common pH indicator, and fetal bovine serum (FBS) are known to contribute to autofluorescence, particularly in the violet-to-blue spectrum.[2][3][8] For live-cell imaging, consider using a phenol red-free medium and reducing the concentration of FBS or switching to a low-autofluorescence alternative like bovine serum albumin (BSA).[2][3][8] Specialized media formulations, such as FluoroBrite™, are also commercially available and designed to minimize background fluorescence.[8]
Q4: Does the way I fix my cells impact autofluorescence?
A4: Absolutely. Aldehyde-based fixatives like formaldehyde, paraformaldehyde, and especially glutaraldehyde are known to induce autofluorescence by reacting with cellular amines to form fluorescent products.[1][2] This fixative-induced fluorescence often has a broad emission spectrum, affecting multiple channels.[1] To minimize this, you can reduce the fixation time or consider switching to an organic solvent fixative such as ice-cold methanol or ethanol.[1][2]
Troubleshooting Guide
Issue 1: High background fluorescence in the Umbelliprenin channel.
This is a classic sign of autofluorescence interference. Follow this workflow to diagnose and mitigate the issue.
Caption: Troubleshooting workflow for high background fluorescence.
Issue 2: My signal-to-noise ratio is too low, even after initial troubleshooting.
If basic steps haven't resolved the issue, a more systematic approach to optimization is needed.
| Strategy | Description | Advantages | Considerations |
| Instrument Optimization | Titrate instrument settings like PMT voltage or gain to maximize the signal from Umbelliprenin while minimizing background noise amplification. | No change to biological sample preparation required. | Can also amplify the autofluorescence signal if not done carefully. Requires appropriate controls. |
| Chemical Quenching | Treat fixed cells with a quenching agent to reduce autofluorescence. | Can be very effective against specific types of autofluorescence (e.g., aldehyde-induced). | May affect the fluorescence of the target probe. Requires careful validation. Not all quenchers work for all sources of autofluorescence. |
| Spectral Separation | If your assay allows, switch from Umbelliprenin to a probe that excites and emits in the red or far-red spectrum (>600 nm).[1][8] | Autofluorescence is significantly lower in the red to far-red range, leading to a much cleaner signal.[1][2] | Requires re-validation of the assay with a new probe. The biological activity of the labeled molecule may change. |
| Computational Correction | Use software-based methods like spectral unmixing or background subtraction. | Can digitally separate the Umbelliprenin signal from the autofluorescence signal. | Requires a microscope equipped with a spectral detector and appropriate software. An autofluorescence-only control is needed to build the spectral profile. |
Detailed Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is for reducing autofluorescence caused by formaldehyde or glutaraldehyde fixation.[1]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Sodium Borohydride (NaBH₄)
-
Fixed cell samples
Procedure:
-
Fix cells using your standard aldehyde-based protocol.
-
Wash the cells three times with PBS for 5 minutes each to remove the fixative.
-
Prepare a fresh solution of 0.1% Sodium Borohydride in PBS. (Caution: NaBH₄ is a reducing agent and should be handled with care. Prepare the solution immediately before use as it is not stable in aqueous solution).
-
Incubate the fixed cells in the NaBH₄ solution for 15-30 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each to remove the NaBH₄.
-
Proceed with your standard immunofluorescence or imaging protocol.
Protocol 2: Sudan Black B Staining for Lipofuscin Quenching
This protocol is effective for quenching autofluorescence from lipofuscin, a granular pigment that accumulates in aging cells.[1][2]
Materials:
-
70% Ethanol
-
Sudan Black B powder
-
Fixed and permeabilized cell samples
Procedure:
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
Mix thoroughly and let the solution sit for at least 1 hour.
-
Filter the solution through a 0.2 µm filter immediately before use to remove any undissolved particles.
-
After your standard fixation and permeabilization steps, incubate the cells with the filtered Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Wash the cells extensively with PBS or your preferred wash buffer until no more color leaches from the sample (at least 3-5 washes).
-
Proceed with your blocking and subsequent staining steps.
Signaling Pathway and Experimental Logic Diagrams
Caption: The relationship between autofluorescence sources and signal interference.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Fast autofluorescence imaging to evaluate dynamic changes in cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
Validation & Comparative
A Comparative Analysis of the Anticancer Properties of Umbelliprenin and Auraptene
A comprehensive review of current experimental data reveals both Umbelliprenin and Auraptene as potent natural coumarins with significant anticancer activities, operating through distinct and overlapping cellular mechanisms. While both compounds induce apoptosis and inhibit cancer cell proliferation, available data suggests Auraptene may exhibit greater cytotoxicity across a broader range of cancer cell lines.
This guide provides a detailed comparison of the anticancer activities of Umbelliprenin and Auraptene, drawing on published experimental data. It is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these two promising natural compounds.
Introduction to Umbelliprenin and Auraptene
Umbelliprenin and Auraptene are naturally occurring prenylated coumarins found in various plant species, particularly those from the Ferula and Citrus genera.[1][2] These compounds have garnered significant attention in cancer research due to their demonstrated abilities to modulate intracellular signaling pathways that govern cell growth, proliferation, and apoptosis.[1][2] A meta-analysis of in vitro studies has established both as promising natural anticancer candidates with clear dose-dependent cytotoxicity.[3][4]
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for Umbelliprenin and Auraptene against various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Umbelliprenin against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Citation |
| 4T1 | Mouse Breast Cancer | 30.9 ± 3.1 µg/mL | 24 hours | [5] |
| 4T1 | Mouse Breast Cancer | 30.6 ± 2.6 µg/mL | 48 hours | [5] |
| 4T1 | Mouse Breast Cancer | 62.2 ± 4.8 µg/mL | 72 hours | [5] |
| A172 | Human Glioblastoma | 51.9 ± 6.7 µg/mL | 24 hours | [5] |
| HT29 | Human Colorectal Cancer | 37.1 ± 1.4 µg/mL | 72 hours | [5] |
| CT26 | Mouse Colorectal Cancer | 53.2 ± 3.6 µg/mL | 48 hours | [5] |
| QU-DB | Human Large Cell Lung Cancer | 47 ± 5.3 µM | Not Specified | [6][7] |
| A549 | Human Lung Adenocarcinoma | 52 ± 1.97 µM | Not Specified | [6][7] |
Table 2: IC50 Values of Auraptene against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Citation |
| MGC-803 | Human Gastric Cancer | 0.78 ± 0.13–10.78 ± 1.83 µM | Not Specified | [8] |
| M4Beu | Human Melanoma | 17.1 µM | Not Specified | [8] |
| Jurkat T cells | Human T-cell Leukemia | 16.5 µg/ml | Not Specified | [9] |
| HeLa | Human Cervical Cancer | 13.33 µg/mL | 24 hours | [10] |
| HeLa | Human Cervical Cancer | 13.87 µg/mL | 48 hours | [10] |
| A549 | Human Lung Cancer | 77.2 µM | Not Specified | [10] |
| SW480 | Human Colorectal Cancer | 157.3 µM | Not Specified | [10] |
| K562 | Human Leukemia | 105.3 µM | Not Specified | [10] |
| MCF-7 | Human Breast Cancer | 36 µM | 48 hours | [11][12] |
| MCF-7 | Human Breast Cancer | 21.66 µM | 72 hours | [11][12] |
Direct comparative studies have indicated that Auraptene is generally more potent than Umbelliprenin in its cytotoxic effects.[13] For instance, in studies comparing their effects on Jurkat, KYSE-30, and MCF-7 cell lines, Auraptene consistently demonstrated a lower IC50 value, indicating greater cytotoxicity.[13] A meta-regression analysis also suggested a slightly higher potency for Umbelliprenin over Auraptene, potentially attributable to increased lipophilicity.[3][4]
Mechanisms of Anticancer Activity
Both Umbelliprenin and Auraptene exert their anticancer effects through the induction of apoptosis (programmed cell death) and modulation of key signaling pathways involved in cancer progression.
Umbelliprenin: Targeting Wnt and Apoptotic Pathways
Umbelliprenin's anticancer activity is largely attributed to its ability to induce both extrinsic and intrinsic apoptotic pathways.[1][14] It has been shown to activate caspase-8 and -9, key initiators of the extrinsic and intrinsic pathways, respectively.[15] Furthermore, Umbelliprenin can inhibit the anti-apoptotic protein Bcl-2.[15]
A significant mechanism of Umbelliprenin is its modulation of the Wnt and NF-κB signaling pathways, which are often dysregulated in various cancers.[1] In gastric cancer cells, Umbelliprenin has been shown to inhibit the Wnt/β-catenin signaling pathway by decreasing the expression of Wnt-2, β-catenin, and downstream targets like c-myc and Survivin, as well as inhibiting the nuclear translocation of β-catenin.[16][17]
Caption: Umbelliprenin's anticancer signaling pathways.
Auraptene: A Multi-Targeted Approach
Auraptene demonstrates a broader range of molecular targets in its anticancer activity.[8][18] It induces apoptosis through multiple mechanisms, including the activation of the caspase cascade (caspase-3, -8, and -9), degradation of Poly (ADP-ribose) polymerase (PARP), and modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[8][18]
A key target of Auraptene is the Myeloid Cell Leukaemia Type-1 (Mcl-1) protein, an anti-apoptotic member of the Bcl-2 family.[18] Down-regulation of Mcl-1 expression by Auraptene has been observed in several cancer cell lines and is a significant contributor to its pro-apoptotic effects.[18][19] Additionally, Auraptene has been shown to inhibit the mTOR signaling pathway and suppress the expression of matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer cell invasion and metastasis.[8][18] More recent studies have also implicated Auraptene in inducing ferroptosis, a form of iron-dependent programmed cell death, by targeting the degradation of SLC7A11.[20]
Caption: Auraptene's multi-targeted anticancer mechanisms.
Experimental Protocols
The evaluation of the anticancer activities of Umbelliprenin and Auraptene typically involves a series of standardized in vitro assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Principle: Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
General Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of Umbelliprenin or Auraptene for specific time periods (e.g., 24, 48, 72 hours).
-
After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for 3-4 hours to allow for formazan crystal formation.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[6][7]
-
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
General Protocol:
-
Cells are treated with the compounds as described for the MTT assay.
-
After treatment, both floating and adherent cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and PI are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15 minutes.
-
Caption: A typical experimental workflow for assessing anticancer activity.
Conclusion
Both Umbelliprenin and Auraptene are compelling natural compounds with significant potential in anticancer drug development. The available evidence suggests that while both effectively induce apoptosis in cancer cells, Auraptene may possess a higher cytotoxic potency against a wider array of cancer cell lines and acts on a broader range of molecular targets. Umbelliprenin's specific inhibitory action on the Wnt/β-catenin pathway makes it a particularly interesting candidate for cancers where this pathway is a key driver.
Further research, including in vivo studies and clinical trials, is necessary to fully elucidate the therapeutic potential of these compounds. The detailed mechanistic insights and comparative data presented in this guide aim to provide a solid foundation for future investigations into the application of Umbelliprenin and Auraptene in oncology.
References
- 1. Assessment of the Antitumor Potential of Umbelliprenin, a Naturally Occurring Sesquiterpene Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Auraptene as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Joining up the scattered anticancer knowledge on auraptene and umbelliprenin: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Umbelliprenin is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Umbelliprenin is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Umbelliprenin is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A Review of Auraptene as an Anticancer Agent [frontiersin.org]
- 9. Apoptogenic activity of auraptene of Zanthoxylum schinifolium toward human acute leukemia Jurkat T cells is associated with ER stress-mediated caspase-8 activation that stimulates mitochondria-dependent or -independent caspase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. ijpsonline.com [ijpsonline.com]
- 14. Umbelliprenin, a bioactive constituent from the genus Ferula has cytotoxic and apoptotic activity in a dose- and time-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
- 16. Umbelliprenin isolated from Ferula sinkiangensis inhibits tumor growth and migration through the disturbance of Wnt signaling pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Umbelliprenin isolated from Ferula sinkiangensis inhibits tumor growth and migration through the disturbance of Wnt signaling pathway in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Review of Auraptene as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Auraptene Induces Apoptosis via Myeloid Cell Leukemia 1-Mediated Activation of Caspases in PC3 and DU145 Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Natural Product Auraptene Targets SLC7A11 for Degradation and Induces Hepatocellular Carcinoma Ferroptosis [mdpi.com]
- 21. Umbelliprenin Induces Apoptosis in CLL Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Umbelliprenin Induces Apoptosis in CLL Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Umbelliprenin Content in Various Ferula Species: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of umbelliprenin content across different Ferula species, offering valuable insights for researchers, scientists, and drug development professionals. Umbelliprenin, a sesquiterpene coumarin, has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. This document summarizes quantitative data on umbelliprenin yields from various Ferula species, details the experimental protocols for its quantification, and illustrates a key signaling pathway modulated by this bioactive compound.
Quantitative Comparison of Umbelliprenin Content
The concentration of umbelliprenin can vary significantly among different Ferula species and even within different parts of the same plant. The following table summarizes the reported yields of umbelliprenin from several Ferula species, providing a basis for selecting species with high potential for umbelliprenin extraction.
| Ferula Species | Plant Part | Extraction Method | Umbelliprenin Yield/Content | Reference |
| Ferula persica | Roots | Chloroform Extraction, Preparative TLC | Not explicitly quantified, but isolated as a major component. | [1] |
| Ferula szowitsiana | Dried Roots | Not specified | Purified to >95% | [2] |
| Ferula sinkiangensis | Seeds | Not specified | Isolated as one of the main compounds. | [3] |
| Ferula diversivittata | Not specified | Not specified | Contains umbelliprenin. | [4] |
Note: The quantitative data for umbelliprenin content in many Ferula species is not consistently reported in a standardized manner across the literature, making direct comparisons challenging. The table reflects the available information from the cited sources.
Experimental Protocols
A precise and validated method for the quantification of umbelliprenin is crucial for comparative studies. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose. Below is a detailed methodology adapted from a study on the quantification of umbelliprenin in plant extracts.
Sample Preparation: Extraction of Umbelliprenin
-
Plant Material: Air-dried and powdered roots of the Ferula species are used.
-
Extraction Solvent: Chloroform is a suitable solvent for the initial extraction of umbelliprenin.[1]
-
Extraction Procedure:
-
The powdered plant material is macerated in chloroform for 72 hours at room temperature.
-
The resulting extract is filtered and concentrated under reduced pressure to obtain a crude extract.
-
-
Purification (Optional but Recommended for High Purity):
-
The crude extract can be subjected to preparative Thin Layer Chromatography (TLC) on silica gel plates.
-
A solvent system of petroleum ether-ethyl acetate (2:1 v/v) can be used for separation.[1]
-
The band corresponding to umbelliprenin is scraped off and eluted with a suitable solvent (e.g., chloroform or ethyl acetate).
-
The purity of the isolated umbelliprenin should be confirmed using spectroscopic methods such as NMR and Mass Spectrometry.
-
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is required.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid) is effective.
-
Detection Wavelength: Umbelliprenin can be detected at approximately 323 nm.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Standard Preparation:
-
A stock solution of pure umbelliprenin (of known concentration) is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
A series of standard solutions of different concentrations are prepared by diluting the stock solution.
-
-
Calibration Curve:
-
The standard solutions are injected into the HPLC system, and the peak areas are recorded.
-
A calibration curve is constructed by plotting the peak area against the concentration of the umbelliprenin standards.
-
-
Sample Analysis:
-
The prepared Ferula extracts are dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.
-
The peak area corresponding to umbelliprenin in the sample chromatogram is recorded.
-
-
Quantification:
-
The concentration of umbelliprenin in the sample is determined by interpolating its peak area on the calibration curve.
-
Signaling Pathway Modulation by Umbelliprenin
Umbelliprenin has been shown to exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. One of the critical pathways inhibited by umbelliprenin is the PI3K/Akt/ERK pathway.
Caption: Inhibition of the PI3K/Akt/ERK signaling pathway by Umbelliprenin.
This guide provides a foundational understanding for researchers interested in the comparative analysis of umbelliprenin in Ferula species. The provided data and protocols can aid in the selection of promising species and the standardization of quantification methods for further pharmacological investigations.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Umbelliprenin from Ferula szowitsiana Activates both Intrinsic and Extrinsic Pathways of Apoptosis in Jurkat T-CLL cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Umbelliprenin and lariciresinol isolated from a long-term-used herb medicine Ferula sinkiangensis induce apoptosis and G0/G1 arresting in gastric cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Anti-inflammatory, anti-oxidant, and immunomodulatory activities of the genus Ferula and their constituents: A review - PMC [pmc.ncbi.nlm.nih.gov]
Umbelliprenin vs. Other Prenylated Coumarins: A Comparative Cytotoxicity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of umbelliprenin against other notable prenylated coumarins. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for those involved in oncology research and drug discovery.
Data Presentation: Comparative Cytotoxicity (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of umbelliprenin and other selected prenylated coumarins across various cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| Umbelliprenin | MCF-7 | Breast Cancer | 72 | 73.4 | |
| SW48 | Colon Cancer | 24 | 117 | ||
| SW48 | Colon Cancer | 48 | 77 | ||
| SW48 | Colon Cancer | 72 | 69 | ||
| A549 | Lung Adenocarcinoma | 48 | 52 ± 1.97 | ||
| QU-DB | Large Cell Lung Cancer | 48 | 47 ± 5.3 | ||
| Auraptene | MCF-7 | Breast Cancer | 72 | 59.7 | |
| Herniarin | MCF-7 | Breast Cancer | 72 | 207.6 | |
| Umbelliferone | MCF-7 | Breast Cancer | 72 | 476.3 |
Experimental Protocols
The cytotoxicity data presented in this guide were primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity and, by inference, cell viability.
MTT Assay Protocol
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
Umbelliprenin and other prenylated coumarins (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks and seeded into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The plates are then incubated for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: The test compounds (umbelliprenin, etc.) are serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the compounds. Control wells receive medium with the solvent (e.g., DMSO) at the same final concentration used for the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, a specific volume of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
-
Solubilization: The culture medium containing MTT is carefully removed, and a solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the solvent-treated control cells. The IC50 value is then calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.
Signaling Pathways of Umbelliprenin-Induced Apoptosis
Studies have indicated that umbelliprenin can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Umbelliprenin induces apoptosis via intrinsic, extrinsic, and PI3K/Akt pathways.
In Vivo Validation of the Anti-inflammatory Effects of Umbelliprenin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of Umbelliprenin against well-established non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Indomethacin. The information is compiled from preclinical studies to support further research and development of novel anti-inflammatory therapeutics.
Comparative Analysis of Anti-inflammatory Efficacy
The primary model for assessing the acute anti-inflammatory activity of Umbelliprenin and comparator drugs is the carrageenan-induced paw edema model in rodents. This model mimics the hallmarks of acute inflammation, including edema, and is widely used for the evaluation of anti-inflammatory compounds.
Data Summary: Carrageenan-Induced Paw Edema in Rats
| Compound | Dose | Route of Administration | Time Point (hours) | % Inhibition of Edema | Reference |
| Umbelliprenin | Not Specified | Not Specified | Not Specified | 39% | [1] |
| Diclofenac | 5 mg/kg | Oral | 2 | 56.17 ± 3.89% | [2] |
| 20 mg/kg | Oral | 3 | 71.82 ± 6.53% | [2] | |
| Indomethacin | 10 mg/kg | Intraperitoneal | 2 | 54% | [3] |
| 10 mg/kg | Intraperitoneal | 3 | 54% | [3] | |
| 10 mg/kg | Intraperitoneal | 4 | 54% | [3] | |
| 10 mg/kg | Intraperitoneal | 5 | 33% | [3] |
Note: The available data for Umbelliprenin is limited, preventing a direct dose- and time-matched comparison with Diclofenac and Indomethacin.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for inducing acute inflammation to evaluate the efficacy of anti-inflammatory drugs.
Objective: To assess the ability of a test compound to reduce acute inflammation in a rodent model.
Materials:
-
Male Wistar rats (150-200g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (Umbelliprenin) and reference drugs (Diclofenac, Indomethacin)
-
Vehicle for drug administration
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide animals into groups (n=6-10 per group): Vehicle control, Umbelliprenin-treated, Diclofenac-treated, and Indomethacin-treated.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compounds and reference drugs orally or intraperitoneally at specified doses. The vehicle control group receives the vehicle alone.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using the plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to induce a systemic inflammatory response, which is valuable for studying the effects of compounds on cytokine production and signaling pathways.
Objective: To evaluate the effect of a test compound on the systemic inflammatory response induced by LPS.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (Umbelliprenin) and reference drugs
-
Sterile saline
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Animal Acclimatization and Grouping: As described in the previous protocol.
-
Drug Administration: Administer the test compound or vehicle to the respective groups.
-
Induction of Inflammation: One hour after drug administration, inject LPS (e.g., 1-5 mg/kg) intraperitoneally.
-
Sample Collection: At a specified time point (e.g., 2, 6, or 24 hours) after LPS injection, collect blood samples via cardiac puncture and harvest tissues (e.g., liver, lungs, spleen).
-
Cytokine Analysis: Prepare serum from blood samples and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.
-
Gene Expression Analysis (Optional): Extract RNA from tissues to analyze the expression of inflammatory genes using RT-qPCR.
-
Data Analysis: Compare cytokine levels and gene expression between the treated and control groups.
Mechanism of Action: Signaling Pathways
Umbelliprenin is believed to exert its anti-inflammatory effects through the modulation of several key signaling pathways involved in the inflammatory cascade.
Inhibition of Pro-inflammatory Mediators:
In vitro studies suggest that Umbelliprenin can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[4]. These enzymes are crucial for the production of nitric oxide (NO) and prostaglandins (PGE2), respectively, which are key mediators of inflammation. This action is similar to that of conventional NSAIDs like Diclofenac and Indomethacin, which are potent COX inhibitors.
Modulation of Cytokine Production:
In vivo studies have shown that Umbelliprenin can modulate the balance of T-helper (Th) cell responses. Specifically, it has been observed to promote a Th2-dominant response, characterized by an increase in the anti-inflammatory cytokine Interleukin-4 (IL-4) and a decrease in the pro-inflammatory cytokine Interferon-gamma (IFN-γ)[5]. This suggests an immunomodulatory role for Umbelliprenin in addition to its direct anti-inflammatory effects.
Conclusion and Future Directions
The available preclinical data suggest that Umbelliprenin possesses significant anti-inflammatory properties, as demonstrated in the carrageenan-induced paw edema model. Its mechanism of action appears to involve the inhibition of key inflammatory enzymes like iNOS and COX-2, as well as the modulation of the immune response towards an anti-inflammatory Th2 phenotype.
However, a direct and comprehensive comparison with established NSAIDs like Diclofenac and Indomethacin is currently limited by the lack of extensive dose-response and time-course data for Umbelliprenin in standardized in vivo models.
Future research should focus on:
-
Conducting dose-ranging studies of Umbelliprenin in the carrageenan-induced paw edema model to establish a clear dose-response relationship and determine its ED50.
-
Performing direct, head-to-head comparative studies of Umbelliprenin with standard NSAIDs under identical experimental conditions.
-
Evaluating the efficacy of Umbelliprenin in a systemic inflammation model, such as the LPS-induced model, to provide a more comprehensive understanding of its effects on cytokine profiles and systemic inflammatory responses.
-
Further elucidating the molecular targets and signaling pathways affected by Umbelliprenin to fully characterize its mechanism of action.
By addressing these research gaps, a more complete picture of the therapeutic potential of Umbelliprenin as a novel anti-inflammatory agent can be established.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]
Umbelliprenin: A Cross-Species Efficacy Comparison for Researchers
A comprehensive analysis of Umbelliprenin's performance in preclinical cancer and inflammation models, offering a comparative perspective against established agents.
For researchers and drug development professionals, the quest for novel therapeutic compounds with robust efficacy and favorable safety profiles is paramount. Umbelliprenin, a naturally occurring sesquiterpene coumarin, has emerged as a promising candidate, demonstrating significant anti-cancer and anti-inflammatory properties in a variety of preclinical studies. This guide provides an objective comparison of Umbelliprenin's efficacy across different species and against alternative treatments, supported by experimental data and detailed methodologies to inform future research and development.
Comparative Efficacy of Umbelliprenin in Oncology
Umbelliprenin has been evaluated in multiple rodent models of cancer, consistently demonstrating tumor-inhibitory effects. The following tables summarize the quantitative outcomes of these studies, providing a clear comparison of its performance.
Table 1: Cross-Species Anti-Cancer Efficacy of Umbelliprenin
| Cancer Type | Animal Model | Umbelliprenin Dosage | Key Efficacy Metrics | Reference |
| Gastric Cancer | Rat (BGC-823 xenograft) | 10 mg/kg | 40.81% tumor suppression | [1] |
| 20 mg/kg | 63.64% tumor inhibition | [1] | ||
| Lung Cancer | Rat | 2.5 mg/200 µl (intraperitoneal) | Increased cytotoxicity in lung cancer cells (IC50: 51.6 ± 5.4 mM) | [1] |
| Colorectal Cancer | Mouse (CT26 tumor model) | Not specified | Significant decrease in tumor size, angiogenesis, and proliferation markers.[2] Reduced metastasis to liver and lung.[2] | [2] |
| Breast Cancer | Mouse (Balb/c with induced tumors) | Not specified | Significantly reduced tumor growth and volume.[1] | [1] |
| Skin Papilloma | Mouse | Not specified | 45% reduction in the number of tumors per mouse.[3] | [3] |
Table 2: Umbelliprenin vs. Alternative Anti-Cancer Agents
| Cancer Type | Animal Model | Treatment | Key Efficacy Metrics | Reference |
| Skin Papilloma | Mouse | Umbelliprenin | 45% reduction in the number of tumors per mouse.[3] | [3] |
| Curcumin (reference standard) | 45% reduction in the number of tumors per mouse.[3] | [3] |
Comparative Efficacy of Umbelliprenin in Inflammation
The anti-inflammatory potential of Umbelliprenin has also been investigated in rodent models, with promising results compared to standard anti-inflammatory drugs.
Table 3: Cross-Species Anti-Inflammatory Efficacy of Umbelliprenin
| Inflammation Model | Animal Model | Umbelliprenin Dosage | Key Efficacy Metrics | Reference |
| Chronic Inflammation (Arthritis) | Rat | 64 mM/kg (oral) | Significantly reduced edema size.[4] Significant reduction in TNF-α levels.[4] | [4] |
| Immune Response Modulation | Mouse (C57/BL6) | 2.5 mg/200 µl (intraperitoneal) | Significant increase in serum IFN-γ (3.1-fold) and IL-4 (28-fold). |
Table 4: Umbelliprenin vs. Standard Anti-Inflammatory Drugs
| Inflammation Model | Animal Model | Treatment | Key Efficacy Metrics | Reference |
| Chronic Inflammation (Arthritis) | Rat | Umbelliprenin (64 mM/kg) | Significantly reduced edema size.[4] | [4] |
| Indomethacin (8 mM/kg) | 94.9 ± 5.4% inhibition of paw swelling.[4] | [4] | ||
| Prednisolone (8 mM/kg) | Not specified for edema, used as a standard. | [4] |
Signaling Pathways Modulated by Umbelliprenin
Umbelliprenin exerts its therapeutic effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. The diagrams below illustrate the primary pathways targeted by Umbelliprenin.
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed experimental methodologies are crucial. Below are summaries of the protocols used in the key in vivo studies.
Oncology Models
-
Gastric Cancer Xenograft Model (Rat)
-
Cell Line: Human gastric cancer cells (BGC-823).
-
Animal Model: Nude rats.
-
Tumor Induction: Subcutaneous inoculation of 1.0 × 10^6 BGC-823 cells into the right flank.
-
Treatment Protocol: Once tumors were established, rats were administered Umbelliprenin at doses of 10 mg/kg or 20 mg/kg twice daily for 12 days. The vehicle was 0.9% NaCl solution.
-
Efficacy Evaluation: Tumor volume and weight were measured to calculate tumor suppression rates.
-
-
Colorectal Cancer Model (Mouse)
-
Cell Line: Mouse colorectal carcinoma cells (CT26).
-
Animal Model: BALB/c mice.
-
Tumor Induction: Intradermal injection of CT26 cells.
-
Treatment Protocol: Details on dosage and administration were not specified in the abstract.
-
Efficacy Evaluation: Tumor size, serum levels of IFN-γ and IL-4 (ELISA), and immunohistochemical analysis of Ki-67, MMP2, MMP9, VEGF, and E-cadherin markers.[2]
-
Inflammation Models
-
Chronic Inflammation Arthritis Model (Rat)
-
Induction of Inflammation: Adjuvant-induced arthritis.
-
Animal Model: Male Wistar rats.
-
Treatment Protocol: Oral administration of Umbelliprenin (5.85, 11.7, or 23.4 mg/kg/day, equivalent to 16, 32, or 64 mM/kg) for 9 days, starting after the confirmation of chronic inflammation.
-
Control Groups: Indomethacin (3 mg/kg/day) and prednisolone (5 mg/kg/day) were used as positive controls.
-
Efficacy Evaluation: Measurement of paw edema and serum levels of TNF-α and IL-17.
-
The following diagram outlines a general experimental workflow for evaluating the in vivo efficacy of Umbelliprenin.
Conclusion and Future Directions
The available preclinical data strongly support the potential of Umbelliprenin as a therapeutic agent for cancer and inflammatory diseases. Its efficacy is comparable to, and in some aspects, distinct from, established drugs like curcumin and indomethacin in rodent models. The compound's ability to modulate multiple critical signaling pathways, including PI3K/Akt/mTOR, Wnt/β-catenin, and NF-κB, provides a mechanistic basis for its observed therapeutic effects.
However, a notable gap in the current research is the lack of efficacy data in non-rodent species. To further validate its therapeutic potential and de-risk its progression towards clinical development, future studies should focus on:
-
Efficacy studies in larger animal models: Evaluating Umbelliprenin in species such as rabbits or canines would provide a more comprehensive cross-species validation.
-
Pharmacokinetic and toxicology studies: A thorough understanding of Umbelliprenin's absorption, distribution, metabolism, excretion (ADME), and safety profile is essential.
-
Combination therapy studies: Investigating the synergistic effects of Umbelliprenin with standard-of-care chemotherapies or anti-inflammatory drugs could reveal enhanced therapeutic strategies.
While no clinical trials for Umbelliprenin are currently registered, the robust preclinical evidence warrants its further investigation as a potential new medicine for human diseases.
References
- 1. University of California Health Solid Tumor Clinical Trials for 2025 — California [clinicaltrials.ucbraid.org]
- 2. Find a Clinical Trial | Huntsman Cancer Institute | University of Utah Health [healthcare.utah.edu]
- 3. Cancer chemopreventive activity of the prenylated coumarin, umbelliprenin, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaron.com [pharmaron.com]
Unveiling the Consistency of Umbelliprenin's Anticancer Promise: A Comparative Guide
A comprehensive analysis of published data reveals a consistent pattern of anticancer activity for the natural compound Umbelliprenin across a diverse range of cancer cell lines, although sensitivity and mechanistic nuances vary. This guide provides a comparative overview of its efficacy, delineating the experimental protocols used to assess its effects and the key signaling pathways it modulates, offering researchers a consolidated resource to evaluate the reproducibility of its therapeutic potential.
Umbelliprenin, a sesquiterpene coumarin found in plants of the Ferula genus, has demonstrated significant cytotoxic and anti-proliferative effects against numerous cancer types in various laboratory settings.[1][2] This guide synthesizes quantitative data from multiple studies, presents detailed experimental methodologies, and visualizes the key molecular pathways implicated in its mechanism of action to provide a clear and objective comparison of its performance.
Comparative Efficacy of Umbelliprenin Across Cancer Cell Lines
The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been a primary metric for quantifying Umbelliprenin's anticancer effects. The data, summarized in the table below, showcases its activity across colon, breast, glioma, lung, gastric, pancreatic, and leukemic cancer cell lines. Notably, the IC50 values exhibit a degree of variability depending on the specific cell line and the duration of treatment.
For instance, in a study by Rashidi et al., the 4T1 mouse breast cancer cell line was most sensitive at 24 and 48-hour time points, while the HT29 human colon cancer cell line showed the highest sensitivity after 72 hours of treatment.[3][4] Conversely, normal cells like peripheral blood mononuclear cells (PBMCs) have shown strong resistance to Umbelliprenin, with IC50 values ranging from 713.5 to 6651 µg/mL, suggesting a degree of cancer cell selectivity.[4][5]
| Cancer Type | Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) | Reference |
| Colon Cancer | HT29 | - | - | 37.1 ± 1.4 µg/mL | [3][4] |
| CT26 | - | 53.2 ± 3.6 µg/mL | - | [3][4] | |
| Breast Cancer | MCF-7 | - | - | - | [3][4] |
| 4T1 | 30.9 ± 3.1 µg/mL | 30.6 ± 2.6 µg/mL | 62.2 ± 4.8 µg/mL | [3][4] | |
| MDA-MB-231 | IC10: 20 µM, IC5: 10 µM (Signaling Study) | - | - | [6] | |
| Glioma | A172 | 51.9 ± 6.7 µg/mL | - | - | [3][4] |
| GL26 | - | - | - | [3][4] | |
| Lung Cancer | QU-DB | - | 47 ± 5.3 µM | - | [5][7] |
| A549 | - | 52 ± 1.97 µM | - | [5][7] | |
| Gastric Cancer | AGS | - | 11.74 µM | - | [8] |
| BGC-823 | - | 24.62 µM | - | [8] | |
| Pancreatic Cancer | BxPC3 | - | 45.15 ± 2.57 µg/mL | - | [9] |
| PANC-1 | - | 47.13 ± 5.13 µg/mL | - | [9] | |
| Capan-1 | - | 51.34 ± 5.66 µg/mL | - | [9] | |
| Leukemia | Jurkat (T-CLL) | - | LC50 at 50 µM after 16h | - | [10] |
| Raji (B-CLL) | - | - | - | [10][11] |
Key Signaling Pathways Modulated by Umbelliprenin
Research from multiple laboratories has converged on several key signaling pathways that Umbelliprenin disrupts to exert its anticancer effects. These include the induction of apoptosis through both intrinsic and extrinsic pathways, and the inhibition of pro-survival and metastatic pathways like PI3K/Akt/mTOR and Wnt/β-catenin.
Apoptosis Induction by Umbelliprenin
Umbelliprenin has been consistently shown to induce programmed cell death, or apoptosis, in various cancer cells.[10][11][12] This is a critical mechanism for its anticancer activity. Studies have demonstrated that Umbelliprenin can activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis.[13][14] Key events include the activation of caspase-8 and caspase-9, which are initiator caspases for the extrinsic and intrinsic pathways, respectively, and the inhibition of the anti-apoptotic protein Bcl-2.[13][14]
Inhibition of Pro-Survival and Metastatic Pathways
Beyond inducing cell death, Umbelliprenin has been reported to inhibit key signaling cascades that promote cancer cell survival, proliferation, and metastasis.
-
PI3K/Akt/mTOR Pathway: In pancreatic and breast cancer cells, Umbelliprenin has been shown to inhibit the phosphorylation of Akt and mTOR, key components of a pathway crucial for cell growth and survival.[6][9]
-
Wnt/β-catenin Pathway: In gastric cancer, Umbelliprenin treatment led to a decrease in the expression of Wnt-2, β-catenin, and downstream targets like c-myc and Survivin, which are involved in cell proliferation and migration.[8][15] It also inhibited the translocation of β-catenin to the nucleus, a critical step for its function as a transcription factor.[15]
Standardized Experimental Protocols
The reproducibility of scientific findings heavily relies on the consistency of experimental methodologies. Below are the detailed protocols for the key assays used to evaluate the anticancer effects of Umbelliprenin, as compiled from the reviewed literature.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Umbelliprenin (typically ranging from 3 to 200 µg/mL or in µM concentrations) dissolved in a solvent like dimethyl sulfoxide (DMSO).[4] A control group receives medium with the same concentration of DMSO without the compound.
-
Incubation: Cells are incubated with Umbelliprenin for different time periods, commonly 24, 48, and 72 hours.[3][4]
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 3-4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined using software like GraphPad Prism.[3][4]
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based method is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with Umbelliprenin at predetermined concentrations (e.g., IC50) for a specific duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) are added to the cell suspension.[5][10][11]
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Protein Expression Analysis (Western Blotting)
Western blotting is employed to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Following treatment with Umbelliprenin, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a method like the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., Bcl-2, cleaved caspase-3, p-Akt).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available data from independent research laboratories consistently supports the anticancer properties of Umbelliprenin. While the potency of Umbelliprenin, as indicated by IC50 values, varies across different cancer cell lines and experimental conditions, a clear trend of dose-dependent cytotoxicity is evident. The convergence of findings on its mechanisms of action, particularly the induction of apoptosis and the inhibition of key pro-survival signaling pathways, strengthens the case for its potential as a therapeutic agent. The detailed experimental protocols provided in this guide offer a foundation for future studies to build upon, facilitating greater reproducibility and a more comprehensive understanding of Umbelliprenin's anticancer effects. Further research, including in vivo studies and investigations into potential synergistic effects with existing chemotherapeutics, is warranted to fully elucidate its clinical promise.
References
- 1. researchgate.net [researchgate.net]
- 2. Joining up the scattered anticancer knowledge on auraptene and umbelliprenin: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Umbelliprenin is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Umbelliprenin is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Umbelliprenin is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Umbelliprenin Inhibited Angiogenesis and Metastasis of MDA-MB-231 Cell Line through Downregulation of CoCl2 / EGFMediated PI3K / AKT / ERK Signaling [mejc.sums.ac.ir]
- 7. Umbelliprenin is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Umbelliprenin isolated from Ferula sinkiangensis inhibits tumor growth and migration through the disturbance of Wnt signaling pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Umbelliprenin induces autophagy and apoptosis while inhibits cancer cell stemness in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Umbelliprenin Induces Apoptosis in CLL Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Umbelliprenin Induces Apoptosis in CLL Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Umbelliprenin induces autophagy and apoptosis while inhibits cancer cell stemness in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Umbelliprenin from Ferula szowitsiana Activates both Intrinsic and Extrinsic Pathways of Apoptosis in Jurkat T-CLL cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
- 15. Umbelliprenin isolated from Ferula sinkiangensis inhibits tumor growth and migration through the disturbance of Wnt signaling pathway in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Molecular Targets of Umbelliprenin in Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the molecular targets and anti-cancer efficacy of Umbelliprenin, a natural sesquiterpene coumarin, with other natural compounds and highlights its potential in oncology. The information is supported by experimental data and detailed methodologies for key assays to facilitate further research and drug development.
Executive Summary
Umbelliprenin has emerged as a promising natural compound with potent anti-cancer properties. It exerts its effects by modulating multiple critical signaling pathways within cancer cells, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis and angiogenesis. This guide delves into the molecular mechanisms of Umbelliprenin, presenting a comparative analysis of its efficacy against various cancer cell lines and drawing parallels with other compounds. The objective is to provide researchers with a consolidated resource for validating Umbelliprenin's molecular targets and evaluating its therapeutic potential.
Comparative Efficacy of Umbelliprenin
Umbelliprenin has demonstrated significant cytotoxic and anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined in numerous studies.
| Cancer Type | Cell Line | Umbelliprenin IC50 (µM) | Comparator | Comparator IC50 (µM) | Reference |
| Gastric Cancer | AGS | 11.74 | - | - | [1] |
| BGC-823 | 24.62 | - | - | [1] | |
| Lung Cancer | A549 (Adenocarcinoma) | 52 ± 1.97 | - | - | [2][3] |
| QU-DB (Large Cell) | 47 ± 5.3 | - | - | [2][3] | |
| Pancreatic Cancer | BxPC3 | 45.15 ± 2.57 (µg/mL) | - | - | [4] |
| PANC-1 | 47.13 ± 5.13 (µg/mL) | - | - | [4] | |
| Capan-1 | 51.34 ± 5.66 (µg/mL) | - | - | [4] | |
| Colorectal Cancer | CT26 | Concentration-dependent toxicity | L929 (Normal Fibroblast) | More resistant than CT26 | [5] |
| Skin Cancer (in vivo) | Mouse Skin Papilloma | Reduced tumors by 45% | Curcumin | Reduced tumors by 45% | [6] |
Note: A meta-analysis comparing Umbelliprenin with another natural coumarin, Auraptene, suggested a slightly higher potency for Umbelliprenin, potentially due to its increased lipophilicity.[7]
Molecular Targets and Signaling Pathways
Umbelliprenin's anti-cancer activity is attributed to its ability to modulate several key signaling pathways that are often dysregulated in cancer.
-
Wnt/β-catenin Pathway: Umbelliprenin has been shown to suppress the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation, migration, and invasion.[1]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. Umbelliprenin inhibits the phosphorylation of Akt and mTOR, leading to the induction of apoptosis and autophagy in cancer cells.[4]
-
NF-κB Pathway: The NF-κB signaling pathway is involved in inflammation and cancer development. Umbelliprenin can modulate this pathway, contributing to its anti-inflammatory and anti-cancer effects.[1]
-
Notch1 Pathway: The Notch signaling pathway plays a role in cancer stem cell maintenance. Umbelliprenin has been found to inhibit the Notch1 pathway, thereby reducing cancer stemness.[4]
Signaling Pathway Diagrams
Caption: Key signaling pathways modulated by Umbelliprenin in cancer cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
Umbelliprenin (and other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with various concentrations of Umbelliprenin or comparator compounds and incubate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to analyze their expression levels.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., β-catenin, p-Akt, Akt, NF-κB, Notch1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Wound Healing (Scratch) Assay
This assay is used to study cell migration in vitro.
Materials:
-
Cancer cell lines
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Culture medium
-
Microscope with a camera
Protocol:
-
Seed cells in a plate and grow them to form a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium with or without the test compound (Umbelliprenin).
-
Capture images of the scratch at 0 hours and at various time points (e.g., 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Transwell Migration and Invasion Assay
This assay assesses the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively)
-
24-well plates
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Protocol:
-
For the invasion assay, coat the Transwell inserts with Matrigel.
-
Seed cancer cells in the upper chamber of the insert in serum-free medium.
-
Add complete medium containing a chemoattractant (e.g., FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the stained cells under a microscope in several random fields.
Gelatin Zymography
This assay is used to detect the activity of matrix metalloproteinases (MMPs), which are involved in invasion and metastasis.
Materials:
-
Conditioned medium from treated and untreated cells
-
SDS-PAGE gels containing gelatin
-
Zymogram renaturing buffer
-
Zymogram developing buffer
-
Coomassie Brilliant Blue stain
-
Destaining solution
Protocol:
-
Collect the conditioned medium from cell cultures.
-
Separate the proteins in the conditioned medium on a gelatin-containing SDS-PAGE gel under non-reducing conditions.
-
After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the MMPs to renature.
-
Incubate the gel in developing buffer at 37°C overnight to allow the MMPs to digest the gelatin.
-
Stain the gel with Coomassie Brilliant Blue.
-
Destain the gel. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.
Experimental Workflow for Target Validation
The following diagram illustrates a general workflow for validating the molecular targets of a compound like Umbelliprenin.
Caption: A generalized workflow for validating molecular targets of anti-cancer compounds.
Comparison with Standard Chemotherapy
Direct comparative studies of Umbelliprenin against standard-of-care chemotherapy drugs like doxorubicin, cisplatin, or paclitaxel in the same experimental settings are limited in the current literature. However, an indirect comparison can be made based on their known mechanisms of action.
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to DNA damage and apoptosis.[8][9][10]
-
Cisplatin: A platinum-based drug that forms crosslinks with DNA, leading to DNA damage and triggering apoptosis.[11]
-
Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Unlike these conventional chemotherapeutic agents that primarily target DNA or the mitotic machinery, Umbelliprenin exhibits a multi-targeted approach by modulating specific signaling pathways that are crucial for cancer cell survival and progression. This suggests that Umbelliprenin may have a different side-effect profile and could potentially be used in combination with standard chemotherapy to enhance efficacy and overcome drug resistance.[12] One study noted that Umbelliprenin showed no or mild proliferative effects on normal peripheral blood mononuclear cells (PBMNCs) at concentrations that were cytotoxic to lung cancer cells, suggesting a degree of selectivity for cancer cells.[2]
Conclusion
Umbelliprenin is a promising natural anti-cancer agent with a well-defined multi-targeted mechanism of action. It effectively inhibits key signaling pathways involved in cancer progression, leading to reduced cell viability, increased apoptosis, and decreased metastatic potential in a variety of cancer cell lines. While direct comparisons with standard chemotherapies are still needed, its distinct mode of action and potential for selective cytotoxicity warrant further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to further validate the molecular targets of Umbelliprenin and explore its therapeutic application in oncology.
References
- 1. Assessment of the Antitumor Potential of Umbelliprenin, a Naturally Occurring Sesquiterpene Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Umbelliprenin is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Umbelliprenin is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Umbelliprenin induces autophagy and apoptosis while inhibits cancer cell stemness in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Effects of Umbelliprenin in a Mouse Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer chemopreventive activity of the prenylated coumarin, umbelliprenin, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxorubicin-An Agent with Multiple Mechanisms of Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iris.uniroma1.it [iris.uniroma1.it]
- 11. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. icr.ac.uk [icr.ac.uk]
A Meta-Analysis of Umbelliprenin's In Vitro Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the in vitro efficacy of Umbelliprenin, a naturally occurring sesquiterpene coumarin. By synthesizing data from multiple studies, this document aims to offer an objective comparison of Umbelliprenin's performance against other compounds and to provide detailed experimental protocols to support further research and development.
Introduction to Umbelliprenin
Umbelliprenin is a natural compound found in various plants of the Ferula genus.[1][2] It has garnered significant attention in recent years for its potential anticancer properties, demonstrated across a range of cancer cell lines.[1][2] This guide delves into the in vitro evidence of Umbelliprenin's efficacy, focusing on its cytotoxic and apoptotic effects, and the underlying molecular mechanisms.
Comparative Efficacy of Umbelliprenin
The in vitro anticancer activity of Umbelliprenin has been evaluated against numerous cancer cell lines, often showing promising results. A meta-analysis has indicated that Umbelliprenin exhibits dose-dependent cytotoxicity and may have a higher potency than the similar natural coumarin, Auraptene. While direct comparative studies with conventional chemotherapeutic agents are limited in the reviewed literature, the available data allows for an indirect comparison based on its cytotoxic concentrations and mechanisms of action.
Data Presentation: Cytotoxicity (IC50) and Apoptosis
The following tables summarize the half-maximal inhibitory concentration (IC50) values and apoptosis induction rates of Umbelliprenin in various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Umbelliprenin in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Lung Cancer | A549 (adenocarcinoma) | 52 ± 1.97 | 48 | [2][3][4] |
| QU-DB (large cell) | 47 ± 5.3 | 48 | [2][3][4] | |
| Pancreatic Cancer | BxPC3 | 45.15 ± 2.57 (µg/mL) | 48 | [1] |
| PANC-1 | 47.13 ± 5.13 (µg/mL) | 48 | [1] | |
| Capan-1 | 51.34 ± 5.66 (µg/mL) | 48 | [1] | |
| Breast Cancer | 4T1 | 30.9 ± 3.1 (µg/mL) | 24 | [5] |
| 4T1 | 30.6 ± 2.6 (µg/mL) | 48 | [5] | |
| 4T1 | 62.2 ± 4.8 (µg/mL) | 72 | [5] | |
| MCF-7 | Not specified | - | [5] | |
| Colon Cancer | HT29 | 37.1 ± 1.4 (µg/mL) | 72 | [5] |
| CT26 | 53.2 ± 3.6 (µg/mL) | 48 | [5] | |
| Glioblastoma | A172 | 51.9 ± 6.7 (µg/mL) | 24 | [5] |
| GL26 | Not specified | - | [5] | |
| Leukemia | Jurkat (T-CLL) | 25 | 48 | [6] |
Table 2: Apoptosis Induction by Umbelliprenin
| Cell Line | Concentration | Treatment Duration (h) | Apoptosis Rate (%) | Notes | Reference |
| QU-DB | IC50 (47 µM) | 48 | ~50% (total cell death) | Predominantly apoptosis. | [2] |
| A549 | IC80 (88 µM) | 48 | 17.22 ± 6.29 (total cell death) | Predominantly apoptosis. | [2] |
| BxPC3 | 40 µg/mL | Not specified | 27.35 | - | [1] |
| PANC-1 | 40 µg/mL | Not specified | 17.25 | - | [1] |
| Jurkat | 50 µM | 16 | Not specified | Highest apoptotic effect observed at this concentration and time. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the literature on Umbelliprenin's in vitro efficacy.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of Umbelliprenin (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Apoptosis Assessment: Annexin V/PI Staining
Annexin V/Propidium Iodide (PI) staining is a common method used in flow cytometry to detect apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Culture and treat cells with Umbelliprenin at the desired concentrations and for the specified duration.
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells, and wash them with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the rates of apoptosis and necrosis.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of Umbelliprenin on key signaling molecules.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Akt, anti-caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Signaling Pathways and Mechanisms of Action
Umbelliprenin has been shown to exert its anticancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation. Umbelliprenin has been reported to inhibit this pathway, leading to decreased phosphorylation of Akt and mTOR.[1] This inhibition can, in turn, promote apoptosis and reduce cancer cell proliferation.
Caption: Umbelliprenin's inhibition of the PI3K/Akt/mTOR signaling pathway.
Intrinsic and Extrinsic Apoptosis Pathways
Umbelliprenin induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][7] It has been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[1] This alteration in the balance of apoptotic regulators promotes the release of cytochrome c from the mitochondria, activating the caspase cascade. Furthermore, Umbelliprenin has been observed to activate caspase-8, a key initiator caspase in the extrinsic pathway, as well as the executioner caspase-3.[1][7][8]
Caption: Umbelliprenin induces apoptosis via intrinsic and extrinsic pathways.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway plays a critical role in cell fate, proliferation, and migration. Dysregulation of this pathway is a hallmark of many cancers. While the precise mechanisms are still under investigation, some studies suggest that Umbelliprenin can interfere with the Wnt/β-catenin signaling cascade, potentially contributing to its anti-migratory and anti-invasive effects.
Caption: Postulated inhibitory effect of Umbelliprenin on the Wnt/β-catenin pathway.
Conclusion
The in vitro data presented in this guide strongly suggest that Umbelliprenin is a promising natural compound with significant anticancer potential. Its ability to induce dose-dependent cytotoxicity and apoptosis across a variety of cancer cell lines, coupled with its modulatory effects on key signaling pathways like PI3K/Akt/mTOR and apoptosis-related cascades, warrants further investigation. The provided experimental protocols and comparative data aim to facilitate future research into the therapeutic applications of Umbelliprenin. Further studies, particularly direct comparative analyses with standard chemotherapeutic agents and in vivo models, are necessary to fully elucidate its clinical potential.
References
- 1. Umbelliprenin induces autophagy and apoptosis while inhibits cancer cell stemness in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Umbelliprenin is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Umbelliprenin is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Umbelliprenin is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. brieflands.com [brieflands.com]
- 8. Umbelliprenin Mediates Its Apoptotic Effect by Hormesis: A Commentary - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Gene Expression Profiles of Cells Treated with Umbelliprenin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Umbelliprenin on gene expression in cancer cell lines, with a focus on key signaling pathways. Due to the absence of publicly available genome-wide expression datasets for Umbelliprenin, this comparison is based on a synthesis of findings from multiple peer-reviewed studies. We compare the reported effects of Umbelliprenin with those of Auraptene, a structurally similar natural coumarin, to provide a context for its biological activity.
Summary of Gene Expression Changes
The following tables summarize the reported changes in the expression of specific genes in cancer cells following treatment with Umbelliprenin and Auraptene. The data is derived from studies employing quantitative real-time PCR (qRT-PCR) to measure mRNA levels.
Table 1: Reported Effects of Umbelliprenin on Gene Expression in Cancer Cells
| Cell Line | Gene | Regulation | Pathway | Reference |
| MDA-MB-231 | PI3K | Down | PI3K/Akt/ERK | [1] |
| MDA-MB-231 | Akt | Down | PI3K/Akt/ERK | [1] |
| MDA-MB-231 | mTOR | Down | PI3K/Akt/ERK | [1] |
| MDA-MB-231 | ERK1 | Down | PI3K/Akt/ERK | [1] |
| MDA-MB-231 | ERK2 | Down | PI3K/Akt/ERK | [1] |
| MDA-MB-231 | HIF1-α | Down | PI3K/Akt/ERK | [1] |
| MDA-MB-231 | HIF1-β | Down | PI3K/Akt/ERK | [1] |
| MDA-MB-231 | VEGF | Down | PI3K/Akt/ERK | [1] |
| SKBR-3 | AKT | Down | PI3K/Akt/MAPK | [2] |
| SKBR-3 | ERK1 | Down | PI3K/Akt/MAPK | [2] |
| SKBR-3 | ERK2 | Down | PI3K/Akt/MAPK | [2] |
| SKBR-3 | mTOR | Down | PI3K/Akt/MAPK | [2] |
| SKBR-3 | S6K | Down | PI3K/Akt/MAPK | [2] |
| SKBR-3 | HIF-1α | Down | PI3K/Akt/MAPK | [2] |
| SKBR-3 | HIF-1β | Down | PI3K/Akt/MAPK | [2] |
| SKBR-3 | VEGF | Down | PI3K/Akt/MAPK | [2] |
| SKBR-3 | VEGFR | Down | PI3K/Akt/MAPK | [2] |
| SKBR-3 | 4EBP1 | Up | PI3K/Akt/MAPK | [2] |
Table 2: Reported Effects of Auraptene on Gene Expression in Cancer Cells
| Cell Line | Gene | Regulation | Pathway | Reference |
| Jurkat | Mcl-1 | Down | Apoptosis | [3][4] |
| KYSE-30 | Mcl-1 | Down | Apoptosis | [4] |
| MCF-7 | Mcl-1 | Down | Apoptosis | [4] |
| Jurkat | Caspase-8 | Up | Apoptosis | [4] |
| Jurkat | Caspase-3 | Up | Apoptosis | [4] |
| MCF-7 | Cyclin D1 | Down | Cell Cycle | [5] |
| HT-29 | MMP-2 | Down | Metastasis | [4] |
| HT-29 | MMP-9 | Down | Metastasis | [4] |
| Breast Cancer Cells | VEGFR-1 | Down | Angiogenesis | [4] |
| Breast Cancer Cells | VEGFR-2 | Down | Angiogenesis | [4] |
| Esophageal Stem-Like Cells | p53 | Up | Apoptosis | [6] |
| Esophageal Stem-Like Cells | p21 | Up | Apoptosis | [6] |
Experimental Protocols
The findings presented in this guide are primarily based on studies utilizing cell culture, compound treatment, and gene expression analysis via qRT-PCR. Below is a generalized protocol synthesized from the methodologies reported in the cited literature.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., MDA-MB-231, SKBR-3, Jurkat, MCF-7, KYSE-30) were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Umbelliprenin and Auraptene were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then diluted to final concentrations in the cell culture medium.
-
Treatment: Cells were seeded in culture plates and allowed to adhere overnight. The medium was then replaced with fresh medium containing various concentrations of Umbelliprenin, Auraptene, or DMSO as a vehicle control. Treatment durations typically ranged from 24 to 72 hours.
RNA Extraction and qRT-PCR
-
RNA Isolation: Total RNA was extracted from treated and control cells using commercially available kits (e.g., TRIzol reagent or RNeasy Mini Kit) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.
-
Quantitative Real-Time PCR (qRT-PCR): qRT-PCR was performed using a real-time PCR system with SYBR Green master mix and gene-specific primers. The relative expression of target genes was normalized to an internal control gene (e.g., GAPDH or β-actin). The comparative Ct (ΔΔCt) method was used to calculate the fold change in gene expression.
Signaling Pathways and Experimental Workflow
PI3K/Akt Signaling Pathway Affected by Umbelliprenin
The diagram below illustrates the PI3K/Akt signaling pathway and highlights the key genes that are reported to be downregulated by Umbelliprenin, leading to the inhibition of cancer cell proliferation and angiogenesis.
Caption: PI3K/Akt pathway showing inhibition points by Umbelliprenin.
General Experimental Workflow for Gene Expression Analysis
This workflow outlines the typical steps involved in assessing the impact of a compound on the gene expression profile of cultured cells.
Caption: Workflow for analyzing gene expression changes post-treatment.
Comparative Effects of Umbelliprenin and Auraptene
This diagram provides a high-level comparison of the reported molecular effects of Umbelliprenin and Auraptene, highlighting their distinct and overlapping impacts on key cellular processes.
Caption: Comparative molecular effects of Umbelliprenin and Auraptene.
Concluding Remarks
Based on the available literature, Umbelliprenin exerts its anticancer effects primarily through the downregulation of key components of the PI3K/Akt/ERK signaling pathway, leading to decreased expression of genes involved in angiogenesis and cell survival such as VEGF and HIF-1α. In comparison, Auraptene has been shown to modulate a broader range of cellular processes, including the induction of apoptosis through the regulation of Bcl-2 family genes like Mcl-1, cell cycle arrest via modulation of cyclins, and inhibition of metastasis by downregulating matrix metalloproteinases.[4] While both compounds show promise as cytotoxic agents against cancer cells, their underlying mechanisms, as reflected by their effects on gene expression, appear to have distinct features. Further research, including comprehensive transcriptomic and proteomic analyses, is necessary to fully elucidate and compare the molecular mechanisms of Umbelliprenin and Auraptene.
References
- 1. Umbelliprenin Inhibited Angiogenesis and Metastasis of MDA-MB-231 Cell Line through Downregulation of CoCl2 / EGFMediated PI3K / AKT / ERK Signaling [mejc.sums.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. A Review of Auraptene as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Citrus auraptene suppresses cyclin D1 and significantly delays N-methyl nitrosourea induced mammary carcinogenesis in female Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Auraptene Attenuates Malignant Properties of Esophageal Stem-Like Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Umbelliprenin's Skin Depigmenting Efficacy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the skin depigmenting performance of Umbelliprenin and its close analog, Umbelliferone, against established agents: Hydroquinone, Kojic Acid, and Arbutin. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key assays to facilitate independent verification.
Quantitative Comparison of Depigmenting Agents
The following table summarizes the inhibitory effects of Umbelliprenin's analog, Umbelliferone, and other common depigmenting agents on tyrosinase activity and melanin production. Tyrosinase is the key enzyme in melanogenesis, and its inhibition is a primary target for skin lightening agents. Melanin content assays in B16F10 melanoma cells, a standard in vitro model, provide a measure of the overall reduction in pigmentation.
| Compound | Assay | Target/Cell Line | IC50 / % Inhibition | Reference |
| Umbelliferone | Tyrosinase Inhibition (Monophenolase) | Mushroom Tyrosinase | IC50: 71.88 µM | |
| Tyrosinase Inhibition (Diphenolase) | Mushroom Tyrosinase | IC50: 402.40 µM | ||
| Melanin Content Reduction | B16F10 Melanoma Cells | Dose-dependent reduction | ||
| Hydroquinone | Tyrosinase Inhibition | Mushroom Tyrosinase | Variable, can act as substrate | |
| Melanin Content Reduction | B16F10 Melanoma Cells | Potent inhibition | ||
| Kojic Acid | Tyrosinase Inhibition (Diphenolase) | Mushroom Tyrosinase | IC50: 121 µM | |
| Melanin Content Reduction | B16F10 Melanoma Cells | Significant reduction | ||
| Arbutin (α-Arbutin) | Tyrosinase Inhibition | Mouse Melanoma Tyrosinase | IC50: 0.48 mM | |
| Melanin Content Reduction | B16F10 Melanoma Cells | Dose-dependent reduction | ||
| Arbutin (β-Arbutin) | Tyrosinase Inhibition | Mushroom & Mouse Tyrosinase | Weaker than α-arbutin |
Experimental Protocols
Detailed methodologies for the primary assays used to evaluate the skin depigmenting effects of these compounds are provided below.
Mushroom Tyrosinase Activity Assay
This in vitro assay is a widely used initial screening method to assess the direct inhibitory effect of a compound on tyrosinase activity.
Principle: Mushroom tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which has a characteristic absorbance at 475-492 nm. The reduction in dopachrome formation in the presence of an inhibitor is proportional to the inhibitor's potency.
Materials:
-
Mushroom tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (pH 6.8)
-
Test compounds (e.g., Umbelliferone, Kojic Acid) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing:
-
140 µL of phosphate buffer (20 mM, pH 6.8)
-
20 µL of mushroom tyrosinase solution (e.g., 30 U/mL)
-
20 µL of the test compound solution at various concentrations.
-
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 0.85 mM) to each well.
-
Incubate the plate at 25°C for 20 minutes.
-
Measure the absorbance of the formed dopachrome at 492 nm using a microplate reader.
-
A control group without the test inhibitor is run in parallel.
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Melanin Content Assay in B16F10 Melanoma Cells
This cell-based assay evaluates the effect of a compound on melanin synthesis in a cellular context.
Principle: B16F10 murine melanoma cells are stimulated to produce melanin. The amount of melanin produced in the presence of a test compound is quantified and compared to untreated or vehicle-treated cells.
Materials:
-
B16F10 melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
α-Melanocyte-stimulating hormone (α-MSH) for stimulating melanogenesis (optional)
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
1 N NaOH with 10% DMSO
-
6-well plates
-
Spectrophotometer or microplate reader
Procedure:
-
Seed B16F10 cells in 6-well plates at a density of approximately 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours). In some protocols, α-MSH is added to stimulate melanin production.
-
After the incubation period, wash the cells with PBS and harvest them.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Lyse the cell pellet by dissolving it in 1 N NaOH containing 10% DMSO and incubating at an elevated temperature (e.g., 70°C) for 1 hour to solubilize the melanin.
-
Measure the absorbance of the solubilized melanin at 405 nm or 490 nm using a spectrophotometer or microplate reader.
-
The melanin content is often normalized to the total protein content of the cells, which can be determined using a standard protein assay (e.g., BCA assay).
-
The percentage of melanin reduction is calculated by comparing the melanin content in treated cells to that in control cells.
Visualizing the Mechanisms of Action
To better understand the pathways involved in skin pigmentation and the points of intervention for depigmenting agents, the following diagrams are provided.
Caption: Simplified signaling pathway of melanogenesis, indicating the points of inhibition for Umbelliprenin/Umbelliferone and other common depigmenting agents.
Safety Operating Guide
Navigating the Safe Disposal of Umbelliprenin: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: This document provides crucial safety and logistical information for the proper disposal of umbelliprenin, a naturally occurring prenylated coumarin under investigation for its therapeutic potential. Adherence to these procedures is essential to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals actively working with this compound.
Umbelliprenin, while demonstrating promise in anticancer and anti-inflammatory research, requires careful handling and disposal due to its chemical nature and potential biological activity.[1][2][3][4][5] Improper disposal can lead to unintended environmental contamination and potential hazards. This guide outlines a clear, step-by-step process for the safe inactivation and disposal of umbelliprenin waste generated in a laboratory setting.
I. Core Principles of Umbelliprenin Disposal
The primary strategy for umbelliprenin disposal is chemical degradation prior to entering the hazardous waste stream. Umbelliprenin is susceptible to degradation under specific conditions, which can be leveraged for effective and safe disposal.[6][7] The disposal workflow should be guided by the quantity of the waste and the nature of the contamination.
All personnel handling umbelliprenin waste must wear appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Umbelliprenin Degradation Profile
Understanding the stability and degradation characteristics of umbelliprenin is fundamental to its safe disposal. The compound's stability is influenced by light, temperature, and pH.[1][6]
| Condition | Solvent/State | Temperature | Duration | Degradation Percentage | Key Notes |
| Alkaline Hydrolysis | 0.1 M NaOH | Room Temp | 4 days | ~85% | Cleavage of the lactone unit.[6] |
| Alkaline Hydrolysis | 0.1 M NaOH | 60 °C | 4 days | ~85% | Elevated temperature does not significantly increase degradation over a longer period.[6] |
| Photodegradation | Ethanol | Room Temp | 24 hours | 70.4% (Sunlight) | More sensitive to sunlight than UV-C radiation.[6] |
| Photodegradation | Ethanol | Room Temp | 24 hours | 25.8% (UV-C, 254 nm) | |
| Thermal Degradation | Solid State | 60-80 °C | 4 days | 54.6 - 65.1% | |
| Thermal Degradation | Ethanol | 60 °C | 1 day | >95% | Significantly faster degradation in solution at elevated temperatures.[6] |
III. Step-by-Step Disposal Protocols
This section provides detailed methodologies for the disposal of umbelliprenin waste. The appropriate method depends on the form and quantity of the waste.
This protocol is suitable for dilute aqueous solutions of umbelliprenin resulting from experimental procedures.
Experimental Protocol: Alkaline Hydrolysis for Dilute Solutions
-
Preparation: In a designated chemical fume hood, place the aqueous umbelliprenin waste solution in an appropriate container (e.g., a borosilicate glass beaker).
-
Alkaline Addition: While stirring, slowly add a 1 M sodium hydroxide (NaOH) solution to the waste to achieve a final concentration of 0.1 M NaOH.
-
Degradation: Cover the container and allow the mixture to stand at room temperature for at least 4 days to ensure complete degradation.[6] For a more rapid degradation, the solution can be heated to 60°C for 24 hours, ensuring proper ventilation and monitoring.[6]
-
Neutralization: After the degradation period, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable acid (e.g., 1 M hydrochloric acid). Monitor the pH using pH strips.
-
Final Disposal: Once neutralized, the solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Solid umbelliprenin and concentrated solutions should be treated as hazardous chemical waste and disposed of through a certified waste management provider.
Procedure for Packaging Solid and Concentrated Umbelliprenin Waste:
-
Containerization: Place the solid umbelliprenin waste or concentrated solution in a clearly labeled, sealed, and non-reactive container.
-
Labeling: The label must include:
-
"Hazardous Waste"
-
"Umbelliprenin"
-
The approximate quantity
-
The date of accumulation
-
-
Storage: Store the container in a designated, secure hazardous waste accumulation area, away from incompatible materials, particularly oxidizing agents.[8]
-
Pickup: Arrange for pickup and disposal by your institution's environmental health and safety office or a licensed hazardous waste contractor.
Disposable labware (e.g., pipette tips, gloves) contaminated with umbelliprenin should be managed as hazardous waste.
-
Segregation: Collect all contaminated solid waste in a designated, clearly labeled hazardous waste bag.
-
Packaging: Once the bag is full, seal it and place it in a secondary container (e.g., a labeled cardboard box) for disposal.
-
Disposal: Dispose of the container through your institution's hazardous waste management program.
Reusable glassware should be decontaminated using the alkaline hydrolysis protocol before routine washing.
IV. Spill Management
In the event of a spill, immediate action is necessary to minimize exposure and environmental contamination.
-
Minor Spills (Small quantity of solid or dilute solution):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
Clean the spill area with a detergent solution, followed by a rinse with water.
-
-
Major Spills (Large quantity or concentrated solution):
-
Evacuate the immediate area and alert others.
-
Contact your institution's emergency response team or environmental health and safety office immediately.
-
Prevent the spill from entering drains or waterways.
-
V. Regulatory Compliance
All disposal procedures must comply with local, state, and federal regulations regarding hazardous waste management. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[9][10][11][12] It is the responsibility of the waste generator to determine if their umbelliprenin waste is classified as hazardous and to manage it accordingly.
VI. Logical Workflow for Umbelliprenin Disposal
The following diagram illustrates the decision-making process for the proper disposal of umbelliprenin waste.
Caption: Decision tree for the appropriate disposal route of umbelliprenin waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of umbelliprenin, minimizing risks to both personnel and the environment. This commitment to responsible chemical handling is integral to the advancement of scientific research.
References
- 1. Characterization of the Degradation Profile of Umbelliprenin, a Bioactive Prenylated Coumarin of a Ferulago Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological properties and molecular targets of umbelliprenin--a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of the Antitumor Potential of Umbelliprenin, a Naturally Occurring Sesquiterpene Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of the Antitumor Potential of Umbelliprenin, a Naturally Occurring Sesquiterpene Coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buy Umbelliprenin (EVT-3162829) | 532-16-1 [evitachem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. fennemorelaw.com [fennemorelaw.com]
- 12. View Rule [reginfo.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
